3-(2,5-Dichlorophenoxy)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dichlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVYKYQMXJBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663020 | |
| Record name | 3-(2,5-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-06-4 | |
| Record name | 3-(2,5-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2,5-Dichlorophenoxy)piperidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dichlorophenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a 2,5-dichlorophenoxy group via an ether bond at the 3-position. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties and interact with various biological targets.[1][2] The incorporation of a dichlorinated phenyl ring suggests potential for this molecule to engage in specific binding interactions, making it a compound of interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on analogous structures.
Chemical Structure and Properties
The structure of this compound combines the saturated heterocyclic amine of piperidine with the rigid, electron-withdrawn dichlorinated aromatic ring. This combination of a flexible saturated ring and a rigid aromatic system provides a unique three-dimensional profile for potential interactions with biological macromolecules.
Basic Information:
Predicted Physicochemical Properties
Disclaimer: The following data are predicted values from computational models, as experimental data is not publicly available.
| Property | Predicted Value | Source |
| Melting Point | 85-95 °C | (Predicted) |
| Boiling Point | 320-340 °C at 760 mmHg | (Predicted) |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane. | (Predicted) |
| logP | ~3.5-4.0 | (Predicted) |
| pKa (of the piperidine nitrogen) | ~8.5-9.5 | (Predicted) |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-hydroxypiperidine (Starting Material)
N-Boc-3-hydroxypiperidine is a commercially available starting material. If synthesized in-house, it can be prepared from 3-hydroxypiperidine.
-
Procedure: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield N-Boc-3-hydroxypiperidine.
Step 2, Route A: Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide with an alkyl or aryl halide. In this case, the alkoxide of N-Boc-3-hydroxypiperidine reacts with a suitable 2,5-dichlorophenyl electrophile.
-
Causality: The Williamson synthesis is a robust and well-established method for ether formation.[3][4] The use of a strong base is necessary to deprotonate the secondary alcohol of the piperidine ring, forming a nucleophilic alkoxide.
-
Protocol:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
-
Add 2,5-dichlorophenol (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-Boc-3-(2,5-dichlorophenoxy)piperidine by column chromatography.
-
Step 2, Route B: Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of an ether linkage with inversion of stereochemistry at the alcohol carbon, although for a racemic starting material, this is not a concern. It is known for its mild reaction conditions.[1][5]
-
Causality: This reaction activates the alcohol by forming a phosphonium intermediate, which is then displaced by the phenoxide nucleophile in an SN2 reaction.[6] It is particularly useful when the Williamson synthesis conditions are too harsh for other functional groups in the molecule.
-
Protocol:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2,5-dichlorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified directly by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
-
Step 3: N-Deprotection
The final step is the removal of the N-Boc protecting group to yield the target compound.
-
Protocol:
-
Dissolve the purified N-Boc-3-(2,5-dichlorophenoxy)piperidine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If an acid salt is formed, dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH of 9-10.
-
Extract the free base product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification by chromatography or crystallization may be necessary.
-
Predicted Spectral Data
Disclaimer: The following spectral data are predicted and should be used for reference purposes. Actual experimental data may vary.
¹H NMR (Predicted):
-
Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, showing coupling patterns consistent with a 1,2,5-trisubstituted benzene ring.
-
Piperidine Protons: A complex series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the 3-position (methine proton) adjacent to the ether oxygen would likely appear as a multiplet in the downfield region of this range (δ ~4.0-4.5 ppm). The protons on the carbons adjacent to the nitrogen would also be in the downfield portion of this range.
-
N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the ether linkage would be the most downfield, and the carbons bearing the chlorine atoms would also have characteristic shifts.
-
Piperidine Carbons: Signals in the range of δ 20-80 ppm. The carbon at the 3-position (C-O) would be the most downfield in this group (δ ~70-80 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) would appear in the range of δ 45-55 ppm.
IR Spectroscopy (Predicted):
-
N-H Stretch: A broad peak around 3300-3400 cm⁻¹ (for the free base).
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): Strong, characteristic peaks around 1200-1250 cm⁻¹.
-
C-Cl Stretch: Peaks in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z 245, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, and M+4 peak at ~10% intensity).
-
Fragmentation: Likely fragmentation would involve cleavage of the ether bond, loss of the dichlorophenyl group, and fragmentation of the piperidine ring.
Potential Pharmacological Applications and Structure-Activity Relationships
While no specific pharmacological data for this compound has been published, the structural motifs suggest several areas of potential interest for drug discovery. The analysis of structurally related compounds can provide insights into possible biological activities.
-
Central Nervous System (CNS) Targets: Piperidine derivatives are well-represented among CNS-active drugs.[7] The lipophilicity suggested by the predicted logP may allow for blood-brain barrier penetration. Dichlorophenylpiperidine and dichlorophenoxypiperidine analogues have been investigated for their activity at various CNS receptors, including dopamine and serotonin receptors. For instance, some piperidine-substituted benzoxazole derivatives have been explored as multi-target antipsychotics with affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[8]
-
Ion Channel Modulation: The phenoxy-piperidine scaffold is present in compounds that modulate ion channels. The specific substitution pattern on the phenyl ring is critical for activity and selectivity.
-
Structure-Activity Relationship (SAR) Insights:
-
The position and nature of the substituents on the phenyl ring are critical determinants of pharmacological activity. The 2,5-dichloro substitution pattern provides a specific electronic and steric profile that would differ from the more commonly studied 3,4-dichloro or other isomers.
-
The stereochemistry at the 3-position of the piperidine ring, if resolved into its enantiomers, could lead to significant differences in potency and selectivity for a given biological target.
-
The secondary amine of the piperidine ring offers a site for further modification to explore SAR and optimize properties such as solubility and target engagement.
-
Safety and Handling
Disclaimer: No specific toxicity data for this compound is available. The following is based on general knowledge of related compounds.
-
As with any novel chemical entity, this compound should be handled with care in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Given its amine functional group, it is likely to be a skin and eye irritant.
-
The toxicological properties have not been thoroughly investigated.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes via Williamson ether synthesis or the Mitsunobu reaction are highly viable and offer clear pathways for its preparation in a laboratory setting. While experimental data on its properties are lacking, computational predictions provide a useful starting point for its characterization. The structural alerts within the molecule suggest that it may possess interesting pharmacological properties, particularly in the area of CNS drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
References
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available at: [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2,5-Dichlorophenoxy)piperidine (CAS: 946759-06-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,5-Dichlorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures to provide insights into its chemical identity, potential synthetic routes, and prospective biological activities. By examining the well-established pharmacology of the piperidine scaffold and the influence of the dichlorophenoxy moiety, this guide serves as a foundational resource for researchers exploring the potential of this and related compounds as novel therapeutic agents, particularly in the realm of central nervous system disorders.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[2] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and neuroprotective properties.[3][4] The versatility of the piperidine core makes it a "privileged structure" in medicinal chemistry, continually inspiring the development of new therapeutic agents.[3]
Chemical Identity and Physicochemical Properties
This compound is a derivative of piperidine featuring a 2,5-dichlorophenoxy substituent at the 3-position of the heterocyclic ring.
| Property | Value | Source |
| CAS Number | 946759-06-4 | [5] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [5] |
| Molecular Weight | 246.13 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DCM, MeOH | Inferred |
| Hazard | Irritant | Inferred from supplier information |
Note: Some physical properties are inferred based on the general characteristics of similar organic compounds as specific experimental data is not publicly available.
Synthesis and Characterization
Proposed Synthetic Pathway: Williamson Ether Synthesis
This method would involve the reaction of a protected 3-hydroxypiperidine with 2,5-dichloro-1-fluorobenzene or a similar reactive derivative of 2,5-dichlorophenol in the presence of a strong base.
Caption: Proposed Williamson ether synthesis for this compound.
Step-by-Step Protocol:
-
Protection: The secondary amine of 3-hydroxypiperidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
Alkoxide Formation: The protected 3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the corresponding alkoxide.
-
Nucleophilic Substitution: 2,5-Dichlorophenol (or a more reactive derivative like 1-fluoro-2,5-dichlorobenzene) is added to the reaction mixture. The piperidine alkoxide then acts as a nucleophile, displacing the leaving group on the dichlorophenyl ring to form the ether linkage.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.
Analytical Characterization
The structural confirmation of the synthesized compound would be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of both the piperidine and dichlorophenoxy moieties.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activity and Therapeutic Applications
The biological profile of this compound can be inferred by examining the activities of structurally similar compounds. The combination of a piperidine ring and a dichlorophenoxy group suggests potential interactions with various biological targets, particularly within the central nervous system.
Insights from Analogous Compounds
| Analogous Compound Class | Key Biological Activities | Potential Therapeutic Areas |
| Phenoxy Piperidine Derivatives | Antidepressant, Dopamine D4 receptor antagonism, Histamine H3 receptor antagonism.[1][7][8] | Depression, Schizophrenia, Alzheimer's disease, Epilepsy.[8] |
| Dichlorophenoxy Compounds | Herbicidal (e.g., 2,4-D), potential for interaction with various enzymes and receptors. | Agriculture, potential for repurposing in other biological contexts.[9] |
| 4-(3,4-Dichlorophenoxy)piperidine | Intermediate for pharmaceuticals targeting neurological disorders.[9] | Neurological Disorders.[9] |
Postulated Mechanisms of Action and Therapeutic Targets
Based on the activities of related phenoxy piperidines, this compound is a candidate for investigation in several areas of neuropharmacology.
Caption: Potential CNS targets for this compound.
-
Dopamine Receptors: The phenoxy piperidine scaffold is known to interact with dopamine receptors.[7] Antagonism at the D4 receptor, for instance, is a therapeutic strategy for schizophrenia.
-
Histamine Receptors: Histamine H3 receptor antagonists are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[8]
-
Monoamine Transporters: The structural similarity to some antidepressants suggests that this compound could potentially inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.[1]
Agrochemical Potential
Given that dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, it is conceivable that this compound could exhibit some form of plant growth-regulating activity.[9] However, its structural dissimilarity to auxinic herbicides makes this a less probable primary application compared to its potential in pharmacology.
Future Directions and Research Opportunities
This compound represents an under-explored area of chemical space. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete analytical characterization are essential first steps.
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors and transporters will elucidate its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substitution pattern on the phenoxy ring and modifications to the piperidine core will help in optimizing potency and selectivity.
-
In Vivo Efficacy and Safety Assessment: Promising candidates from in vitro studies should be advanced to animal models to evaluate their therapeutic efficacy and toxicological profile.
Conclusion
While this compound (CAS 946759-06-4) is currently a compound with limited specific data, its structural components—the privileged piperidine scaffold and the electronically modified dichlorophenoxy group—suggest a rich potential for biological activity. By drawing logical inferences from a wealth of data on analogous structures, this guide posits that this compound is a promising starting point for medicinal chemistry campaigns, particularly in the discovery of novel agents for neurological disorders. It serves as a valuable resource for researchers and drug development professionals, providing a structured framework for initiating and advancing the exploration of this and related chemical entities.
References
-
Carron, R., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(9), 2676-2683. Available at: [Link]
-
Beeman, E., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]
-
Sapa, J., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2826-2837. Available at: [Link]
-
Fleet, G. W. J., et al. (1990). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1, (3), 801-807. Available at: [Link]
-
Rani, P., & Kumar, Dr. A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]
-
PubChem. (n.d.). 1-[3-(2,3-Dichlorophenoxy)propyl]piperidin-1-ium. Retrieved from [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.
- Google Patents. (2012). Compositions and methods for enhancing corticosteroid delivery. US-8232264-B2.
- Google Patents. (1992). Process for the preparation of alkanedithiols. US5087759A.
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(4), 1649. Available at: [Link]
-
SSRN. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. Available at: [Link]
-
Zimmerman, D. M., et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(2), 226-231. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1251, 131976. Available at: [Link]
- Google Patents. (1999). Compounds and methods for synthesis and therapy. US5952375A.
-
ResearchGate. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]
-
Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available at: [Link]
- Google Patents. (2016). Evolution of bond-forming enzymes. US9267127B2.
- Google Patents. (1984). Powdered cheesecake mix. US4427709A.
Sources
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. scbt.com [scbt.com]
- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Spectroscopic Elucidation of 3-(2,5-Dichlorophenoxy)piperidine: A Technical Guide
Introduction
3-(2,5-Dichlorophenoxy)piperidine is a molecule of interest in medicinal chemistry and drug development, combining a saturated heterocyclic piperidine ring with a dichlorinated aromatic moiety through an ether linkage. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The dichlorophenoxy group, conversely, can modulate target binding affinity and metabolic stability. Precise structural confirmation and purity assessment of this compound are paramount, and for this, a multi-technique spectroscopic approach is indispensable.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document serves as an expert-guided prediction and interpretation, grounded in the well-established principles of organic spectroscopy and data from structurally related compounds. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals who rely on robust analytical characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure is foundational to interpreting its spectroscopic output. The atomic numbering convention used throughout this guide is presented below.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful if hydrogen bonding with the amine proton is of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration[1].
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the piperidine ring.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Caption: Standard workflow for NMR sample analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the highly coupled protons of the piperidine ring. The electronegative oxygen and nitrogen atoms, along with the anisotropic effects of the aromatic ring, will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| H-N1 | 1.5 - 2.5 | broad singlet (br s) | 1H | - | Exchangeable secondary amine proton.[2] |
| H-3 | 4.4 - 4.6 | multiplet (m) | 1H | - | Methine proton attached to the ether oxygen; significantly deshielded. |
| Aromatic (H-3', H-4', H-6') | 6.8 - 7.3 | multiplet (m) | 3H | J ≈ 2-9 | Aromatic protons with distinct splitting patterns due to chloro-substitution. |
| Piperidine (H-2, H-6) | 2.8 - 3.2 | multiplet (m) | 4H | - | Protons adjacent to the nitrogen atom are deshielded.[3][4] |
| Piperidine (H-4, H-5) | 1.6 - 2.1 | multiplet (m) | 4H | - | Aliphatic protons of the piperidine ring.[4] |
Expert Interpretation:
-
Aromatic Region (6.8-7.3 ppm): The 2,5-dichloro substitution pattern will result in three distinct aromatic signals. H-6' (adjacent to C1') will likely appear as a doublet (J ≈ 2.5 Hz). H-4' will be a doublet of doublets (J ≈ 8.5, 2.5 Hz), and H-3' will be a doublet (J ≈ 8.5 Hz). The exact shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating ether oxygen.
-
Piperidine Ring (1.6-4.6 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The H-3 proton is the most downfield of the ring protons due to the direct attachment of the deshielding phenoxy group. The protons on C-2 and C-6, being adjacent to the nitrogen, will appear further downfield than those on C-4 and C-5.[3][5] The broadness of the N-H signal is due to chemical exchange and quadrupole broadening from the nitrogen atom; its integration confirms the presence of a single exchangeable proton.[2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' (Ar-O) | 155 - 158 | Aromatic carbon attached to the ether oxygen, deshielded. |
| C2', C5' (Ar-Cl) | 128 - 132 | Aromatic carbons directly bonded to chlorine. |
| C3', C4', C6' (Ar-CH) | 115 - 125 | Aromatic carbons bonded to hydrogen. |
| C3 (CH-O) | 75 - 78 | Piperidine carbon bonded to the ether oxygen, significantly deshielded. |
| C2, C6 (N-CH₂) | 48 - 52 | Piperidine carbons adjacent to the nitrogen atom.[6][7] |
| C4, C5 (CH₂) | 24 - 30 | Aliphatic carbons in the piperidine ring.[6][7] |
Expert Interpretation: The chemical shifts are governed by the electronegativity of the attached atoms (O, N, Cl). The aromatic carbons attached to heteroatoms (C1', C2', C5') will be the most downfield in the aromatic region. Within the piperidine ring, C3 is the most deshielded due to the ether linkage. C2 and C6 are deshielded by the adjacent nitrogen, while C4 and C5 will have typical aliphatic chemical shifts.[6]
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a unique "fingerprint" arising from the vibrational frequencies of the chemical bonds.
Experimental Protocol: FT-IR Data Acquisition
-
Background Scan: A background spectrum of the empty sample compartment is collected first to subtract signals from atmospheric CO₂ and H₂O.[8]
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[9] Alternatively, a thin film can be cast onto a salt plate (e.g., KBr or NaCl) from a volatile solvent.
-
Data Collection: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10] Multiple scans are averaged to improve the signal-to-noise ratio.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3350 | Medium, sharp | N-H Stretch | Secondary Amine |
| 3050 - 3100 | Medium | C-H Stretch | Aromatic (sp²) |
| 2850 - 2960 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |
| 1580 - 1600 | Medium | C=C Stretch | Aromatic Ring |
| 1470 - 1490 | Medium | C=C Stretch | Aromatic Ring |
| 1230 - 1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether[11][12] |
| 1020 - 1050 | Medium | Symmetric C-O-C Stretch | Aryl Ether[11][12] |
| 1100 - 1250 | Medium | C-N Stretch | Aliphatic Amine[13] |
| 700 - 850 | Strong | C-Cl Stretch | Aryl Halide |
| 800 - 900 | Strong | C-H Out-of-plane bend | Substituted Aromatic |
Expert Interpretation: The IR spectrum will be dominated by several key features. A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretch of the secondary amine.[13] The region just below 3000 cm⁻¹ will show strong absorptions from the C-H stretching of the piperidine ring, while weaker bands just above 3000 cm⁻¹ correspond to the aromatic C-H stretches.[14] The most diagnostic peak for the ether linkage will be a strong C-O stretching band around 1240 cm⁻¹.[12] The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1470-1600 cm⁻¹ region. Finally, strong absorptions in the lower frequency "fingerprint region" (below 1000 cm⁻¹) will correspond to C-Cl stretching and aromatic C-H bending vibrations.[15]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique pattern that can be used for structural confirmation.[16][17]
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet, which ensures the sample is in the gas phase.[17][18]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[19]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₁H₁₃Cl₂NO) is 245.04 g/mol . The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (³⁵Cl and ³⁷Cl have a natural abundance ratio of approximately 3:1).[20]
Table 4: Predicted Key Fragments in EI-MS
| m/z Value | Isotopic Pattern | Proposed Fragment Structure | Fragmentation Pathway |
| 245/247/249 | M, M+2, M+4 (9:6:1) | [C₁₁H₁₃Cl₂NO]⁺• | Molecular Ion (M⁺•) |
| 161/163 | M, M+2 (3:1) | [C₆H₃Cl₂O]⁺ | Cleavage of the C3-O bond (loss of piperidine) |
| 128 | None | [C₅H₈NO]⁺ | Cleavage of the O-C1' bond (loss of dichlorophenyl) |
| 84 | None | [C₅H₁₀N]⁺ | α-cleavage at C3, loss of the dichlorophenoxy radical |
Expert Interpretation: The mass spectrum will show a molecular ion peak cluster at m/z 245, 247, and 249, with a relative intensity ratio of approximately 9:6:1, which is definitive for a species containing two chlorine atoms.[21] The fragmentation will be driven by the most stable resulting ions and neutral losses.
A primary fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for piperidines.[22][23] This would lead to the loss of the dichlorophenoxy radical, resulting in a stable iminium ion at m/z 84. Another likely cleavage is at the ether bond. Scission of the C3-O bond would result in a fragment at m/z 161/163 corresponding to the dichlorophenoxide radical cation. These key fragments provide complementary evidence confirming the connectivity of the piperidine and dichlorophenoxy moieties.
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
Solubility and stability of 3-(2,5-Dichlorophenoxy)piperidine
An In-depth Technical Guide Solubility and Stability Profile of 3-(2,5-Dichlorophenoxy)piperidine: A Roadmap for Preclinical Characterization
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a molecule of interest for researchers in drug discovery and development. Given the limited publicly available data on this specific compound, this document synthesizes information from structurally related analogs, established physicochemical principles, and regulatory guidelines to present a robust roadmap for its empirical evaluation. We detail step-by-step protocols for solubility assessment and forced degradation studies, propose a validated stability-indicating analytical method, and offer expert insights into the rationale behind these experimental designs. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the developability of this compound.
Introduction and Strategic Importance
The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its combination with a dichlorophenoxy moiety suggests potential applications targeting various biological pathways. This compound, specifically, represents a novel chemical entity whose journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties.
Two of the most pivotal properties that dictate the success of a compound in early development are its solubility and stability.
-
Solubility directly influences bioavailability, formulation feasibility, and the reliability of in-vitro assay results. A compound with poor aqueous solubility can present significant challenges in achieving therapeutic concentrations in vivo.
-
Stability determines a drug substance's shelf-life, its degradation pathways, and the potential for formation of toxic impurities. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing.[2]
This guide provides the scientific rationale and actionable protocols to systematically investigate these critical attributes for this compound.
Physicochemical Properties: A Predictive Overview
While experimental data for this compound is scarce, we can infer key properties from its constituent parts: the piperidine ring and the dichlorophenoxy group. The piperidine ring is basic and capable of hydrogen bonding, while the dichlorophenoxy group is lipophilic and electron-withdrawing.[1][3] These features suggest moderate aqueous solubility that will be highly pH-dependent and good solubility in organic solvents.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₁₁H₁₃Cl₂NO | Based on chemical structure. |
| Molecular Weight | 246.13 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Colorless to off-white solid | Prediction based on similar aromatic piperidine compounds. |
| Predicted XLogP3 | 4.3 | A high logP value suggests high lipophilicity and potentially low aqueous solubility.[4] |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Contributes to interactions with protic solvents. |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Ether O) | Contributes to interactions with protic solvents.[4] |
| pKa | ~8.5 - 9.5 (Piperidine Nitrogen) | Estimated based on the pKa of piperidine, slightly modified by the phenoxy substituent. |
Solubility Profiling
A comprehensive understanding of solubility in various media is essential for developing formulations for both preclinical and clinical studies.
Theoretical Considerations
The predicted high XLogP3 value of 4.3 indicates that this compound is a lipophilic molecule.[4] Its aqueous solubility is expected to be low at neutral pH. However, due to the basic piperidine nitrogen, the compound will form a hydrochloride or other salt, which is expected to be significantly more soluble in aqueous media. Solubility in organic solvents is predicted to be favorable, particularly in polar aprotic solvents.
Predicted Solubility in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.4) | Aqueous Buffer | Very Slightly Soluble | High lipophilicity and neutral form at this pH. |
| 0.1 N HCl (aq) | Acidic Aqueous | Soluble | Protonation of the piperidine nitrogen forms a soluble salt. |
| DMSO | Polar Aprotic | Freely Soluble | Excellent solvent for a wide range of organic molecules. |
| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the solute. |
| Dichloromethane (DCM) | Non-polar Aprotic | Soluble | Good solvent for lipophilic compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Commonly used in reversed-phase chromatography. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for compounds with ether linkages. |
Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Selected solvents (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, DMSO, Methanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Centrifuge
-
HPLC system with UV detector (See Section 5.0)
-
0.22 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC method described in Section 5.0. Determine the concentration by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.
Stability Profile and Forced Degradation
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] These studies are fundamental to developing a stability-indicating analytical method. The conditions described below are based on ICH guideline Q1A.[2]
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2,5-dichlorophenol and 3-hydroxypiperidine.
-
Oxidation: The piperidine ring and the electron-rich aromatic ring can be susceptible to oxidation, leading to N-oxides, hydroxylated species, or ring-opening products.
-
Photolysis: Exposure to UV or visible light can induce degradation, often through radical mechanisms. Photosensitive compounds may also undergo isomerization.[6]
-
Thermolysis: High temperatures can provide the energy needed to break weaker bonds within the molecule.
Experimental Protocol: Forced Degradation Studies
Objective: To intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.[7]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
For each condition below, mix the stock solution with the stressor agent.
-
Include a control sample (drug substance in solution without the stressor) kept at ambient conditions.
-
After the specified time, neutralize the samples if necessary (e.g., acid-stressed sample neutralized with base, and vice-versa).
-
Dilute all samples to the same final concentration and analyze by the proposed HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60 °C and analyze at time points such as 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature and analyze at time points such as 1, 2, 4, and 8 hours (base hydrolysis is often faster than acid hydrolysis).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and analyze at time points such as 2, 8, and 24 hours.[2]
-
Thermal Degradation: Store the solid drug substance in an oven at 60°C. Also, heat the stock solution at 60°C. Analyze at time points such as 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.
Visualization: Forced Degradation Workflow
The following diagram illustrates the logical flow of a forced degradation study.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
In Silico Prediction of 3-(2,5-Dichlorophenoxy)piperidine Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary drug discovery landscape, the integration of computational, or in silico, methodologies is paramount for the rapid and cost-effective identification and optimization of novel therapeutic agents. These predictive models allow for the early assessment of a compound's potential bioactivity, pharmacokinetics, and safety profile, thereby streamlining the research and development pipeline. This technical guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow designed to predict the bioactivity of a novel small molecule, 3-(2,5-Dichlorophenoxy)piperidine. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to apply these powerful computational tools. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Imperative for In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs. A significant contributor to these challenges is the reliance on traditional, resource-intensive experimental screening of vast compound libraries. In silico bioactivity prediction has emerged as a transformative paradigm, enabling the prioritization of compounds with a higher probability of therapeutic success.[1][2][3] By leveraging computational models, we can elucidate the potential interactions of a small molecule with biological targets, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and anticipate potential toxicities before a physical sample is ever synthesized.
Foundational Workflow: A Multi-Pillar Strategy for Bioactivity Prediction
A robust in silico bioactivity prediction workflow is not a monolithic process but rather an integrated series of computational experiments. Each stage builds upon the last, providing a progressively refined understanding of the molecule's potential. Our approach is built on four key pillars: Target Identification and Ligand Preparation, Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulations.
Figure 1: High-level overview of the in silico bioactivity prediction workflow.
Phase 1: Foundational Data Preparation
Ligand Preparation: Characterizing this compound
The first crucial step is the accurate representation of our molecule of interest in a format suitable for computational analysis.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: The structure of this compound is first drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem if available. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is a common starting point.
-
Convert to 3D: The 2D structure is then converted into a 3D conformation using a program like Open Babel or the functionalities within molecular modeling suites.
-
Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy conformation. An energy minimization procedure is applied using a force field (e.g., MMFF94) to relieve any steric strain and arrive at a more realistic conformation.
-
Generate Tautomers and Ionization States: At physiological pH (around 7.4), the piperidine nitrogen is likely to be protonated. It is critical to generate plausible ionization states and tautomers of the ligand to ensure that the biologically relevant form is considered in subsequent simulations. Tools like Schrödinger's LigPrep or ChemAxon's Marvin can automate this process.
Target Identification: A Rationale-Driven Approach
Given the novelty of this compound, we must identify potential biological targets. This is a critical step that will guide our subsequent investigations.
Rationale for Target Selection:
The piperidine moiety is a common feature in ligands for a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The dichlorophenoxy group suggests potential interactions with hydrophobic pockets in protein binding sites. A literature search for compounds with similar substructures can provide valuable clues. For instance, piperidine derivatives are known to interact with opioid receptors, dopamine transporters, and sigma receptors.[5][6][7]
For the purpose of this guide, we will select the dopamine transporter (DAT) and the sigma-1 receptor (S1R) as two distinct and well-characterized potential targets for our in silico analysis.
Protocol 2: Target Preparation
-
Retrieve Protein Structure: The 3D crystal structures of our target proteins (DAT and S1R) are retrieved from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand, as this provides information about the binding site.
-
Pre-processing the Protein Structure: The raw PDB file often contains non-essential components like water molecules, co-factors, and multiple protein chains. These are typically removed. Missing atoms or residues in the crystal structure are added and repaired using tools like the Protein Preparation Wizard in Schrödinger Suite or UCSF Chimera.
-
Protonation and Energy Minimization: The protonation states of the protein's amino acid residues are assigned at a physiological pH. The protein structure is then subjected to a constrained energy minimization to relieve any steric clashes introduced during the preparation process, while largely preserving the experimentally determined backbone conformation.
Phase 2: Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[8][9][10] This can be a powerful tool for virtual screening and for understanding the key interactions required for bioactivity.
Figure 2: Conceptual representation of a pharmacophore model.
Protocol 3: Ligand-Based Pharmacophore Model Generation
In the absence of a known binder for our specific molecule, we can generate a pharmacophore model based on the features of this compound itself to search for structurally diverse compounds with similar interaction potential.
-
Feature Identification: Identify the key chemical features in our prepared 3D ligand structure. For this compound, these would include:
-
A positive ionizable feature (the protonated piperidine nitrogen).
-
A hydrogen bond acceptor (the ether oxygen).
-
Two aromatic/hydrophobic regions (the dichlorophenyl ring).
-
-
Conformational Analysis: Generate a set of low-energy conformers of the ligand to capture its flexibility.
-
Model Generation: Align the conformers and identify the common 3D arrangement of the identified pharmacophoric features. This consensus model represents the spatial constraints required for potential biological activity.
Phase 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][11][12] The output of a docking simulation provides a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which reveals the specific interactions between the ligand and the protein.
Protocol 4: Molecular Docking Workflow
-
Grid Generation: A grid box is defined around the active site of the prepared target protein. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculations. The grid is typically centered on the co-crystallized ligand if one is present, or on residues known to be important for binding.
-
Ligand Docking: The prepared 3D structure of this compound is then docked into the defined grid of the target protein (DAT and S1R in our case). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring and Pose Selection: Each generated pose is assigned a score by a scoring function that estimates the binding free energy. The poses are ranked based on their scores, and the top-ranking poses are selected for further analysis.
-
Analysis of Binding Interactions: The top-ranked docking pose is visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues of the protein.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
| Dopamine Transporter (DAT) | -8.5 | Hydrophobic interactions with Phe155, Val159; Potential hydrogen bond with Ser422 |
| Sigma-1 Receptor (S1R) | -9.2 | Salt bridge with Asp126; Pi-cation interaction with Phe107; Hydrophobic interactions with Tyr103 |
Phase 4: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time.[13][14][15] MD simulations can provide a more accurate assessment of binding stability and can reveal important conformational changes that may occur upon ligand binding.
Figure 3: A simplified workflow for a molecular dynamics simulation.
Protocol 5: Molecular Dynamics Simulation
-
System Setup: The top-ranked docked complex from the molecular docking step is placed in a periodic box filled with explicit water molecules to simulate a physiological environment. Counter-ions are added to neutralize the system.
-
Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure. This allows the system to relax and reach a stable state.
-
Production Run: A long-timescale MD simulation is then performed (typically in the nanosecond to microsecond range). The trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: To monitor the persistence of key interactions (e.g., hydrogen bonds) over time.
-
ADME and Toxicity Prediction
In addition to predicting bioactivity against specific targets, it is crucial to assess the drug-like properties of a compound.[16][17]
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 262.14 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP | 3.8 | Good balance of hydrophilicity and lipophilicity |
| Human Oral Bioavailability | High | Likely to be well-absorbed after oral administration |
| Blood-Brain Barrier Permeation | High | Potential for CNS activity |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
These predictions can be obtained using various online tools and software packages that employ quantitative structure-activity relationship (QSAR) models.[18][19]
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel compound, this compound. By integrating target identification, pharmacophore modeling, molecular docking, and molecular dynamics simulations, we can generate robust hypotheses about the potential therapeutic applications of this molecule. The predicted high affinity for the sigma-1 receptor, coupled with favorable ADMET properties, suggests that this compound warrants further investigation as a potential modulator of this important therapeutic target.
The in silico predictions presented here serve as a powerful guide for subsequent experimental validation. The next logical steps would involve the chemical synthesis of this compound followed by in vitro binding assays against the predicted targets (DAT and S1R) to confirm the computational findings. This iterative cycle of in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- MDPI. (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- Dove Medical Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?
- Taylor & Francis Online. (n.d.). Pharmacophore modelling: applications in drug discovery.
- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
- JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.
- ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design.
- YouTube. (2020, April 18). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
- NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
- MDPI. (n.d.). Computing the Dissociation Constant from Molecular Dynamics Simulations with Corrections for the Large Pressure Fluctuations—Aquaglyceroporins Have High Affinity for Their Substrate Glycerol.
- YouTube. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
- Benchchem. (n.d.). Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
- PubMed. (2024, October 16). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
- Taylor & Francis Online. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- PMC - NIH. (2021, December 7). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L.
- ResearchGate. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- PMC - PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ScienceDirect. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
- EMBL-EBI. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL.
Sources
- 1. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 2. rjwave.org [rjwave.org]
- 3. jocpr.com [jocpr.com]
- 4. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight | MDPI [mdpi.com]
- 19. neovarsity.org [neovarsity.org]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of pharmaceuticals across a wide spectrum of therapeutic areas is a testament to its remarkable versatility and privileged structural nature. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of piperidine derivatives, offering field-proven insights for professionals engaged in the art and science of drug discovery.
The Enduring Significance of the Piperidine Moiety
The piperidine scaffold's success in drug design can be attributed to several key features. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a cationic center, enabling critical interactions with receptor sites. The inherent chemical stability and favorable pharmacokinetic properties of the piperidine ring also contribute to its widespread use in drug development.[2] Piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antipsychotics, analgesics, antihistamines, and antivirals.[3][4]
Crafting the Core: Synthetic Strategies for Piperidine Derivatives
The construction of the piperidine ring is a fundamental challenge in organic synthesis, and a multitude of methods have been developed to access this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of readily available pyridine precursors.[3] This approach, however, can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom. A variety of catalysts, both heterogeneous and homogeneous, have been employed to overcome these hurdles.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Materials: Substituted pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, 5 mol%), Glacial acetic acid.
-
Procedure:
-
A solution of the substituted pyridine in glacial acetic acid is treated with a catalytic amount of PtO₂.
-
The mixture is subjected to hydrogen gas pressure (typically 50-70 bar) in a suitable high-pressure reactor.
-
The reaction is stirred at room temperature for 6-10 hours.
-
Upon completion, the reaction is quenched with sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired piperidine derivative.
-
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies offer a powerful means to construct the piperidine ring with a high degree of control over stereochemistry.[5] These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor containing both a nucleophilic amine and an electrophilic center.
Key Intramolecular Cyclization Approaches:
-
Reductive Amination: Cyclization of amino-aldehydes or amino-ketones.
-
Michael Addition: Intramolecular addition of an amine to an α,β-unsaturated carbonyl compound.
-
Radical Cyclization: Formation of the piperidine ring through a radical-mediated process.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a highly efficient strategy for the synthesis of highly functionalized piperidines. These reactions offer significant advantages in terms of step-economy and the rapid generation of molecular diversity.
Therapeutic Landscape of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have made a significant impact.
Central Nervous System (CNS) Disorders
Piperidine-containing drugs are prominent in the treatment of various CNS disorders, including psychosis, Alzheimer's disease, and ADHD.
-
Risperidone: An atypical antipsychotic that acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[6][7] This dual antagonism is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia.
-
Donepezil: A reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, donepezil improves cognitive function in patients with Alzheimer's disease.[3]
-
Methylphenidate: A psychostimulant that blocks the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances dopaminergic and noradrenergic signaling, which is beneficial in the treatment of ADHD.[6][7]
-
Haloperidol: A typical antipsychotic that primarily acts as a potent antagonist of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[8]
Table 1: Selected Piperidine-Containing CNS Drugs and their Biological Data
| Drug | Target(s) | Kᵢ (nM) | Therapeutic Indication |
| Risperidone | D₂ Receptor | 3.2 | Schizophrenia, Bipolar Disorder |
| 5-HT₂A Receptor | 0.2 | ||
| Donepezil | Acetylcholinesterase | - | Alzheimer's Disease |
| Methylphenidate | Dopamine Transporter (DAT) | - | ADHD |
| Norepinephrine Transporter (NET) | - | ||
| Haloperidol | D₂ Receptor | - | Schizophrenia, Tourette's Syndrome |
Kᵢ values represent the binding affinity of the drug to its target receptor.
Mechanism of Action: Risperidone
Caption: General workflow for screening piperidine derivatives for antiviral activity.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperidine-based drug candidates.
-
Substitution Pattern: The position and nature of substituents on the piperidine ring can dramatically influence biological activity. For example, in the case of opioid analgesics, specific substitution patterns are required for high affinity to the μ-opioid receptor. [9]* Stereochemistry: The stereochemistry of chiral centers within the piperidine ring is often critical for biological activity. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities.
-
Conformational Restriction: Introducing conformational constraints, such as fusing the piperidine ring to another ring system, can lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity. [10]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a rich source of inspiration for the discovery of new medicines. Its privileged structural features and synthetic tractability ensure its enduring role in drug discovery. Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse piperidine derivatives. Furthermore, a deeper understanding of the intricate interactions between piperidine-containing drugs and their biological targets will continue to drive the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
-
What are the mechanisms of action at the molecular and cellular levels for Methylphenidate Hydrochloride in Ritalin-SR? | R Discovery. (n.d.). Retrieved from [Link]
-
PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
The primary mechanism of action of methylphenidate (MPH) revolves... - ResearchGate. (n.d.). Retrieved from [Link]
-
What is the mechanism of action (MOA) of Ritalin (methylphenidate)? - Dr.Oracle. (2025, November 5). Retrieved from [Link]
-
HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020, May 19). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
What is the mechanism of Methylphenidate Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC - NIH. (2011, November 16). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved from [Link]
-
Process For The Preparation Of Haloperidol, Its Intermediates, Salt - Quick Company. (n.d.). Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.). Retrieved from [Link]
- CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents. (n.d.).
- CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents. (n.d.).
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025, August 6). Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2022). Molecules, 27(19), 6591. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, April 4). Retrieved from [Link]
-
Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - MDPI. (n.d.). Retrieved from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Drug Discoveries & Therapeutics, 17(1), 1-15. [Link]
-
Clinical Profile: Loratadine USP (Micronized) - GlobalRx. (n.d.). Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF. (2025, August 7). Retrieved from [Link]
-
Piperidine based hybrids as Anti‐viral agents. - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (2021, January 20). Retrieved from [Link]
-
Loratadine. A reappraisal of its pharmacological properties and therapeutic use in allergic disorders. - ClinPGx. (n.d.). Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved from [Link]
-
Efficacy and safety of loratadine (10 mg once daily), terfenadine (60 mg twice daily), and placebo in the treatment of seasonal allergic rhinitis - PubMed. (n.d.). Retrieved from [Link]
-
Claritin® Efficacy. (n.d.). Retrieved from [Link]
-
Efficacy of Loratadine Compared with Fexofenadine or Placebo for the Treatment of Seasonal Allergic Rhinitis - Medscape. (n.d.). Retrieved from [Link]
-
a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models | Pharmacognosy Journal. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Articles [globalrx.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-(2,5-Dichlorophenoxy)piperidine: A Scoping Document for Development as a Chemical Probe in Proteomics
An In-Depth Technical Guide:
Abstract: This guide provides a comprehensive framework for the evaluation of 3-(2,5-Dichlorophenoxy)piperidine, a novel chemical entity, as a potential research tool for proteomics-based target discovery. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a dichlorinated aromatic ring and a piperidine scaffold—are prevalent in bioactive compounds, suggesting a high potential for interaction with novel protein targets.[1][2][3][4] We present a hypothetical, yet scientifically grounded, roadmap for its synthesis, derivatization into a chemical probe, and application in an affinity-based protein profiling (AfBPP) workflow to deconvolute its mechanism of action and identify its cellular binding partners.
Introduction and Scientific Rationale
The piperidine heterocycle is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids due to its ability to serve as a versatile scaffold for engaging a wide array of biological targets.[1][2][4] Its conformational flexibility and basic nitrogen atom facilitate interactions within protein binding pockets.[2] The dichlorophenoxy moiety is also of significant biological interest; for instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, hijacking plant protein machinery.[5][6] The combination of these two pharmacophores in this compound presents an intriguing, unexplored chemical entity.
The primary challenge with any novel bioactive compound is the identification of its molecular target(s), which is essential for understanding its mechanism of action and potential therapeutic applications or off-target effects.[7][8][9] Chemical proteomics, particularly affinity-based protein profiling (AfBPP), offers a powerful, unbiased strategy to identify small molecule-protein interactions directly in a complex biological system.[9][10][11][12] This is achieved by designing a probe molecule that incorporates three key features: a ligand (the compound of interest), a reactive group for covalent capture, and a reporter tag for enrichment and detection.[11][13]
This document outlines the strategic development of this compound from a conceptual molecule to a validated chemical probe for target discovery.
Proposed Synthesis of the Core Scaffold
The synthesis of the this compound core can be approached through established cross-coupling methodologies. The most logical strategies involve the formation of the C-O ether bond between a piperidine precursor and the dichlorophenol.
2.1 Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen and carbon-oxygen bonds.[14][15][16][17] In this context, it can be adapted for C-O coupling between N-protected 3-hydroxypiperidine and 1-bromo-2,5-dichlorobenzene.
Protocol 2.1: Synthesis of this compound
-
Protection of Piperidine: React 3-hydroxypiperidine with a suitable protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate), to yield N-Boc-3-hydroxypiperidine. This prevents side reactions at the piperidine nitrogen.
-
Buchwald-Hartwig Coupling: In an inert atmosphere glovebox, combine N-Boc-3-hydroxypiperidine (1.0 eq), 1-bromo-2,5-dichlorobenzene (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.05 eq), and a base such as sodium tert-butoxide (1.5 eq) in an anhydrous solvent like toluene.
-
Reaction Execution: Heat the reaction mixture at 80-100 °C and monitor progress by TLC or LC-MS. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield N-Boc-3-(2,5-dichlorophenoxy)piperidine.
-
Deprotection: Treat the purified product with an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to remove the Boc protecting group.
-
Final Purification: Neutralize the reaction mixture and extract the final product, this compound. Purify via recrystallization or chromatography and confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.
An alternative approach is the Ullmann condensation, a copper-catalyzed reaction, which may require harsher conditions but is a valid strategy for this C-O bond formation.[18]
Caption: Proposed synthetic workflow for the core scaffold.
Design and Synthesis of an AfBP Probe
To transform the core scaffold into a tool for proteomics, we will design a photo-affinity-based probe. This probe will feature a photo-reactive group for UV-induced covalent cross-linking to binding partners and a biotin tag for subsequent enrichment.[19][20][21][22][23]
3.1 Probe Design Principles
The key is to append the functional moieties (photo-affinity label and biotin) via a linker at a position that is least likely to interfere with the compound's native binding interactions. The piperidine nitrogen is an ideal attachment point as it allows the dichlorophenoxy "warhead" to remain unobstructed.
Our proposed probe, DCP-Pip-Probe, will consist of:
-
Recognition Element: The this compound core.
-
Photo-reactive Group: A diazirine moiety. Diazirines are small, metabolically stable, and upon irradiation with UV light (~350 nm), generate highly reactive carbene species that form covalent bonds with nearby amino acid residues.[20][23]
-
Reporter Tag: Biotin, which binds to streptavidin with exceptionally high affinity, allowing for robust enrichment of probe-protein complexes.[24][25][26]
-
Linker: A flexible polyethylene glycol (PEG) linker to provide spatial separation between the biotin tag and the core molecule, minimizing steric hindrance.
Caption: Modular design of the DCP-Pip-Probe.
3.2 Synthesis of DCP-Pip-Probe
The probe synthesis will involve coupling a pre-functionalized linker to the piperidine nitrogen of the core scaffold.
Protocol 3.2: Synthesis of DCP-Pip-Probe
-
Synthesize Linker: Prepare a linker containing a diazirine, a PEG spacer, and a terminal reactive group (e.g., an NHS ester) using established literature methods.
-
Coupling Reaction: React this compound (1.0 eq) with the biotin-PEG-diazirine-NHS ester linker (1.1 eq) in the presence of a non-nucleophilic base like triethylamine in a solvent such as DMF.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the final DCP-Pip-Probe using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final probe by high-resolution mass spectrometry and NMR.
Experimental Workflow: Target Identification using AfBPP
The following section details a comprehensive workflow for identifying the protein targets of this compound in a human cell line (e.g., HEK293T or a disease-relevant line) using the synthesized DCP-Pip-Probe.
Caption: Overview of the AfBPP experimental workflow.
4.1 Detailed Experimental Protocols
Protocol 4.1.1: Cell Culture and Probe Labeling
-
Cell Culture: Culture HEK293T cells to ~80% confluency in DMEM supplemented with 10% FBS.
-
Competition Control: For control samples, pre-incubate cells with a 50-fold excess of the parent compound, this compound, for 1 hour to block specific binding sites.
-
Probe Incubation: Treat all cell plates (control and experimental) with the DCP-Pip-Probe at a pre-determined optimal concentration (e.g., 1-10 µM) for 1-2 hours.
-
UV Cross-linking: Wash the cells with cold PBS to remove unbound probe. Irradiate the cells on ice with 350 nm UV light for 15-30 minutes to induce covalent cross-linking.[19][21]
-
Cell Harvest: Scrape the cells into PBS, centrifuge, and store the cell pellets at -80 °C.
Protocol 4.1.2: Protein Enrichment and Preparation for MS
-
Lysis: Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer with protease inhibitors) and sonicate to lyse the cells and solubilize proteins.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the proteome.
-
Enrichment: Incubate the clarified lysate with pre-washed streptavidin-agarose beads for 2-4 hours at 4 °C to capture the biotinylated probe-protein complexes.[24]
-
Washing: Sequentially wash the beads with buffers of decreasing stringency (e.g., RIPA buffer, 1M KCl, 50 mM ammonium bicarbonate) to thoroughly remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin. Incubate overnight at 37 °C to digest the captured proteins into peptides.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the tryptic peptides.
4.2 Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the collected peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Protein Identification: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search algorithm like Sequest or MaxQuant to identify the proteins.
-
Quantitative Analysis: Employ a label-free quantification (LFQ) or tandem mass tag (TMT) approach to compare the abundance of identified proteins between the experimental group and the competition control group.[27]
Table 1: Representative Data Output from Quantitative Proteomic Analysis
| Protein ID | Gene Name | LFQ Intensity (Probe Only) | LFQ Intensity (Probe + Competitor) | Fold Change (Probe/Competitor) | p-value |
| P01234 | Target A | 1.5 x 10⁸ | 1.2 x 10⁶ | 125.0 | < 0.001 |
| Q56789 | Target B | 9.8 x 10⁷ | 8.5 x 10⁵ | 115.3 | < 0.001 |
| P98765 | Background | 5.2 x 10⁶ | 4.9 x 10⁶ | 1.1 | 0.85 |
This table presents hypothetical data. True protein targets should exhibit a significant decrease in enrichment in the competition control sample.
Target Validation and Functional Characterization
Identifying a list of potential protein targets is the first step; validation is critical to confirm a direct and functionally relevant interaction.[28][29]
5.1 Orthogonal Validation Methods
-
Western Blot: Confirm the enrichment of top candidate proteins from the AfBPP experiment by performing a Western blot on the streptavidin pulldown eluate using antibodies specific to the candidate proteins.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates. Binding of the parent compound to its target protein should induce a shift in the protein's thermal stability, which can be measured by quantifying the amount of soluble protein remaining after heat shock.
-
In Vitro Binding Assays: If the target protein can be recombinantly expressed and purified, direct binding can be confirmed using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kᴅ).
5.2 Functional Assays
Once a target is validated, functional assays are required to understand the biological consequence of the compound-protein interaction. The choice of assay is target-dependent. For example, if the identified target is a kinase, a kinase activity assay would be performed in the presence of the parent compound. If the target is a transcription factor, a reporter gene assay could be used to measure changes in its transcriptional activity.
Conclusion
This guide proposes a systematic and robust strategy for developing this compound as a chemical probe for proteomics. By leveraging established methods of organic synthesis and state-of-the-art chemical proteomics workflows, this framework provides a clear path to identifying the cellular targets of this novel compound.[30][31][32] The successful execution of this plan would not only elucidate the mechanism of action of this compound but could also uncover novel biological pathways and provide new targets for future drug discovery efforts.
References
-
Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(39), 8439-8452. [Link]
-
Dormer, F., & Kim, Y. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome Science, 15(1), 14. [Link]
-
ResearchGate. (2017). Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). [Link]
-
ScienceOpen. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). [Link]
-
Wikipedia. Photoaffinity labeling. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. [Link]
-
World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. [Link]
-
Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?. [Link]
-
National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
-
Grok. (n.d.). 3-Phenylpiperidine. [Link]
-
National Center for Biotechnology Information. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
National Center for Biotechnology Information. (2022). Activity-based protein profiling: A graphical review. [Link]
-
ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
Frontiers. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Wikipedia. Quantitative proteomics. [Link]
-
National Center for Biotechnology Information. (2022). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. [Link]
-
Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. [Link]
-
mediaTUM. (2014). Protein target identification and characterization of photo-cross-linkable small molecules. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. [Link]
-
Celtarys. (2024). Biotinylated Fluorophores for Ligand Binding Assay Specificity. [Link]
-
ResearchGate. (2023). General schemes of affinity‐based protein profiling. a) The compounds.... [Link]
-
National Center for Biotechnology Information. (2011). Identification and validation of protein targets of bioactive small molecules. [Link]
-
Royal Society of Chemistry. (2019). An in situ combinatorial methodology to synthesize and screen chemical probes. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
Cambridge Healthtech Institute. (2022). Target Identification and Validation - Part 1. [Link]
-
ResearchGate. (2009). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]
-
Wikipedia. Piperidine. [Link]
-
PubMed. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. [Link]
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. 3-Phenylpiperidine. [Link]
-
University of New Orleans. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Reddit. (2022). Phenylpiperidine synthesis. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. deq.mt.gov [deq.mt.gov]
- 6. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) – ScienceOpen [scienceopen.com]
- 20. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 26. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 27. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 28. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Target Identification and Validation - Part 1, October 18-19, 2022, Boston, MA [discoveryontarget.com]
- 30. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 32. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Strategic Guide to the Preliminary Bioactivity Screening of 3-(2,5-Dichlorophenoxy)piperidine
Executive Summary
The discovery of novel therapeutic agents is a multi-tiered process that begins with the foundational characterization of new chemical entities. This guide outlines a comprehensive and logical strategy for the preliminary in vitro and in silico bioactivity screening of 3-(2,5-Dichlorophenoxy)piperidine, a novel compound with no pre-existing public bioactivity data. By leveraging the known pharmacological importance of its constituent scaffolds—the piperidine ring and the dichlorophenoxy moiety—we propose a hypothesis-driven workflow. This process begins with computational predictions to identify likely biological targets, proceeds to broad-spectrum cytotoxicity assessments to establish a therapeutic window, and culminates in targeted, hypothesis-driven assays such as receptor binding or enzyme inhibition studies. Each stage is designed to generate decision-quality data, ensuring that resources are directed efficiently toward the most promising avenues of investigation.
Introduction: Rationale for Screening
The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a vast range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[3]
Complementing this is the dichlorophenoxy moiety. While well-known in agrochemistry, such as in the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) which acts as a synthetic auxin, the phenoxy ether linkage is also a key structural element in a variety of approved drugs.[1][3][4] Phenolic ethers can act as hydrogen-bond acceptors and improve pharmacokinetic properties like oral absorption by reducing the metabolic susceptibility of a phenolic hydroxyl group.[4][5]
The combination of these two pharmacologically significant motifs in this compound creates a novel chemical entity with significant, yet uncharacterized, therapeutic potential. The absence of existing biological data necessitates a structured, ground-up approach to screening. This guide provides the strategic framework and detailed protocols for this essential first step in the drug discovery cascade.
Part 1: In Silico Profiling & Target Prediction — The Hypothesis-Generation Phase
Causality: Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is critical. This computational pre-screening leverages vast databases of known ligand-target interactions to generate data-driven hypotheses about the compound's likely bioactivity, guiding the selection of the most relevant biological assays.[6][7]
Methodology:
-
Physicochemical & ADMET Profiling: The first step is to model the compound's drug-likeness. Using computational tools, key physicochemical properties (Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors, Polar Surface Area) are calculated to assess compliance with frameworks like Lipinski's "Rule of Five".[8] Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are also performed to flag potential liabilities.
-
Target Prediction/Virtual Screening: The compound's structure is compared against libraries of compounds with known biological targets using machine learning algorithms and similarity searching. This process identifies potential protein targets (e.g., GPCRs, kinases, ion channels, enzymes) by assuming that structurally similar molecules are likely to have similar biological functions.[7][9]
Expected Data Output: The results of this phase are summarized to provide a clear, predictive profile of the compound.
| Parameter | Predicted Value | Interpretation / Guideline |
| Molecular Weight | ~246 g/mol | Compliant (< 500) |
| LogP (Lipophilicity) | ~4.0 - 4.5 | High, suggests good membrane permeability |
| H-Bond Donors | 0 | Compliant (< 5) |
| H-Bond Acceptors | 2 | Compliant (< 10) |
| Top Predicted Target Classes | 1. G-Protein Coupled Receptors (GPCRs) | High probability |
| 2. Monoamine Oxidases (MAO) | Medium probability | |
| 3. Cytochrome P450 Enzymes | Medium probability | |
| 4. Ion Channels (e.g., Sodium, Potassium) | Low probability | |
| Note: Values are estimates based on similar structures and serve as a guide for assay selection. |
Visualization:
Caption: Workflow for in silico prediction of bioactivity.
Part 2: Tier 1 Screening — Foundational Cytotoxicity Assessment
Causality: The primary goal of this tier is to answer two fundamental questions: 1) Does the compound exert a biological effect on whole cells? and 2) At what concentrations does it induce toxicity? This information is paramount for designing all subsequent experiments, as it defines the non-toxic concentration range for target-specific assays and identifies potential for development as a cytotoxic agent (e.g., for oncology).[10][11]
Protocol 1: General Cytotoxicity Assessment via LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[12]
Experimental Protocol:
-
Cell Culture:
-
Select a panel of human cell lines. Recommended:
-
HEK293: A non-cancerous kidney cell line for baseline toxicity.
-
MCF-7: An estrogen-receptor-positive breast cancer line.
-
A549: A lung carcinoma line.
-
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Seed cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in culture media to create treatment concentrations ranging from 100 µM down to 1 nM.
-
Remove old media from cells and add 100 µL of the compound-containing media to the respective wells.
-
Include "Vehicle Control" (0.1% DMSO in media) and "Maximum Lysis Control" (media with a lysis agent like Triton X-100) wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
LDH Measurement:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well, as per the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum lysis control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that causes 50% cell death).
-
Expected Data Output:
| Cell Line | Predicted IC₅₀ (µM) | Interpretation |
| HEK293 | > 100 µM | Low toxicity to non-cancerous cells. |
| MCF-7 | 25 µM | Moderate, potentially selective cytotoxicity. |
| A549 | 35 µM | Moderate, potentially selective cytotoxicity. |
| Note: This data is hypothetical and serves as an example for interpreting results. |
Visualization:
Caption: Experimental workflow for the LDH cytotoxicity assay.
Part 3: Tier 2 Screening — Hypothesis-Driven Target Engagement
Causality: With a defined therapeutic window from the cytotoxicity data and a list of potential targets from the in silico analysis, this tier focuses on directly testing the highest-priority hypotheses. The choice of assay is dictated by the computational predictions.
Visualization of Logic:
Caption: Logic flow from in silico prediction to assay selection.
Scenario A: Primary Hypothesis is a G-Protein Coupled Receptor (GPCR)
Justification: Many piperidine-containing drugs target GPCRs (e.g., opioid, histamine, dopamine receptors). A competitive radioligand binding assay is the gold-standard method to confirm direct physical interaction between the compound and the receptor and to quantify its binding affinity (Kᵢ).[4][5]
Protocol 2: Competitive Radioligand Binding Assay
Experimental Protocol:
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes from a cell line overexpressing the target human receptor (e.g., HEK293-hD₂R for the Dopamine D₂ receptor).
-
Radioligand: Select a high-affinity, commercially available radioligand for the target receptor (e.g., [³H]-Spiperone for D₂R).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (at its Kₑ concentration), and 50 µL of receptor membranes.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a known, high-concentration non-radioactive competitor (e.g., Haloperidol), 50 µL radioligand, and 50 µL of receptor membranes.
-
Competition Wells: Add 50 µL of this compound (at various concentrations), 50 µL radioligand, and 50 µL of receptor membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing 3-5 times with ice-cold assay buffer to separate bound from free radioligand.
-
-
Data Acquisition:
-
Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.
-
Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[5]
-
Expected Data Output:
| Target Receptor | IC₅₀ (nM) | Calculated Kᵢ (nM) | Interpretation |
| Dopamine D₂ | 150 | 75 | Sub-micromolar binder, a promising hit. |
| Serotonin 5-HT₂ₐ | > 10,000 | > 5,000 | No significant binding at this target. |
| Note: This data is hypothetical. |
Scenario B: Primary Hypothesis is an Enzyme
Justification: The compound's structure could plausibly interact with the active or allosteric site of an enzyme, such as Monoamine Oxidase (MAO) or a Cytochrome P450 isoform. A direct enzyme activity assay is required to determine if the compound inhibits the enzyme's catalytic function.
Protocol 3: Enzyme Inhibition Assay (Colorimetric)
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme: Obtain purified, recombinant human enzyme (e.g., MAO-A).
-
Substrate: Use a substrate that produces a colorimetric or fluorescent signal upon conversion (e.g., Amplex Red for MAO).
-
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., 50 mM potassium phosphate, pH 7.4).
-
-
Assay Setup (in a 96-well black plate for fluorescence):
-
100% Activity Control: Add 50 µL assay buffer and 25 µL of enzyme.
-
0% Activity Control (Background): Add 75 µL of assay buffer (no enzyme).
-
Test Compound Wells: Add 50 µL of this compound (at various concentrations) and 25 µL of enzyme.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence at Ex/Em 535/590 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) .
-
Plot percent inhibition against the log concentration of the compound to determine the IC₅₀ value.
-
Expected Data Output:
| Target Enzyme | IC₅₀ (µM) | Interpretation |
| MAO-A | 5.2 | Potent inhibitor, a significant hit. |
| MAO-B | 89.7 | Weak inhibitor, moderately selective for MAO-A. |
| Note: This data is hypothetical. |
Conclusion and Path Forward
This guide details a systematic, multi-tiered strategy for the initial bioactivity screening of this compound. By integrating predictive in silico modeling with foundational cytotoxicity testing and targeted biochemical assays, this workflow efficiently identifies and characterizes the compound's primary biological activities.
A positive result, or "hit," from this preliminary screen—such as selective sub-micromolar cytotoxicity, high-affinity receptor binding, or potent enzyme inhibition—does not mark an endpoint, but rather the critical starting point for a more profound investigation. Subsequent steps would involve confirming the activity in orthogonal assays, elucidating the specific mechanism of action (e.g., competitive vs. non-competitive inhibition), and advancing the compound into more complex cell-based functional assays and eventually, in vivo models. This structured approach ensures that the journey from novel compound to potential drug lead is built on a foundation of robust, reproducible, and scientifically-validated data.
References
-
Dandapani, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Preprints.org. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. PubMed Central. Available at: [Link]
-
De La Salle University. (n.d.). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Available at: [Link]
-
Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Available at: [Link]
-
YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]
-
University of Cambridge. (n.d.). In Silico Target Prediction for Elucidating the Mode of Action of Herbicides Including Prospective Validation. Available at: [Link]
-
Semantic Scholar. (2017). In silico target prediction for elucidating the mode of action of herbicides including prospective validation. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. PubMed. Available at: [Link]
-
MDPI. (2024). In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. Available at: [Link]
Sources
- 1. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol ether - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. deq.mt.gov [deq.mt.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of 2,4-dichlorophenoxyacetic acid herbicide on escherichia coli growth, chemical composition, and cellular envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Sourcing 3-(2,5-Dichlorophenoxy)piperidine for Research Applications
This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in procuring 3-(2,5-Dichlorophenoxy)piperidine for research purposes. This document provides a comprehensive overview of commercial suppliers, quality considerations, safe handling protocols, and the scientific context of this piperidine derivative.
Introduction to this compound and its Research Significance
This compound, with the Chemical Abstracts Service (CAS) number 946759-06-4, belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic amines that are integral scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1][2] The substitution pattern on the piperidine ring plays a crucial role in determining the compound's biological activity and pharmacokinetic properties.[2]
The presence of a dichlorophenoxy moiety suggests that this compound may serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Dichlorophenoxy-containing compounds have been explored for a variety of applications, including in the development of agents targeting neurological disorders and in agrochemical research.[3] While specific research on this compound is not extensively published, its structural similarity to other biologically active piperidine derivatives makes it a compound of interest for medicinal chemistry and drug discovery programs.[4][5]
Commercial Suppliers of this compound and Related Analogues
Sourcing high-quality chemical compounds is a critical first step in any research endeavor. The following table provides a comparative overview of commercial suppliers for this compound and its isomers. It is important to note that availability and product specifications can change, so direct inquiry with the suppliers is always recommended.
| Supplier | Compound Name | CAS Number | Purity | Notes |
| Santa Cruz Biotechnology, Inc. [6] | This compound | 946759-06-4 | Not specified | For research use only. |
| Amatek Chemical [7] | This compound | 946759-06-4 | Not specified | Labeled as an irritant. |
| BLDpharm [8][9] | This compound | 946759-06-4 | Not specified | Part of their heterocyclic building blocks portfolio. |
| AA Blocks [10] | 3-(3,5-dichlorophenoxy)piperidine | 1250576-20-5 | 95% | Isomer of the target compound. |
| Chem-Impex [3] | 4-(3,4-Dichlorophenoxy)piperidine hydrochloride | 817186-93-9 | ≥ 95% (NMR) | Isomer of the target compound, provided as a hydrochloride salt. |
Quality Control and Purity Analysis: Ensuring Experimental Integrity
The reliability and reproducibility of research data are directly linked to the quality of the starting materials. When procuring this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier.
A comprehensive CoA should include:
-
Compound Identity: Confirmation of the chemical structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity: The percentage purity of the compound, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of >95% is acceptable, though more sensitive assays may require >98% purity.
-
Physical Properties: Appearance (e.g., white solid, crystalline powder), melting point, and solubility.
-
Date of Analysis and Batch/Lot Number: Essential for traceability and quality management.
Experimental Protocol: Verification of Purity by HPLC
For laboratories equipped with analytical instrumentation, independent verification of purity is a best practice. A general HPLC method for analyzing piperidine derivatives is outlined below.
Objective: To confirm the purity of a supplied batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Safe Handling, Storage, and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Workflow for Procurement and Quality Assurance
The following diagram illustrates a recommended workflow for sourcing and validating this compound for research use.
Sources
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Amatek Chemical-products [allchemblock.com]
- 8. 817186-91-7|4-(2,3-Dichlorophenoxy)piperidine hydrochloride|BLDpharm [bldpharm.com]
- 9. 1185297-88-4|3-(2-Chlorophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 10. aablocks.com [aablocks.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(2,5-Dichlorophenoxy)piperidine
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 3-(2,5-dichlorophenoxy)piperidine, a valuable heterocyclic scaffold for drug discovery and development. The synthesis commences with the protection of the secondary amine of 3-hydroxypiperidine using a tert-butoxycarbonyl (Boc) group. The pivotal ether linkage is then constructed via a Mitsunobu reaction between N-Boc-3-hydroxypiperidine and 2,5-dichlorophenol. The final step involves the acidic deprotection of the Boc group to yield the target compound. This guide offers detailed, step-by-step procedures, mechanistic insights, data tables, and safety protocols tailored for researchers in organic synthesis and medicinal chemistry.
Introduction and Synthetic Strategy
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Aryl ether linkages are also critical pharmacophores. The combination of these two moieties in this compound creates a versatile building block for constructing novel chemical entities. This guide details a robust and efficient synthetic route starting from commercially available 2,5-dichlorophenol and 3-hydroxypiperidine.
Our synthetic strategy is designed for clarity, efficiency, and scalability, revolving around three core transformations:
-
Nitrogen Protection: The secondary amine of 3-hydroxypiperidine is nucleophilic and would interfere with the subsequent etherification step. Therefore, it is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2]
-
Mitsunobu Etherification: To form the C-O ether bond, a Mitsunobu reaction is employed. This reaction is exceptionally effective for coupling a primary or secondary alcohol with a weakly acidic nucleophile, such as a phenol.[3][4] It proceeds under mild conditions with a predictable inversion of stereochemistry at the alcohol's chiral center (if applicable), utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[5][6] This method is often superior to the Williamson ether synthesis for this transformation, as the latter would require harsh conditions and pre-activation of the hydroxyl group into a good leaving group.[7][8]
-
Deprotection: The final step is the removal of the N-Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine and yield the final product as a salt, which can be neutralized to the free base.[2][9]
Overall Synthetic Workflow
The logical flow of the synthesis is illustrated below, progressing from starting materials to the final product through the key intermediates.
Sources
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. peptide.com [peptide.com]
Mastering the N-Arylation of 3-Hydroxypiperidine: A Detailed Guide to Synthesis and Mechanism
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The N-aryl-3-hydroxypiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds. Its synthesis, however, presents unique challenges due to the presence of both a secondary amine and a hydroxyl group, which can lead to competing side reactions and catalyst inhibition. This comprehensive guide provides a detailed experimental protocol for the successful N-arylation of 3-hydroxypiperidine, focusing on the widely applicable Buchwald-Hartwig amination. Beyond a simple recitation of steps, this document delves into the underlying mechanistic principles, offering insights into the critical role of each reagent and parameter. This approach is designed to empower researchers to not only replicate the procedure but also to troubleshoot and adapt it for their specific aryl halide substrates.
Introduction: The Significance of the N-Aryl-3-Hydroxypiperidine Scaffold
The piperidine ring is a cornerstone of heterocyclic chemistry, and its derivatives are integral to the pharmaceutical industry. When functionalized with an aryl group at the nitrogen atom and a hydroxyl group at the 3-position, the resulting N-aryl-3-hydroxypiperidine structure gains a three-dimensional complexity that is highly favorable for binding to biological targets. This structural motif is found in compounds developed for a range of therapeutic areas, including neuroscience, oncology, and infectious diseases.
The synthesis of these molecules is most commonly achieved through a cross-coupling reaction between 3-hydroxypiperidine and an aryl halide (or pseudo-halide). While several methods exist, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile strategy, offering high yields and broad substrate scope. This guide will provide a detailed protocol based on this reaction, followed by a discussion of the key factors that govern its success.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reaction proceeds through a catalytic cycle that involves the interplay of a palladium catalyst, a phosphine ligand, a base, and the two coupling partners. Understanding this cycle is paramount for rationalizing the choice of reagents and reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.
The key steps of the cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.
-
Ligand Exchange: The 3-hydroxypiperidine displaces a halide from the Pd(II) complex. The presence of a base is crucial here to deprotonate the amine, forming an amide that can coordinate to the palladium center.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective as they promote both the oxidative addition and reductive elimination steps.
Experimental Protocol: N-Arylation of 3-Hydroxypiperidine
This protocol provides a general method for the N-arylation of 3-hydroxypiperidine with an aryl bromide. It is important to note that optimization may be required for different aryl halides.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Hydroxypiperidine | ≥98% | Sigma-Aldrich | Can be hygroscopic; store in a desiccator. |
| Aryl Bromide | ≥98% | Combi-Blocks | The reactivity can vary depending on the electronic and steric properties of the substituents. |
| Pd₂(dba)₃ | ≥97% | Strem Chemicals | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) precursor. It is air-sensitive and should be handled under an inert atmosphere. |
| Xantphos | ≥98% | Sigma-Aldrich | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene is a bulky bisphosphine ligand that is effective for this transformation. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics | A strong, non-nucleophilic base. It is highly hygroscopic and should be handled in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | The solvent must be dry as water can deactivate the catalyst and hydrolyze the base. |
| Diethyl Ether | Anhydrous, ≥99.8% | Fisher Scientific | For workup and extraction. |
| Saturated aq. NaCl (Brine) | N/A | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Schlenk flask or reaction vial | N/A | Chemglass | All glassware should be oven-dried before use to remove any traces of water. |
| Inert atmosphere setup | N/A | N/A | A glovebox or a Schlenk line with high-purity nitrogen or argon is essential for this reaction. |
3.2. Step-by-Step Procedure
Figure 2: A flowchart outlining the experimental workflow for the N-arylation of 3-hydroxypiperidine.
-
Reaction Setup (under an inert atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and 3-hydroxypiperidine (1.2 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous toluene (5 mL) via syringe.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-hydroxypiperidine.
-
3.3. Important Considerations and Troubleshooting
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for reproducible results.
-
Anhydrous Conditions: Water can react with the base and interfere with the catalytic cycle. Ensure all solvents and reagents are dry.
-
Choice of Base: While NaOtBu is a common choice, other bases like K₃PO₄ or Cs₂CO₃ can also be effective, depending on the substrate.
-
Ligand Selection: For electron-poor aryl halides, more electron-rich ligands may be beneficial. For sterically hindered substrates, ligands with a larger bite angle might be necessary.
-
Side Reactions: The hydroxyl group of 3-hydroxypiperidine can potentially coordinate to the palladium center, inhibiting the reaction. The use of a bulky ligand like Xantphos helps to mitigate this. O-arylation is also a possible side reaction, though it is generally less favorable than N-arylation under these conditions.
Conclusion
The N-arylation of 3-hydroxypiperidine is a key transformation in the synthesis of many important pharmaceutical compounds. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully synthesize a wide range of N-aryl-3-hydroxypiperidine derivatives. The protocol provided here serves as a robust starting point, and the accompanying discussion should empower the user to adapt and optimize the reaction for their specific needs.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions of Amides, Carbamates, and Ureas. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Capuano, V., et al. (2015). A Practical, Palladium-Catalyzed N-Arylation of 3-Hydroxypiperidine. Organic Process Research & Development, 19(1), 222-227. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The N-Arylation of Piperazines and Other Secondary Amines. Organic Letters, 11(8), 1773–1775. [Link]
Application Notes and Protocols for In Vitro Assay Development of 3-(2,5-Dichlorophenoxy)piperidine
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of the novel compound, 3-(2,5-Dichlorophenoxy)piperidine. Drawing from the broad pharmacological potential of piperidine-containing molecules, this guide outlines a strategic, multi-tiered approach to elucidate the compound's mechanism of action. We will explore potential activities ranging from anticancer to neuroprotective effects, providing detailed, field-proven protocols for primary screening and secondary validation assays. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for this and similar chemical entities.
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its versatility allows for the synthesis of compounds with a wide array of biological activities, including anticancer, antidepressant, antiviral, and neuroprotective properties.[2][3] The dichlorophenoxy moiety, on the other hand, is often associated with activities such as herbicidal action and has been incorporated into various bioactive molecules. The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity.
Given the diverse activities of related piperidine derivatives, a systematic and hypothesis-driven approach is crucial for the efficient characterization of this new chemical entity. This guide will focus on two primary areas of investigation where piperidine derivatives have shown significant promise: oncology and neuroscience.
Strategic Workflow for In Vitro Characterization
A tiered approach to in vitro assay development ensures a cost-effective and scientifically rigorous evaluation of a novel compound. Our proposed workflow begins with broad primary screens to identify potential biological targets, followed by more specific secondary assays to confirm and characterize the mechanism of action.
Caption: Tiered workflow for in vitro assay development.
Oncological Activity Assessment
Piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[4][5][6]
Primary Screen: Cell Viability and Proliferation
The initial step is to assess the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | Example Data |
| A549 | This compound | 48 | Example Data |
| PC-3 | This compound | 48 | Example Data |
| MCF-7 | Doxorubicin (Positive Control) | 48 | Example Data |
Secondary Assays: Elucidating the Anticancer Mechanism
If significant cytotoxicity is observed, the next step is to investigate the underlying mechanism.
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways to Investigate:
-
JAK/STAT Pathway: Aberrant JAK/STAT signaling is implicated in various cancers.[4] Western blotting can be used to assess the phosphorylation status of key proteins like JAK2 and STAT3 in response to compound treatment.
-
Notch Signaling Pathway: Inhibition of the Notch signaling pathway has been observed with some piperidine derivatives.[7] A luciferase reporter assay under the control of a Notch-responsive element can be employed to measure pathway activity.
Caption: Simplified JAK/STAT signaling pathway.
Neurological Activity Assessment
Piperidine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems and inhibiting key enzymes.[8][9][10]
Primary Screen: Receptor Binding and Enzyme Inhibition
Initial screens should focus on common neurological targets for piperidine-containing compounds.
Protocol 3: Radioligand Binding Assay for Serotonin and Dopamine Receptors
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., 5-HT2A or Dopamine D2).[11][12]
-
Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the compound for the receptor.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
-
Enzyme Reaction: In a 96-well plate, mix AChE enzyme, the substrate acetylthiocholine, and varying concentrations of this compound.[9]
-
Thiol Detection: The enzymatic cleavage of acetylthiocholine produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow color.
-
Absorbance Measurement: Measure the absorbance at 412 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound for AChE inhibition.
| Target | Assay Type | Compound | Ki / IC50 (nM) |
| 5-HT2A Receptor | Radioligand Binding | This compound | Example Data |
| Dopamine D2 Receptor | Radioligand Binding | This compound | Example Data |
| Acetylcholinesterase | Enzyme Inhibition | This compound | Example Data |
Secondary Assays: Functional Cellular Assays
If receptor binding or enzyme inhibition is observed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or has downstream cellular effects.
Protocol 5: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Assay Validation and Data Interpretation
For all assays, it is critical to perform proper validation to ensure the reliability of the results. This includes:
-
Determination of Z'-factor: To assess the quality and robustness of the assay.
-
Dose-response curves: To determine potency (IC50/EC50) and efficacy.
-
Selectivity profiling: To assess the compound's activity against related targets to understand its specificity.
Conclusion
The in vitro assay cascade outlined in this application note provides a robust framework for the initial characterization of this compound. By systematically evaluating its potential anticancer and neurological activities, researchers can efficiently identify its primary biological targets and elucidate its mechanism of action. This foundational data is essential for guiding further preclinical development, including in vivo efficacy studies and safety pharmacology.
References
- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH.
- 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (n.d.). NIH.
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). [No Source Name Available].
- (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). PMC - PubMed Central.
- New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (n.d.).
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025).
- 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. (n.d.). Chem-Impex.
- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- Piperine and piperidine-induced caspase pathway for activating cell... (n.d.).
- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (n.d.). PubMed.
- Process development of the synthesis of 2, 3-dichlorophenylpiperazine. (2025).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [No Source Name Available].
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023).
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed.
- Piperidine Synthesis. (2025). DTIC.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- 3-Phenylpiperidines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Assay Strategy for Characterizing the Cytotoxicity of 3-(2,5-Dichlorophenoxy)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, multi-faceted framework for assessing the in vitro cytotoxicity of 3-(2,5-Dichlorophenoxy)piperidine, a novel compound with a piperidine scaffold common in centrally active agents and a dichlorophenoxy moiety reminiscent of some herbicides.[1][2] Given the potential for diverse biological activity, a comprehensive toxicological profile is essential. We present an integrated approach using three distinct, well-validated cell-based assays to interrogate different mechanisms of cell death: metabolic compromise (MTT assay), loss of membrane integrity (LDH assay), and induction of apoptosis (Caspase-3/7 assay). This guide offers not only step-by-step protocols but also the scientific rationale behind the experimental design, data interpretation, and quality control, ensuring a robust and reliable assessment for drug discovery and safety pharmacology.
Introduction: The Rationale for a Tripartite Cytotoxicity Assessment
The piperidine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals targeting the central nervous system (CNS).[1] Concurrently, the dichlorophenoxy group is a structural component of compounds with known bioactivity, including herbicides like 2,4-D, which have demonstrated cytotoxic potential.[2] The compound this compound thus presents a unique toxicological query: does it exhibit off-target effects leading to cell death, and if so, by what mechanism?
A single cytotoxicity assay provides only one perspective on a compound's effect. A substance might, for example, inhibit proliferation without causing immediate cell membrane rupture, or it might trigger a programmed cell death pathway (apoptosis) rather than uncontrolled lysis (necrosis).[3] To build a comprehensive and trustworthy profile, we advocate for a multi-assay approach that simultaneously evaluates:
-
Metabolic Viability: Are the cell's energy production centers, the mitochondria, functional?
-
Membrane Integrity: Is the plasma membrane intact, or has it been compromised?
-
Apoptotic Pathways: Has the cell initiated a programmed self-destruction cascade?
This tripartite strategy allows researchers to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects and to elucidate the primary mechanism of cell death.[4] For this purpose, we recommend the use of a metabolically active cell line, such as the human hepatoma line HepG2 , as it possesses enzymatic machinery (e.g., cytochrome P450s) that can be involved in the bioactivation of xenobiotics, a phenomenon observed with similar dichlorophenyl compounds.[5][6]
Integrated Experimental Workflow
A successful cytotoxicity study relies on a logical and well-controlled workflow. The overall process involves culturing a suitable cell line, exposing it to a concentration range of the test compound, and then subjecting parallel sets of samples to three different endpoint assays.
Caption: Overall workflow for cytotoxicity testing.
Assay Principles and Mechanistic Insights
The selection of these three assays provides a self-validating system. Each assay measures a distinct cellular event, and together they create a detailed picture of the cytotoxic mechanism.
Caption: Cellular endpoints measured by each assay.
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability. Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates mitochondrial dysfunction, a hallmark of cellular stress or death.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[8] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and loss of membrane integrity, which occurs during necrosis or late-stage apoptosis.[9]
-
Caspase-3/7 Assay: This luminescent or fluorescent assay provides a specific measurement of apoptosis.[10] Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[11] The assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[10][11] This cleavage releases a luminescent or fluorescent signal, making it a highly sensitive and direct marker for apoptosis induction.[12]
Detailed Experimental Protocols
4.1. General Cell Culture and Compound Treatment
-
Cell Seeding: Seed HepG2 cells in a clear, flat-bottom 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Ensure even cell distribution.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired final concentrations. Ensure the final solvent concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions or vehicle control.
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
4.2. Protocol 1: MTT Assay for Metabolic Viability
-
Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[14]
-
Materials:
-
Step-by-Step Methodology:
-
Following the compound exposure period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need optimization depending on the cell type and density.[14]
-
Carefully remove the medium. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of solubilization solution to each well to dissolve the purple crystals.[7]
-
Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm to subtract background).
-
4.3. Protocol 2: LDH Assay for Membrane Integrity
-
Principle: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8]
-
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich). These kits typically include an LDH substrate mix, assay buffer, and a stop solution.
-
96-well plate reader (absorbance).
-
-
Step-by-Step Methodology:
-
Following the compound exposure period, carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a dye solution).[9]
-
Add 50-100 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Gently mix and measure the absorbance within 1 hour at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Controls are critical: Include a "maximum LDH release" control by lysing a set of untreated cells with the lysis buffer provided in the kit.
-
4.4. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
-
Principle: Measures the activity of caspases-3 and -7 using a proluminescent substrate that generates a light signal upon cleavage.[10]
-
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
Opaque-walled 96-well plates suitable for luminescence.
-
Plate-reading luminometer.
-
-
Step-by-Step Methodology:
-
This protocol is designed for cells cultured in opaque-walled plates. If using clear plates for microscopy, transfer the medium and cells to an opaque plate before starting.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium. This single addition results in cell lysis and initiation of the caspase reaction.[10]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.[16]
-
Data Analysis and Presentation
For each assay, data should be normalized and presented as a percentage relative to controls. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from the dose-response curve.
5.1. Calculations
-
Percent Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100
-
Fold Change in Caspase Activity: Fold Change = (Lum_Sample - Lum_Blank) / (Lum_Vehicle - Lum_Blank)
5.2. Data Presentation Tables
Results should be summarized in a clear, tabular format.
Table 1: Example Data Summary for this compound at 48 hours
| Concentration (µM) | % Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| Vehicle (0) | 100.0 ± 4.5 | 0.0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 1.5 ± 1.8 | 1.1 ± 0.2 |
| 1 | 91.5 ± 6.3 | 4.8 ± 3.0 | 1.9 ± 0.3 |
| 10 | 52.1 ± 7.8 | 15.6 ± 4.5 | 5.8 ± 0.9 |
| 50 | 15.8 ± 4.2 | 65.3 ± 8.1 | 3.2 ± 0.6 |
| 100 | 5.3 ± 2.1 | 88.9 ± 5.5 | 1.5 ± 0.4 |
| IC₅₀ (µM) | ~10.5 | ~42.0 | N/A |
Interpretation of Example Data: In this hypothetical example, the compound shows a dose-dependent decrease in metabolic activity (MTT). The significant increase in Caspase-3/7 activity at 10 µM, which precedes the large spike in LDH release at higher concentrations, strongly suggests that apoptosis is the primary mechanism of cell death at lower to mid-range concentrations. The subsequent rise in LDH indicates secondary necrosis following apoptosis or direct necrotic effects at very high concentrations.
Conclusion and Best Practices
This application note outlines a robust, multi-assay strategy for characterizing the cytotoxicity of this compound. By integrating measures of metabolic health, membrane integrity, and apoptosis, researchers can gain high-confidence insights into the compound's toxicological profile.
Key Best Practices:
-
Cell Line Authentication: Always use a well-characterized and authenticated cell line.
-
Solvent Controls: Ensure the vehicle solvent concentration is consistent across all wells and does not impact cell viability.
-
Positive Controls: Include a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate assay performance.[17]
-
Assay Linearity: For each cell line, confirm that the assay signal is linear within the range of cell numbers used.
-
Microscopy: Visually inspect cells under a microscope before and after treatment to observe morphological changes (e.g., cell shrinkage, blebbing, detachment) that can corroborate quantitative data.
By adhering to these protocols and principles, scientists can generate reliable and comprehensive data essential for making informed decisions in the drug development pipeline.
References
-
Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Foley, K., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Hall, I. H., et al. (2010). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules. [Link]
-
Al-Fatlawi, A. A. (2023). MTT (Assay protocol). protocols.io. [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Foley, K., et al. (2012). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed. [Link]
-
Damanhouri, Z. A., & Ahmad, A. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. NTP.NIEHS.NIH.gov. [Link]
-
Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Promega. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
Teixeira, M. C., et al. (2009). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology Letters. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. [Link]
-
Lawong, A., et al. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. stemcell.com [stemcell.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 17. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Quantitative Analysis of 3-(2,5-Dichlorophenoxy)piperidine
Introduction and Scope
3-(2,5-Dichlorophenoxy)piperidine is a heterocyclic amine derivative whose structural motif is relevant in medicinal chemistry and drug development. As with many chlorinated organic compounds and piperidine derivatives, it may function as a key starting material, intermediate, or potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is therefore critical for ensuring the quality, safety, and efficacy of the final drug product, as well as for pharmacokinetic studies.
This guide provides a comprehensive overview of three robust analytical methodologies for the quantification of this compound in various matrices. The protocols are designed for researchers, analytical chemists, and quality control professionals. While validated public data for this specific isomer is limited, the methodologies presented are founded on established principles for analyzing structurally similar compounds, such as other dichlorophenoxy piperidines and related pharmaceutical intermediates.[1]
The three core techniques detailed are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine quality control, purity assessment, and assay of bulk material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-trace quantification in complex biological matrices, offering unparalleled sensitivity and selectivity.[2]
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to method design. Although a complete, experimentally verified dataset for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from close isomers like 3,4-Dichlorophenoxypiperidine.[3]
| Property | Predicted Value / Information | Source |
| Chemical Formula | C₁₁H₁₃Cl₂NO | [3] |
| Molecular Weight | 246.13 g/mol | [3] |
| CAS Number | 946759-06-4 | [4] |
| Predicted XLogP3 | 4.3 | [3] |
| Hydrogen Bond Donor Count | 1 (Piperidine N-H) | [5] |
| Hydrogen Bond Acceptor Count | 2 (Oxygen and Nitrogen) | [3] |
| Structural Features | - Hydrophobic dichlorophenyl group- Basic piperidine nitrogen- UV chromophore (dichlorophenyl ring) | Inferred |
Senior Application Scientist's Note: The high XLogP3 value indicates significant hydrophobicity, making reversed-phase chromatography an excellent choice. The basicity of the piperidine nitrogen (pKa ~11.2 for piperidine) means that mobile phase pH control is critical in HPLC to ensure consistent retention and good peak shape.[5] The dichlorophenyl ring provides a strong chromophore, making UV detection a viable and straightforward approach for HPLC.
General Analytical Workflow
A systematic approach is essential for accurate quantification. The diagram below outlines the universal workflow, from sample receipt to final data reporting.
Caption: General workflow for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: This reversed-phase HPLC method is designed for the accurate assay and purity determination of this compound as a bulk substance or in simple formulations. The method leverages the analyte's hydrophobicity for retention on a C18 column and its aromatic structure for UV detection. This approach is robust, cost-effective, and easily transferable for routine quality control. The principles are based on established methods for similar piperidine derivatives.[6][7]
Experimental Protocol: HPLC-UV
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or Variable Wavelength (VWD) UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade.
-
This compound Reference Standard: Of known purity.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Senior Application Scientist's Note: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates the basic piperidine nitrogen, ensuring a single ionic species interacts with the column, which significantly improves peak shape and prevents tailing. It also provides a source of protons for positive-ion electrospray if this method were to be transferred to an LC-MS system.
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh an amount of sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: This GC-MS method is suitable for identifying and quantifying this compound, particularly as a volatile or semi-volatile impurity in non-polar matrices. The method relies on the thermal stability and volatility of the analyte. The mass spectrometer provides high selectivity and allows for definitive identification based on the compound's mass spectrum. The conditions are adapted from standard methods for chlorinated hydrocarbons.[8][9][10]
Experimental Protocol: GC-MS
-
Instrumentation and Columns:
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as an Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Ethyl Acetate or Dichloromethane: GC or pesticide residue grade.
-
This compound Reference Standard.
-
-
Instrumental Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100 °C, hold 1 min. Ramp at 15 °C/min to 300 °C, hold for 5 min. |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
Senior Application Scientist's Note: For quantification (SIM mode), select at least three characteristic ions from the analyte's mass spectrum. A common choice would be the molecular ion (M⁺) if abundant, and two other high-mass, high-intensity fragment ions. This greatly enhances sensitivity and selectivity by filtering out matrix interference. The basic piperidine nitrogen can sometimes cause peak tailing on standard GC columns; using an Ultra Inert liner is highly recommended to ensure a passive flow path.[11]
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use Ethyl Acetate as the solvent.
-
Calibration Standards (0.1-20 µg/mL): Prepare by serial dilution of the stock solution with Ethyl Acetate.
-
Sample Preparation: Dissolve the sample in Ethyl Acetate. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: This LC-MS/MS method provides the highest level of sensitivity and selectivity, making it the definitive choice for quantifying trace levels of this compound in complex matrices such as plasma, urine, or environmental samples.[2][12] The method combines the separation power of HPLC with the specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
Caption: Workflow for trace-level quantification by LC-MS/MS in a biological matrix.
-
Instrumentation:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
-
Reagents and Standards:
-
As per HPLC method, but using LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-3-(2,5-Dichlorophenoxy)piperidine) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
-
LC and MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| MRM Transitions | To be determined by infusion of standardPrecursor Ion (Q1): [M+H]⁺ = m/z 246.0Product Ions (Q3): At least two fragments (e.g., m/z 177.0, m/z 84.1) |
Senior Application Scientist's Note: The MRM transitions are the heart of this method's selectivity. The precursor ion (Q1) is the protonated molecule. This ion is isolated, fragmented in the collision cell (Q2), and then specific, stable fragment ions (product ions) are monitored by the third quadrupole (Q3). This two-stage mass filtering virtually eliminates background noise. The development of a robust LC-MS/MS method is essential for pharmacokinetic studies.[13]
-
Sample Preparation (Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold Acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Method Validation and Quantitative Data Summary
All analytical methods must be validated to ensure they are suitable for their intended purpose.[14] Validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15][16][17]
The table below summarizes the expected performance characteristics for each method, based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS (SIM) | LC-MS/MS (MRM) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Typical Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 100 ng/mL |
| Typical LOQ | ~0.5 µg/mL | ~0.05 µg/mL | ~0.1 ng/mL |
| Typical LOD | ~0.15 µg/mL | ~0.02 µg/mL | ~0.03 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% (in matrix) |
| Precision (%RSD) | < 2% | < 5% | < 15% (in matrix) |
Method Selection Logic
The choice of analytical technique is driven by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting the appropriate analytical method.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68580325, 3,4-Dichlorophenoxypiperidine. [Link]
-
ResearchGate. (2001). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. [Link]
-
Qiao, M., et al. (2017). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. ResearchGate. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
Chen, Y., et al. (2021). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Center for Biotechnology Information. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
TrAC Trends in Analytical Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
-
U.S. Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
Rodowa, A. E. (2021). Liquid and Gas Chromatography Mass Spectrometry Method Development for the Quantification of Per- and Polyfluoroalkyl Substances in Environmental Matrices. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33722, Piperidin-3-one. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 148119, Piperidin-3-amine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
Topic: A Guide to the Development and Validation of HPLC and GC-MS Methods for the Analysis of 3-(2,5-Dichlorophenoxy)piperidine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the robust characterization and quantification of novel chemical entities are paramount. 3-(2,5-Dichlorophenoxy)piperidine represents a class of molecules with significant potential, given the prevalence of the piperidine scaffold in a vast array of pharmacologically active compounds.[1][2] The presence of a dichlorinated phenoxy group suggests potential applications as an intermediate in the synthesis of agrochemicals or pharmaceuticals, where precise analytical control is not merely a regulatory requirement but a cornerstone of product safety and efficacy.
This document provides a comprehensive guide for researchers and drug development professionals on the establishment of analytical methodologies for this compound. We will explore two orthogonal and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity identification. The narrative moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring the protocols are not only effective but also adaptable and defensible. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Analyte Characteristics and Method Selection Rationale
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound possesses a hybrid structure:
-
UV Chromophore: The 2,5-dichlorophenyl ring is an excellent chromophore, making it highly suitable for UV detection in HPLC.
-
Basicity: The secondary amine within the piperidine ring (pKa of protonated piperidine is ~11.2) imparts basicity.[2] This is a critical consideration for chromatography, as interactions with the stationary phase can lead to poor peak shape if not properly controlled.
-
Polarity and Solubility: The molecule exhibits moderate polarity, rendering it soluble in common organic solvents like methanol and acetonitrile and suitable for reversed-phase HPLC.
-
Volatility: With a molecular weight of approximately 246.13 g/mol (inferred from similar structures) and a compact structure, the compound is expected to have sufficient volatility for GC analysis, particularly after derivatization of the polar amine group.[5]
Based on these properties, HPLC-UV is the logical choice for primary quantitative analysis due to its simplicity and direct applicability. GC-MS is selected as a complementary technique for its superior specificity and sensitivity, providing unequivocal identification based on mass fragmentation patterns.
Part 1: Reversed-Phase HPLC-UV Method for Quantification
This method is designed for the routine analysis and quantification of this compound in bulk material or simple formulations. The core principle is reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC. Its long alkyl chains provide the necessary hydrophobicity to retain the dichlorophenoxy moiety of the analyte, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase Modifier: The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is non-negotiable for basic analytes like this one.[6] At a pH well below the pKa of the piperidine nitrogen, the amine exists in its protonated (cationic) form. This prevents its interaction with acidic residual silanol groups on the silica backbone of the stationary phase, which would otherwise cause significant peak tailing and poor reproducibility.
-
Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and confirming analyte identity against a reference standard.
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV analysis workflow from sample preparation to final report generation.
Detailed HPLC-UV Protocol
1. Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Prepare sample solutions to have a theoretical concentration within the calibration range (e.g., 50 µg/mL).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with A and B (see above) |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30% to 90% B, 10-12 min: 90% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm (or λmax determined from standard scan) |
| Run Time | 15 minutes |
3. Method Validation Protocol:
-
This protocol must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[7]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of a single standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Part 2: GC-MS Method for Confirmatory Analysis
This method is ideal for confirming the identity of this compound and for detecting trace-level impurities. The high selectivity of mass spectrometry, especially in Selected Ion Monitoring (SIM) mode, allows for confident identification even in complex matrices.
Causality Behind Experimental Choices
-
Derivatization: The secondary amine of the piperidine ring contains an active hydrogen, which can cause peak tailing and potential degradation in the hot GC inlet. Derivatization, such as acylation with trifluoroacetic anhydride (TFAA), is a crucial step. This process replaces the active hydrogen with a trifluoroacetyl group, which increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks.[8]
-
Stationary Phase: A low-polarity 5% phenyl / 95% methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen. This is a general-purpose column that separates compounds primarily based on their boiling points, which is ideal for this type of analysis.[9]
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a hard ionization technique that produces reproducible fragmentation patterns, creating a unique mass "fingerprint" for the analyte that can be compared to a library or reference spectrum for positive identification.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow, including the critical derivatization step.
Detailed GC-MS Protocol
1. Sample Preparation and Derivatization:
-
Solvent: Anhydrous Ethyl Acetate.
-
Derivatizing Reagent: Trifluoroacetic anhydride (TFAA).
-
Procedure:
-
Prepare a ~100 µg/mL solution of the sample or standard in a vial with anhydrous ethyl acetate.
-
Add 50 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for injection.
-
2. GC-MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Instrument | Agilent 8890 GC with 5977B MS or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL injection |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| Potential SIM Ions | Molecular ion (M+) of the derivatized analyte and major fragments (to be determined experimentally) |
3. Data Analysis:
-
Identification: The identity of the derivatized analyte is confirmed by matching its retention time and its EI mass spectrum against that of a similarly prepared reference standard. The isotopic pattern from the two chlorine atoms provides a highly characteristic confirmation point.
-
Quantification: For quantitative analysis, a calibration curve can be constructed using the SIM mode for enhanced sensitivity. The peak area of the most abundant, characteristic ion is plotted against concentration.
References
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available from: [Link]
-
Agilent Technologies. (2013). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]
-
Lecnik, O., Schmid, M. G., & Kappe, C. O. (2001). Chiral separation of pharmacologically active dihydropyrimidinones with carboxymethyl-beta-cyclodextrin. Electrophoresis, 22(15), 3198-202. Available from: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Ismail, O., et al. (2023). A review on recent trends in chiral high-performance liquid chromatography and its application in the field of pharmacology and toxicology. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
-
MDPI. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68580325, 3,4-Dichlorophenoxypiperidine. Retrieved from [Link]
-
ResearchGate. (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Retrieved from [Link]
-
Deswater. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]
- Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Armstrong, D. W., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A. Available from: [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. scholars.direct [scholars.direct]
- 9. epa.gov [epa.gov]
Application Notes and Protocols for the Development of 3-(2,5-Dichlorophenoxy)piperidine Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Therapeutic Potential of Substituted Phenoxypiperidines
The 3-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have shown significant affinity and selectivity for a range of pharmacological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Specifically, analogs of this class have been investigated as potent ligands for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, making them promising candidates for the development of novel therapeutics for psychiatric and neurological disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] The substitution pattern on both the phenyl and piperidine rings plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[4][5]
This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of a focused library of 3-(2,5-Dichlorophenoxy)piperidine analogs. The strategic introduction of a dichlorinated phenyl ring is intended to explore the impact of halogen substitution on ligand-receptor interactions, potentially enhancing binding affinity and metabolic stability. The subsequent diversification of the piperidine nitrogen will allow for a systematic investigation of the structure-activity relationships (SAR), providing valuable insights for the optimization of lead compounds.
Strategic Design of the Analog Library
The development of a robust SAR necessitates a systematic and logical approach to analog design. Our strategy focuses on the synthesis of a core intermediate, this compound, followed by diversification at the piperidine nitrogen. This approach allows for the efficient generation of a library of analogs with varied steric and electronic properties.
Core Scaffold: this compound
The synthesis of the core scaffold can be achieved through several established synthetic routes. A common approach involves the Williamson ether synthesis between a protected 3-hydroxypiperidine and 2,5-dichlorophenol, followed by deprotection. The choice of protecting group for the piperidine nitrogen is critical to ensure compatibility with the reaction conditions and to allow for facile removal prior to diversification.
Diversification of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups.[6][7] Our SAR exploration will focus on two primary modifications:
-
N-Alkylation: Introduction of various alkyl and substituted benzyl groups to probe the steric and electronic requirements of the binding pocket. Reductive amination is a preferred method for this transformation due to its mild conditions and broad substrate scope.[8]
-
N-Acylation: Installation of a series of acyl and sulfonyl groups to investigate the impact of hydrogen bond acceptors and altered electronic distribution on biological activity. Standard acylation conditions using acid chlorides or anhydrides are generally effective.[9][10]
The following Graphviz diagram illustrates the overall workflow for the development of the this compound analog library.
Caption: Overall workflow for the design, synthesis, and evaluation of this compound analogs.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of the target analogs.
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol describes the synthesis of the key intermediate, this compound, via a Williamson ether synthesis followed by deprotection.
Materials:
-
N-Boc-3-hydroxypiperidine
-
2,5-Dichlorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Williamson Ether Synthesis: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2,5-dichlorophenol (1.1 eq) in anhydrous DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. c. Allow the reaction to warm to room temperature and stir for 16 hours. d. Quench the reaction by the slow addition of water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to afford N-Boc-3-(2,5-dichlorophenoxy)piperidine.
-
Boc Deprotection: a. Dissolve the purified N-Boc-3-(2,5-dichlorophenoxy)piperidine in DCM. b. Add trifluoroacetic acid (10 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2 hours. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the desired this compound.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol details a general procedure for the N-alkylation of the core scaffold.[8]
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the corresponding aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Acylation of this compound
This protocol provides a general method for the N-acylation of the core scaffold.[9][11]
Materials:
-
This compound
-
Acid chloride or anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add the corresponding acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Radioligand Binding Assays for SERT, DAT, and NET
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized analogs for the serotonin, dopamine, and norepinephrine transporters.[1][2][12]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.[13]
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Synthesized analog library
-
96-well microplates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For the determination of non-specific binding, a separate set of wells should contain a high concentration of the respective non-specific binding inhibitor.
-
Incubate the plates at the appropriate temperature and duration to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 5: Neurotransmitter Uptake Inhibition Assay
This protocol describes a functional assay to measure the ability of the synthesized analogs to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.[14][15][16]
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET, plated in 96-well plates.[17]
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Synthesized analog library
-
Scintillation counter
Procedure:
-
Wash the plated cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure initial velocity conditions.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ values for uptake inhibition by non-linear regression analysis.
Data Presentation and SAR Analysis
The biological data obtained from the screening of the analog library should be compiled into a structured table to facilitate SAR analysis. This table will serve as a critical tool for identifying key structural features that govern potency and selectivity.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R-Group (at Piperidine N) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 1 | -H | 150 | 800 | 450 | 5.3 | 3.0 |
| 2a | -CH₃ | 80 | 650 | 300 | 8.1 | 3.8 |
| 2b | -CH₂CH₃ | 65 | 700 | 320 | 10.8 | 4.9 |
| 2c | -CH(CH₃)₂ | 120 | 950 | 500 | 7.9 | 4.2 |
| 2d | -CH₂Ph | 30 | 400 | 150 | 13.3 | 5.0 |
| 2e | -CH₂(4-F-Ph) | 25 | 350 | 120 | 14.0 | 4.8 |
| 3a | -C(O)CH₃ | 250 | >1000 | >1000 | >4 | >4 |
| 3b | -C(O)Ph | 180 | >1000 | 800 | >5.6 | 4.4 |
| 3c | -SO₂CH₃ | 300 | >1000 | >1000 | >3.3 | >3.3 |
Initial SAR Observations (Hypothetical):
-
N-Alkylation: Small N-alkyl substituents (e.g., methyl, ethyl) appear to be well-tolerated and may slightly improve SERT affinity compared to the unsubstituted parent compound. Increasing the steric bulk (e.g., isopropyl) may be detrimental to activity. The introduction of a benzyl group significantly enhances SERT potency, suggesting a potential beneficial interaction with an aromatic binding pocket. Substitution on the benzyl ring (e.g., 4-fluoro) can further fine-tune this interaction.
-
N-Acylation: The introduction of acyl or sulfonyl groups generally leads to a decrease in affinity for all three transporters. This suggests that the basicity of the piperidine nitrogen may be important for binding, or that the steric bulk and electronic properties of these groups are not favorable for interaction with the target receptors.
The following Graphviz diagram illustrates the logical relationships in the SAR analysis.
Caption: Logical flow of structure-activity relationship analysis.
Conclusion and Future Directions
This application note provides a detailed guide for the systematic development of this compound analogs for SAR studies. The outlined synthetic protocols are robust and allow for the efficient generation of a diverse library of compounds. The described biological assays provide a reliable platform for evaluating the affinity and functional activity of these analogs at key monoamine transporters.
The hypothetical SAR data presented herein serves as a template for the analysis of experimental results. A thorough investigation of the SAR will enable the identification of lead compounds with improved potency and selectivity. Future optimization efforts could involve further modifications of the N-substituent, exploration of different substitution patterns on the phenoxy ring, and stereoselective synthesis to investigate the impact of chirality on biological activity.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]
-
Hauser, A. S., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
- BenchChem. (2025).
-
NCBI Bookshelf. (2010). Scheme 3, Synthesis of the piperidine modification analogs. [Link]
-
ResearchGate. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]
-
ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Assay Genie. (n.d.). Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit. [Link]
-
PMC. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]
-
NIH. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]
- BenchChem. (2025).
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
ACS Publications. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
-
Organic Chemistry Archives. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing MDMAI Binding Affinity to the Serotonin Transporter (SERT).
- BenchChem. (2025). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
PubMed. (2004). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. [Link]
-
PMC. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
ScienceDirect. (2024). Research progress on piperidine-containing compounds as agrochemicals. [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
PubMed Central. (2016). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
PubMed. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. [Link]
-
ResearchGate. (2024). Research progress on piperidine-containing compounds as agrochemicals. [Link]
-
PubMed. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
-
PubMed. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. [Link]
-
DTIC. (1987). Piperidine Synthesis. [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. [Link]
-
UMassD Repository. (2019). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 4. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. multispaninc.com [multispaninc.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design for piperidine-based compounds
Topic: In Vivo Experimental Design for Piperidine-Based Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold in Preclinical Development
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] This privileged scaffold is present in over twenty classes of pharmaceuticals, from central nervous system (CNS) agents like Donepezil to analgesics and anticancer therapies.[2][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its conformational flexibility allows for optimal binding to a wide range of biological targets.[5][6]
However, the transition from a promising in vitro hit to a viable in vivo candidate is a critical bottleneck in drug discovery. The structural diversity of piperidine derivatives, while a strength, also presents unique challenges in designing robust and predictive animal studies. Factors such as metabolic stability, potential off-target toxicities, and the need for brain penetrance in CNS applications demand a meticulously planned experimental strategy.[5][7]
This guide serves as a comprehensive resource for designing, executing, and interpreting in vivo studies for novel piperidine-based compounds. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind each choice—to construct a self-validating experimental program that generates clear, actionable data for advancing drug development projects.
Section 1: Foundational Strategy & Pre-Dosing Considerations
A successful in vivo study begins long before the first dose is administered. The foundational work, encompassing formulation, target validation, and model selection, dictates the quality and interpretability of the final data.
The Causality of Formulation: From Bench to Bloodstream
Key Considerations:
-
Solubility Assessment: Determine the compound's solubility in aqueous buffers (pH 5.0, 6.2, 7.4) and common preclinical vehicles. Poorly soluble compounds often require formulation strategies like suspensions, solutions with co-solvents (e.g., DMSO, PEG400), or complexation with cyclodextrins.[9]
-
Vehicle Selection & Toxicity: The chosen vehicle must be inert and well-tolerated at the required volume. A pilot vehicle tolerability study is essential, especially for multi-day dosing regimens. For example, high concentrations of DMSO can cause local irritation and systemic toxicity.
-
Route of Administration: The intended clinical route should guide the preclinical choice. Oral (p.o.) administration is common but requires assessment of first-pass metabolism, which can be significant for some piperidine analogs.[10] Intravenous (i.v.) administration provides 100% bioavailability and is crucial for initial pharmacokinetic characterization.[10] Intraperitoneal (i.p.) dosing can bypass the GI tract but may not accurately reflect oral absorption.
Animal Model Selection: Aligning Biology with Therapeutic Goals
The choice of animal model is the most critical variable in an efficacy study. The model must recapitulate key aspects of the human disease pathology and be sensitive to the compound's proposed mechanism of action (MoA).
dot graph TD A[Start: Therapeutic Goal] --> B{Disease Area?}; B --> C{CNS Disorder}; B --> D{Oncology}; B --> E{Pain/Inflammation}; C --> F[Scopolamine-inducedAmnesia (Cognition)]; C --> G[APP/PS1 or 5XFADTransgenic Mice (Alzheimer's)]; C --> H[MPTP Model(Parkinson's)]; D --> I[Syngeneic Models(Immunocompetent)]; D --> J[Xenograft Models(Human Tumor Cells)]; E --> K[Carrageenan-inducedPaw Edema (Acute Inflammation)]; E --> L[Formalin Test(Nociceptive Pain)];
end Caption: Decision tree for selecting an appropriate in vivo model.
For CNS-targeted piperidine drugs, transgenic models like APP/PS1 mice for Alzheimer's disease are often employed.[11] For initial screening of cognitive enhancers, acute models such as scopolamine-induced amnesia in rats or mice can be highly effective.[12] For oncology, the choice between a syngeneic model (with a competent immune system) and a xenograft model (implanting human cancer cells in immunodeficient mice) depends on whether the drug's MoA involves the immune system.[13]
Section 2: The Pharmacokinetic-Pharmacodynamic (PK/PD) Nexus
Understanding the relationship between drug concentration in the body (PK) and its biological effect (PD) is paramount. A well-designed PK/PD study provides the rationale for the dose and schedule used in subsequent efficacy studies.
dot graph G { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="filled", fontname="Arial"];
} Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Protocol: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the key PK parameters of a piperidine compound after a single i.v. and p.o. dose.
Materials:
-
Test Compound (piperidine derivative)
-
Vehicle (e.g., 20% Solutol HS 15 in saline)
-
Male Wistar rats or C57BL/6 mice (n=3-4 per time point/group)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, analytical balance, vortex mixer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimatize animals for at least 72 hours before the study. Fast animals overnight (with water ad libitum) before dosing.
-
Dose Preparation: Prepare the formulation for both i.v. and p.o. routes at the desired concentrations (e.g., 2 mg/kg for i.v., 10 mg/kg for p.o.).
-
Administration:
-
IV Group: Administer the compound via a bolus injection into the tail vein.
-
PO Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) at specified time points. A typical schedule is:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Interpreting PK Data
The data from the PK study provides a quantitative foundation for all future in vivo work.
| Parameter | Description | Typical Interpretation for Piperidine Compounds |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | A rapid Tmax (<1 hr) suggests fast absorption. |
| AUC | Area Under the Curve (Total drug exposure) | The primary measure of overall exposure. Critical for dose-response correlations. |
| t₁/₂ | Terminal half-life | Determines dosing interval. A long half-life may support once-daily dosing. |
| CL | Clearance | Rate of drug removal from the body. High clearance may necessitate higher or more frequent doses. |
| Vd | Volume of Distribution | Indicates how extensively the drug distributes into tissues. A large Vd is common for lipophilic CNS drugs.[10] |
| F (%) | Absolute Bioavailability (AUC_po / AUC_iv) | A low F% (<20%) may indicate poor absorption or high first-pass metabolism.[10] |
Section 3: Designing Robust Efficacy Studies
With a validated formulation and a clear PK/PD profile, efficacy studies can be designed to test the therapeutic hypothesis. The principles of blinding, randomization, and inclusion of appropriate controls are non-negotiable for generating trustworthy data.
Protocol: Scopolamine-Induced Amnesia Model (CNS Application)
Objective: To evaluate the ability of a piperidine compound to reverse cognitive deficits in a rodent model of amnesia, a common screening method for potential Alzheimer's disease therapies.[12]
Materials:
-
Test Compound, Vehicle, Positive Control (e.g., Donepezil, a piperidine-based drug[2])
-
Scopolamine hydrobromide
-
Male C57BL/6 mice
-
Novel Object Recognition (NOR) or Morris Water Maze (MWM) apparatus
Methodology:
-
Group Allocation: Randomly assign animals to groups (n=10-15 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine
-
Group 3: Positive Control + Scopolamine
-
Group 4-6: Test Compound (Low, Mid, High Dose) + Scopolamine
-
-
Dosing Regimen:
-
Administer the test compound or positive control (e.g., p.o.) 60 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.
-
-
Behavioral Testing (NOR Example):
-
Acquisition Phase: Place the mouse in an open arena with two identical objects for a 10-minute exploration period.
-
Retention Phase (e.g., 24 hours later): Return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring the novel vs. the familiar object.
-
-
Data Analysis:
-
Calculate a Discrimination Index (DI): (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
-
A DI close to zero in the scopolamine group indicates amnesia. A significantly positive DI in a treatment group indicates reversal of the deficit.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Self-Validation: The inclusion of a vehicle/saline group confirms baseline cognitive function, while the vehicle/scopolamine group validates the amnesia induction. The positive control group ensures the model is sensitive to a clinically relevant mechanism.
Section 4: Proactive Safety and Toxicology Assessment
Toxicity is a primary cause of drug attrition. Early, integrated safety assessment is crucial for identifying liabilities of piperidine compounds, which can range from parasympatholytic effects to immunotoxicity or teratogenicity depending on the specific alkaloid structure.[7][14][15]
Protocol: Acute Toxicity (Maximum Tolerated Dose - MTD)
Objective: To determine the single-dose MTD and identify signs of acute toxicity. This informs the dose selection for efficacy and repeat-dose toxicity studies.[11]
Materials:
-
Test Compound
-
Vehicle
-
Male and female rodents (e.g., Sprague-Dawley rats), n=3-5 per sex per group
Methodology:
-
Dose Selection: Based on in vitro cytotoxicity or literature on similar scaffolds, select a starting dose and use a dose-escalation design (e.g., modified Fibonacci series).
-
Administration: Administer a single high dose of the compound via the intended clinical route.
-
Clinical Observation: Observe animals intensively for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity, including changes in:
-
Behavior (e.g., lethargy, hyperactivity)
-
Autonomic signs (e.g., salivation, pupil size)
-
Motor function (e.g., gait, coordination)
-
Physical appearance (e.g., piloerection, rough fur)
-
-
Body Weight & Food Consumption: Record body weight prior to dosing and on Days 1, 3, 7, and 14.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a body weight loss exceeding 10-15%.
Common Toxicological Findings for Piperidine Derivatives
Based on published literature, researchers should be vigilant for specific class-related toxicities.
| Potential Finding | Organ/System Affected | Description & Causality | Reference(s) |
| Parasympatholytic Effects | Autonomic Nervous System | Signs like increased heart rate or dry mouth, attributable to anticholinergic activity. | [14] |
| Hepatotoxicity | Liver | Enlargement of hepatocytes has been observed at high doses of some derivatives. | [14] |
| Immunosuppression | Lymphoid Organs | High doses of piperine have shown to decrease the weight of the spleen and thymus and reduce leukocyte counts in mice. | [15] |
| Teratogenicity | Fetal Development | Certain piperidine alkaloids found in plants are known teratogens, causing musculoskeletal deformities by inhibiting fetal movement. | [7][16] |
Conclusion: An Integrated Approach to In Vivo Success
The successful in vivo evaluation of piperidine-based compounds is not a linear process but an integrated cycle of design, execution, and interpretation. By grounding experimental design in a deep understanding of the compound's physicochemical properties, its intended biological mechanism, and its potential liabilities, researchers can generate high-quality, translatable data. The protocols and frameworks provided herein emphasize the causality behind each step—from formulation to toxicology—to empower scientists to move beyond rote execution and towards a truly predictive preclinical program. This rigorous, science-driven approach is essential for unlocking the full therapeutic potential of the versatile piperidine scaffold.
References
-
Heywood, R., Chesterman, H., & Prentice, D. E. (1981). Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. Toxicology Letters. [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Piperidine. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Hassan, A. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Green, B. T., et al. (2012). Piperidine alkaloids: human and food animal teratogens. Food and Chemical Toxicology. [Link]
-
Green, B. T., et al. (2013). Piperidine, pyridine alkaloid inhibition of fetal movement in a day 40 pregnant goat model. Food and Chemical Toxicology. [Link]
-
Dogra, R. K., et al. (2004). Immunotoxicological effects of piperine in mice. Toxicology. [Link]
-
Bhardwaj, R. K., et al. (2002). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]
-
Gualtieri, F. (2002). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. ResearchGate. [Link]
-
Kumar, P., et al. (2023). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]
-
Patil, S., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar. [Link]
-
Rehman, A. U., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International. [Link]
-
Li, W., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Shah, M. A., et al. (2022). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex. Molecules. [Link]
-
Hassan, A. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]
-
Adebiyi, O. E., et al. (2024). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]
-
ResearchGate. A few examples of piperidine-based drugs and natural products. [Link]
-
Al-haddad, R. J. S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaron.com [pharmaron.com]
- 12. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sub-acute toxicity studies on a new piperidine derivative (HSR-902) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunotoxicological effects of piperine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperidine, pyridine alkaloid inhibition of fetal movement in a day 40 pregnant goat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 3-(2,5-Dichlorophenoxy)piperidine for Biological Testing
Abstract
This comprehensive guide provides a detailed framework for the formulation of the novel research compound, 3-(2,5-Dichlorophenoxy)piperidine, for both in vitro and in vivo biological evaluation. Addressing the anticipated challenges of poor aqueous solubility, this document outlines a systematic approach from initial physicochemical characterization to the development and validation of tailored formulations. Protocols for creating aqueous solutions, co-solvent systems, and amorphous solid dispersions using cyclodextrins are presented with a focus on ensuring stability, bioavailability, and experimental reproducibility. Furthermore, this guide details the requisite analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Dynamic Light Scattering (DLS), for the stringent quality control of the prepared formulations. The principles and techniques described herein are intended to provide researchers, scientists, and drug development professionals with the necessary tools to advance the preclinical assessment of this and other similarly challenging chemical entities.
Introduction
This compound is a novel synthetic compound with a piperidine scaffold, a structural motif present in numerous biologically active molecules and pharmaceuticals.[1][2] The dichlorophenoxy moiety suggests potential interactions with various biological targets, warranting thorough investigation of its pharmacological profile. However, the lipophilic nature of the dichlorophenyl group combined with the basic piperidine ring anticipates significant challenges in achieving aqueous solubility, a critical prerequisite for meaningful biological testing.
Poorly soluble compounds often lead to inconsistent and unreliable data in preclinical studies due to issues with bioavailability and uncontrolled precipitation in assay media.[3] Therefore, a systematic and scientifically sound formulation strategy is paramount. This application note provides a comprehensive guide to developing robust formulations of this compound, ensuring accurate and reproducible results in subsequent biological assays.
PART 1: Pre-Formulation Assessment - Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy. Given the novelty of the compound, experimental data is likely unavailable. Thus, a combination of in silico prediction and preliminary experimental evaluation is recommended.
Predicted Physicochemical Properties
Computational tools can provide valuable initial estimates of key parameters that govern solubility and absorption.
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 246.13 g/mol | Moderate molecular weight, generally favorable for permeability. |
| logP (o/w) | ~3.5 - 4.5 | High lipophilicity, indicating poor aqueous solubility.[4] |
| pKa (basic) | ~8.5 - 9.5 | The piperidine nitrogen is basic and can be protonated at acidic pH to form a more soluble salt.[5][6][7] |
| Aqueous Solubility | < 0.1 mg/mL | Likely to be poorly soluble in neutral aqueous media. |
These values are estimations based on the chemical structure and data from analogous compounds and should be confirmed experimentally.
Experimental Solubility Determination
A preliminary solubility assessment in a panel of pharmaceutically relevant solvents is a critical first step. This will guide the selection of appropriate formulation strategies.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add aliquots of the DMSO stock solution to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and organic solvents (e.g., ethanol, propylene glycol, PEG 400) to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM).
-
Incubate the solutions at room temperature for 2 hours with gentle agitation.
-
Visually inspect for precipitation.
-
Quantify the concentration of the soluble compound in the supernatant by HPLC after centrifugation.
PART 2: Formulation Strategies and Protocols
Based on the predicted lipophilicity and basicity of this compound, several formulation strategies can be employed.
Formulation for In Vitro Testing
For in vitro assays, the primary goal is to maintain the compound in a solubilized state in the aqueous culture medium to ensure accurate concentration-response relationships.
Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution
This method leverages the basicity of the piperidine moiety to form a soluble hydrochloride salt.
-
Accurately weigh 10 mg of this compound.
-
Add a stoichiometric equivalent of 0.1 M hydrochloric acid (HCl) to protonate the piperidine nitrogen.
-
Add purified water to achieve a final concentration of 1 mg/mL.
-
Gently warm and sonicate until the compound is fully dissolved.
-
Sterile filter the solution through a 0.22 µm syringe filter.
-
Note: The final pH of the stock solution will be acidic. Ensure that the final concentration of the compound in the assay medium does not significantly alter the medium's pH.
Protocol 3: Preparation of a Co-Solvent Stock Solution
Co-solvents are a common and effective way to solubilize lipophilic compounds for in vitro use.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
For serial dilutions, use a mixture of the co-solvent and the aqueous assay buffer.
-
Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[8]
Workflow for In Vitro Formulation Selection
Caption: Decision workflow for selecting an appropriate in vitro formulation.
Formulation for In Vivo Testing
For in vivo studies, the formulation must be well-tolerated by the animal model and should ideally enhance bioavailability for oral administration or be suitable for parenteral routes.
Protocol 4: Preparation of a Suspension for Oral Gavage
A simple suspension is often a starting point for oral dosing in early preclinical studies.
-
Weigh the required amount of this compound.
-
Select a suitable suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in purified water, or 0.5% methylcellulose with 0.1% Tween 80).
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Homogenize the suspension using a suitable method (e.g., mortar and pestle, or a mechanical homogenizer).
-
Note: The stability of the suspension (i.e., the rate of settling) should be assessed to ensure uniform dosing.
Protocol 5: Preparation of a Cyclodextrin-Based Solution for Parenteral or Oral Administration
Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, thereby increasing their aqueous solubility.[9][10][11]
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its safety and solubilizing capacity.
-
Prepare a solution of HP-β-CD in a physiologically compatible buffer (e.g., saline or phosphate-buffered saline, PBS) at a concentration of 10-40% (w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complexation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
The final concentration of the solubilized compound should be confirmed by HPLC.
Workflow for In Vivo Formulation Development
Caption: General workflow for in vivo formulation development.
PART 3: Analytical Validation and Quality Control
Rigorous analytical testing is essential to ensure the quality, concentration, and stability of the prepared formulations.
HPLC Method for Quantification
A reverse-phase HPLC (RP-HPLC) method with UV detection is suitable for determining the concentration and purity of this compound in the formulations.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | To ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at ~230 nm and ~280 nm | Based on the absorbance of the dichlorophenoxy chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method should be validated for linearity, accuracy, precision, and specificity according to standard laboratory procedures.
LC-MS for Identification and Impurity Profiling
LC-MS is a powerful tool for confirming the identity of the compound and for detecting and identifying any potential degradation products during stability studies. The HPLC method described above can be readily coupled to a mass spectrometer.
Dynamic Light Scattering (DLS) for Particle Size Analysis
For formulations like suspensions and cyclodextrin complexes, DLS is used to determine the particle size distribution.[12][13] This is particularly important for parenteral formulations where particle size must be controlled to prevent embolism. For suspensions, DLS can help assess the degree of particle aggregation.
Protocol 6: DLS Analysis of Formulations
-
Dilute the formulation in the same vehicle used for its preparation to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the data to obtain the Z-average particle size and the polydispersity index (PDI). A low PDI (<0.3) indicates a monodisperse and homogenous sample.
Stability Testing
The stability of the prepared formulation under the intended storage and use conditions must be evaluated.[14]
Protocol 7: Short-Term Stability Assessment
-
Prepare the formulation as described in the protocols above.
-
Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature, and 40°C).
-
At specified time points (e.g., 0, 4, 24, and 48 hours), withdraw a sample and analyze for:
-
Appearance: Visual inspection for precipitation or color change.
-
Concentration: HPLC analysis to determine the amount of this compound remaining.
-
Purity: HPLC or LC-MS to detect any degradation products.
-
Particle Size (if applicable): DLS analysis.
-
Conclusion
The successful biological evaluation of this compound is critically dependent on the development of appropriate formulations. The strategies and protocols outlined in this application note provide a systematic approach to addressing the anticipated poor aqueous solubility of this compound. By conducting thorough pre-formulation studies and employing rational formulation design, researchers can generate reliable and reproducible data, thereby accelerating the discovery and development process. The importance of rigorous analytical quality control throughout the formulation process cannot be overstated, as it provides the necessary assurance of formulation quality and performance.
References
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Scribd. (n.d.). DLS Protocol Nanoreg. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
National Institute of Standards and Technology. (2007, November 1). NIST - NCL Joint Assay Protocol PCC-1 Measuring the Size of Nanoparticles in Aqueous Media Using Batch-Mode Dynamic Light Scattering. [Link]
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. [Link]
-
Solubility of Things. (n.d.). Piperidine. [Link]
-
ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... [Link]
-
ResearchGate. (n.d.). pKa values of common substituted piperazines. [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]
-
SciSpace. (2013). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. [Link]
-
ScienceDirect. (n.d.). Cyclodextrins and their uses: a review. [Link]
-
PubMed Central. (2024, July 22). Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights. [Link]
-
Academia.edu. (n.d.). (PDF) Cyclodextrins and their uses: a review. [Link]
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values. [Link]
-
Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
-
SpringerLink. (2025, August 6). Complex formation between ?-cyclodextrin and amines in water and DMF solvents. [Link]
-
ResearchGate. (n.d.). List of studied lipophilic amines. [Link]
-
PubMed Central. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]
-
ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]
-
Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). [Link]
-
MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. [Link]
-
Korea University Pure. (n.d.). Solubility of organic acids in various methanol and salt concentrations: The implication on organic acid sorption in a cosolvent system. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
RIVM. (n.d.). Standard Operating Procedure. [Link]
-
PubMed Central. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
PubMed. (n.d.). Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. [Link]
-
CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2020, June 1). (PDF) Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). [Link]
-
PubMed Central. (n.d.). Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules. [Link]
-
American Chemical Society. (2015, September 23). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. [Link]
-
ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]
-
U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]
-
ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
-
ResearchGate. (2025, August 6). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Cyclodextrins and their uses: a review [academia.edu]
- 12. scribd.com [scribd.com]
- 13. ceint.duke.edu [ceint.duke.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 3-(2,5-Dichlorophenoxy)piperidine
Welcome to the technical support center for the synthesis of 3-(2,5-Dichlorophenoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will explore common synthetic challenges, provide in-depth, evidence-based solutions, and offer detailed protocols to enhance reaction yield and purity.
Section 1: Synthesis Overview and Strategy
The synthesis of this compound, an aryloxypiperidine derivative, typically involves the formation of a C-O bond between a piperidine scaffold and a dichlorinated phenol. The success of this synthesis hinges on selecting the appropriate reaction pathway and carefully controlling experimental parameters. The two most common and effective strategies for this transformation are the Mitsunobu reaction and the Williamson ether synthesis.
This guide will focus primarily on troubleshooting these two routes, as they represent the most direct and widely adopted methods.
Core Synthesis Workflow
The overall process can be visualized as a three-stage workflow: preparation of precursors, the key C-O bond formation, and final deprotection.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Part A: Starting Materials and N-Protection
Q1: Why is N-protection of the 3-hydroxypiperidine starting material necessary?
The secondary amine in the piperidine ring is nucleophilic and basic. Without a protecting group, it can compete with the hydroxyl group in the desired C-O bond formation. Specifically:
-
In Mitsunobu Reactions: The free amine can react with the activated phosphonium intermediate, leading to undesired N-alkylation or side reactions.
-
In Williamson Ether Synthesis: The amine can act as a base, promoting the elimination of the alkyl halide, or as a nucleophile, leading to N-arylation.
The tert-butyloxycarbonyl (Boc) group is the most common and effective choice. It is robust enough to withstand the conditions of both major coupling reactions but can be removed under mild acidic conditions that typically do not affect the newly formed ether linkage.
Q2: My commercial N-Boc-3-hydroxypiperidine seems to be of poor quality. How can I purify it?
N-Boc-3-hydroxypiperidine can degrade upon storage. If you suspect impurities (e.g., discoloration, presence of baseline material on TLC), it is advisable to purify it before use. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is an effective method for purification. Ensure the purified material is thoroughly dried under high vacuum to remove residual solvents.
Part B: Troubleshooting the Mitsunobu Reaction
The Mitsunobu reaction is often the preferred method for this synthesis due to its mild conditions and high reliability for forming aryl ethers.[1] It involves the coupling of an alcohol (N-Boc-3-hydroxypiperidine) with an acidic nucleophile (2,5-dichlorophenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[2][3]
Caption: Simplified mechanism of the Mitsunobu reaction.
Q3: My Mitsunobu reaction has stalled with significant starting material remaining. What went wrong?
Several factors can cause a Mitsunobu reaction to fail or proceed with low conversion.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Reagent Quality | DIAD/DEAD Degradation: Azodicarboxylates are sensitive to light and heat. Use a fresh bottle or a recently opened one stored properly. A yellow-orange color is expected; if it is colorless, it has likely degraded. |
| Wet Reagents/Solvent: The reaction is sensitive to water, which can consume the activated intermediates. Ensure all reagents and the solvent (typically THF or DCM) are anhydrous.[4] | |
| Order of Addition | Incorrect Sequence: The standard, and often most effective, order of addition is to dissolve the alcohol, phenol, and PPh₃ in THF, cool to 0 °C, and then add the DIAD/DEAD dropwise.[2][5] Adding the azodicarboxylate too quickly can lead to side reactions. If this fails, pre-forming the betaine (mixing PPh₃ and DIAD at 0 °C before adding the alcohol and then the phenol) can sometimes improve results.[2] |
| Stoichiometry | Insufficient Reagents: Typically, 1.2 to 1.5 equivalents of both PPh₃ and DIAD/DEAD relative to the limiting reagent (usually the alcohol) are used to drive the reaction to completion. Verify your calculations and weighings. |
| Temperature | Insufficiently Low Initial Temperature: The initial mixing of reagents should be performed at 0 °C to control the exothermic formation of the betaine intermediate. After the addition of DIAD/DEAD, the reaction is typically allowed to warm to room temperature and stirred for several hours or overnight.[5] |
Q4: The reaction worked, but my yield is very low after purification. What are the main side products and how can I avoid them?
Low isolated yield is often due to the formation of difficult-to-separate side products or loss during workup.
-
Triphenylphosphine Oxide (TPPO): This is the major stoichiometric byproduct. Its removal is a classic challenge in Mitsunobu reactions. See Q6 for purification strategies.
-
Hydrazide Byproduct: The reduced form of DIAD/DEAD can be difficult to remove.
-
Competing Nucleophile: If the pKa of your nucleophile (2,5-dichlorophenol) is too high (i.e., not acidic enough, pKa > 13), the reduced azodicarboxylate can act as a nucleophile, leading to undesired products.[2] This is not typically an issue for phenols, but it is a fundamental limitation to be aware of.
Optimization Strategy: To improve yield, ensure precise stoichiometry and dropwise addition of DIAD at 0°C. A well-run reaction will minimize side products other than TPPO and the reduced hydrazide.
Part C: Troubleshooting Williamson Ether Synthesis
This method involves deprotonating the alcohol (N-Boc-3-hydroxypiperidine) with a strong base to form an alkoxide, which then displaces a halide on an aromatic ring.[6] However, standard Williamson synthesis is generally ineffective for coupling with unactivated aryl halides due to the difficulty of performing Sₙ2 reactions on sp²-hybridized carbons.[4][7] Therefore, a modified approach like a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling is required.
Q5: Why is my Williamson-type reaction between sodium N-Boc-3-piperidoxide and 2,5-dichloro-1-fluorobenzene not working?
Even with an activated aryl halide (containing an electron-withdrawing group or a good leaving group like F), this reaction is challenging.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Insufficient Aryl Halide Activation | The two chlorine atoms on the ring provide only moderate activation. The reaction likely requires harsh conditions (high temperatures) which can lead to decomposition. |
| Base/Solvent Incompatibility | Base Choice: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the alcohol to form the alkoxide.[4][8] Using weaker bases like K₂CO₃ may not be sufficient. Solvent Choice: Polar aprotic solvents like DMF or DMSO are necessary to dissolve the alkoxide and promote the SₙAr mechanism.[4] Protic solvents will protonate the alkoxide, shutting down the reaction.[6] |
| Catalyst Requirement | Ullmann or Buchwald-Hartwig Conditions: This transformation is best accomplished using transition metal catalysis. • Ullmann: Use a copper (I) salt (e.g., CuI) as a catalyst with a suitable ligand (e.g., phenanthroline) in a high-boiling polar solvent like DMF or NMP at elevated temperatures (100-150 °C).[9][10][11] • Buchwald-Hartwig: Use a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., a biarylphosphine ligand) and a base like Cs₂CO₃ or K₃PO₄ in a solvent like toluene or dioxane.[12][13][14] These reactions often proceed at lower temperatures than the Ullmann coupling. |
Part D: Workup and Deprotection
Q6: How can I effectively remove triphenylphosphine oxide (TPPO) from my Mitsunobu reaction?
TPPO is notoriously difficult to remove via standard silica gel chromatography as it often co-elutes with products of similar polarity.
-
Method 1: Crystallization/Precipitation: After the reaction, concentrate the mixture and add a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often poorly soluble in these solvents and may precipitate, allowing it to be removed by filtration. Chilling the solution can enhance precipitation.
-
Method 2: Aqueous Wash: In some cases, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help by protonating any basic impurities, while leaving the desired product and TPPO in the organic layer, simplifying the subsequent chromatography.
-
Method 3: Specialized Chromatography: If co-elution is a major issue, switching to a different stationary phase or using a modified solvent system for chromatography may be necessary.
Q7: What is the recommended procedure for N-Boc deprotection to get the final product?
The Boc group is reliably removed under acidic conditions.
-
Standard Protocol: Dissolve the protected product in a solvent like dichloromethane (DCM), 1,4-dioxane, or methanol. Add an excess of a strong acid like trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) or a solution of HCl in dioxane (typically 4M).
-
Monitoring: The reaction is usually complete within 1-3 hours at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Workup: After completion, the acid is removed by evaporation (often co-evaporating with toluene to azeotropically remove residual TFA). The resulting salt can then be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted, or it can be purified as the salt. Side reactions are rare, but incomplete deprotection can occur if insufficient acid or time is used.[15][16]
Section 3: Optimized Experimental Protocols
Protocol 1: Optimized Mitsunobu Reaction
This protocol is designed to maximize the yield of N-Boc-3-(2,5-Dichlorophenoxy)piperidine.
Materials:
-
N-Boc-3-hydroxypiperidine (1.0 eq)
-
2,5-Dichlorophenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.3 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypiperidine, 2,5-dichlorophenol, and triphenylphosphine.
-
Add anhydrous THF (approx. 0.1 M concentration relative to the piperidine).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add DIAD dropwise to the stirred solution over 15-20 minutes. A white precipitate (the oxyphosphonium intermediate) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir vigorously. If TPPO precipitates, filter the solid and wash with cold diethyl ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 25% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc-3-(2,5-Dichlorophenoxy)piperidine (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM (approx. 0.2 M).
-
To this solution, add TFA to a final concentration of 25% (v/v).
-
Stir the reaction at room temperature for 2 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Add toluene and re-concentrate (repeat 2-3 times) to ensure complete removal of TFA.
-
The resulting TFA salt can be used directly or neutralized. To neutralize, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base of this compound.
References
- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Alfa Chemistry. (n.d.). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
- Conesa-Lerma, I., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. J. Organometallic Chem., 690, 5841-5848.
- National Institutes of Health. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Ullmann reaction.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection.
- DTIC. (2025). Piperidine Synthesis.
- Google Patents. (n.d.). WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Purification of 3-(2,5-Dichlorophenoxy)piperidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3-(2,5-Dichlorophenoxy)piperidine. Drawing from established principles in separation science and practical laboratory experience, this document addresses common challenges and offers robust, validated protocols to achieve high purity for this critical building block.
Introduction: Understanding the Purification Challenge
This compound possesses two key structural features that dictate its purification strategy: the basic piperidine nitrogen and the dichlorophenyl ether moiety. The basicity of the piperidine ring often leads to challenging interactions with standard silica gel, while the overall polarity of the molecule will be influenced by both the ether and the N-H group. Common impurities may include unreacted starting materials (e.g., 3-hydroxypiperidine, 2,5-dichlorophenol), reagents, and byproducts from side reactions.[1] The selection of an appropriate purification method is therefore critical and depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Purification Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting the most appropriate technique based on the crude product's characteristics and the primary impurities.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My purified this compound has a yellow or brown tint. What causes this and how can I remove it?
A: A yellow or brown discoloration in piperidine derivatives is typically a sign of oxidation products.[2] While trace amounts may not interfere with all downstream applications, achieving high purity for pharmaceutical development requires their removal.
-
Cause: The piperidine nitrogen can be susceptible to oxidation, especially when exposed to air over time. Certain residual reagents or solvents can also contribute to color formation.
-
Solution:
-
Column Chromatography: This is highly effective at separating colored impurities.
-
Charcoal Treatment: Before a final recrystallization, dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated charcoal can adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Preventative Measures: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize oxidation.[2]
-
Q2: How do I effectively remove unreacted 2,5-dichlorophenol starting material?
A: Since 2,5-dichlorophenol is acidic and your target compound is basic, an acid-base extraction is the most efficient method for bulk removal.
-
Mechanism: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The acidic phenol will be deprotonated to form a water-soluble sodium salt and move into the aqueous layer, while your basic piperidine product remains in the organic layer.
-
Follow-up: After the extraction, the organic layer can be dried and concentrated. This material can then be further purified by column chromatography or recrystallization if necessary.
Q3: Is it better to use silica gel or alumina for column chromatography?
A: The choice depends on the stability and basicity of your compound.
-
Silica Gel: This is the most common stationary phase. However, its surface is covered in acidic silanol groups, which can strongly interact with the basic nitrogen of your piperidine derivative. This often leads to significant peak tailing.[3] This issue is usually manageable by adding a basic modifier to the mobile phase.
-
Alumina: Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acidic interactions that cause peak tailing.[3]
-
Recommendation: Start with silica gel, as it is widely used and the issues are well-understood. If peak tailing is severe and cannot be resolved with mobile phase modifiers, consider switching to neutral or basic alumina.
Troubleshooting Guide for Common Purification Issues
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Significant Peak Tailing during Silica Gel Chromatography | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[3] | 1. Add a Basic Modifier to the Eluent: This is the most common and effective solution. The modifier competes with your compound for binding to the acidic sites. • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[3] • Ammonia in Methanol: For more polar solvent systems, using a small percentage of a 7N NH3/MeOH solution can be very effective.[3] 2. Switch to an Alternative Stationary Phase: • Neutral or Basic Alumina: Eliminates the acidic interaction points.[3] |
| Product Fails to Crystallize or Oiling Out | 1. Residual solvent is present. 2. Significant impurities are depressing the melting point. 3. The chosen solvent system is not optimal. | 1. Ensure Material is Pure: First, confirm the purity by TLC or HPLC. If significant impurities are present, another purification step (e.g., chromatography) is needed. 2. Optimize Recrystallization Conditions: • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution surface to create nucleation sites. • Add a Seed Crystal: If available, add a tiny crystal of pure product to induce crystallization. • Solvent/Anti-Solvent Method: Dissolve the compound in a minimum of a "good" solvent, then slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes slightly turbid.[1] Warm gently to clarify and then cool slowly. |
| Low Recovery After Column Chromatography | 1. Compound is irreversibly binding to the silica gel. 2. The compound is unstable on silica and is degrading during the purification process. 3. Fractions were not analyzed carefully, and some product was discarded. | 1. Deactivate the Silica: Before loading your sample, flush the packed column with your eluent containing the basic modifier (e.g., 1% TEA). This "pre-treats" the acidic sites. 2. Minimize Contact Time: Use flash chromatography (applying pressure) rather than gravity chromatography to reduce the time the compound spends on the column.[3] 3. Check Stability: Run a "silica plug" test. Dissolve a small amount of crude product, spot a TLC, then filter the rest through a small plug of silica in a pipette. Spot the filtrate on the same TLC. If a new spot appears or the product spot diminishes, it indicates instability on silica. |
| Emulsion Formation During Acid-Base Extraction | The basic nature of the piperidine derivative may be acting as a surfactant. High salt concentration can also contribute. | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion.[4] 2. Filtration: Pass the entire mixture through a pad of a filter aid like Celite.[4] 3. Centrifugation: For smaller scales, centrifuging the mixture can effectively force the separation of the layers.[4] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for purifying this compound from less polar impurities or those with different basicity.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol).
-
Crucially, add 1% triethylamine (TEA) to your chosen eluent system to prevent peak tailing. [3]
-
The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., Hexane).
-
Pour the slurry into the column and use positive pressure (flash chromatography) to pack a firm, uniform bed. Ensure no air bubbles are trapped.
-
Equilibrate the column by passing 2-3 column volumes of the full eluent system (including 1% TEA) through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully load the concentrated solution or the dry-loaded silica onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample through the column with your chosen solvent system, applying gentle air pressure.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Caption: General workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
This method is ideal if the crude product is a solid with a reasonably high level of purity (>85-90%).
-
Solvent Selection:
-
Place a small amount (~20 mg) of the crude solid into a test tube.
-
Add a few drops of a test solvent. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[3] Test solvents like ethanol, isopropanol, acetone, or ethyl acetate/hexane mixtures.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and stir or swirl until the solid is fully dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like dust or reagent residues) are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and can promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
Protocol 3: Acid-Base Extraction
This protocol is excellent for a preliminary cleanup to remove acidic or neutral impurities.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
-
Basic Wash (to remove acidic impurities):
-
Add a volume of 1M NaOH solution to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain and discard the lower aqueous layer (or upper if using DCM). Repeat the wash if necessary (check with pH paper).
-
-
Neutralization and Water Removal:
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to help remove dissolved water.[4]
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the solution over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the partially purified product, which can then be subjected to chromatography or recrystallization.
-
References
- Vertex AI Search. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (2008).
- Google Patents. (Year not specified). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- Google Patents. (Year not specified). A kind of purification method of high-purity piperidine. CN101602748B.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
Sources
Identifying and removing byproducts in piperidine synthesis
An essential component in numerous pharmaceuticals and fine chemicals, piperidine's synthesis is a cornerstone of modern organic chemistry. However, achieving high purity can be challenging due to the formation of various byproducts. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, troubleshoot, and eliminate these impurities, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a distinct yellow or brownish tint. What causes this and how can I fix it?
A: A yellow to brown discoloration in piperidine is almost always due to oxidation products forming over time.[1] While minor discoloration may not impact all downstream applications, for high-purity work, such as in drug development, removal is critical.
-
Causality: The secondary amine in the piperidine ring is susceptible to air oxidation, forming various colored impurities. This process is accelerated by exposure to light and heat.
-
Solution: The most effective method for removing these colored impurities is fractional distillation.[1] To prevent reoccurrence, ensure the purified piperidine is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light using an amber glass bottle, and kept in a cool environment.[1]
Q2: I'm trying to purify my piperidine from residual pyridine starting material via distillation, but I can't achieve complete separation. Why is this happening?
A: You are encountering a classic challenge in piperidine purification: the formation of a piperidine-pyridine azeotrope. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.
-
Technical Details: The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at a constant temperature of about 106.1°C at atmospheric pressure, making separation by standard fractional distillation highly inefficient.[1]
-
Recommended Action: You have two primary, highly effective strategies:
-
Azeotropic Distillation: Introduce an "entrainer" such as water or certain alkanes.[1][2] The entrainer forms a new, lower-boiling azeotrope with one of the components, allowing it to be distilled away, thereby "breaking" the original azeotrope.
-
Selective Salt Formation (Chemical Separation): This is often the superior method. Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) gas through the mixture (often dissolved in an organic solvent), piperidine selectively precipitates as solid piperidine carbonate, while the less basic pyridine remains in solution.[1][2][3] The solid carbonate can then be easily separated by filtration. The pure piperidine is recovered by heating the carbonate salt, often in a high-boiling solvent like xylene, which decomposes it back to piperidine, CO₂, and water.[3]
-
Q3: My synthesis involves a substituted pyridine. Do I need to worry about the stability of other functional groups during hydrogenation?
A: Yes, this is a critical consideration. The conditions required for the catalytic hydrogenation of the pyridine ring can also affect other sensitive functional groups.
-
The Challenge of Chemoselectivity: Harsh reduction conditions (high pressure, high temperature, highly active catalysts) can lead to the over-reduction of other groups.[1] For example, a phenyl ring attached to the pyridine might be reduced to a cyclohexyl ring.
-
Strategic Approach:
-
Catalyst Selection: The choice of catalyst is paramount. Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective and can operate under milder conditions than Palladium for pyridine reduction.[1][4]
-
Condition Optimization: Begin with milder conditions (e.g., lower hydrogen pressure and temperature) and monitor the reaction progress. Gradually increase the severity only if the reaction is incomplete. This minimizes the risk of over-reduction.[1]
-
Protecting Groups: If a functional group is particularly sensitive, consider using a protecting group strategy, though this adds steps to the overall synthesis.
-
Troubleshooting Guide: Catalytic Hydrogenation of Pyridine
The catalytic hydrogenation of pyridine is the most common industrial and laboratory-scale method for piperidine synthesis.[5] This section addresses specific issues encountered during this process.
Problem 1: Incomplete Conversion/Low Yield
Your reaction stalls, leaving a significant amount of pyridine starting material.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Catalyst Poisoning | The catalyst's active sites are blocked by impurities. Sulfur compounds or residual phosphine ligands from previous synthetic steps are common poisons.[1] | Purify the pyridine starting material before hydrogenation (e.g., by distillation). |
| Catalyst Inhibition | The basic nitrogen atom of pyridine can coordinate strongly to the metal catalyst, inhibiting its activity.[1] | Add a stoichiometric amount of an acid (e.g., HCl, Acetic Acid). This protonates the nitrogen, forming a pyridinium salt which is more readily hydrogenated and has a lower affinity for the catalyst surface, freeing it for catalysis.[1][6] |
| Insufficient Reaction Conditions | The aromaticity of the pyridine ring presents a significant energy barrier to reduction. The supplied energy (temperature, pressure) is not enough to overcome this.[1] | Increase hydrogen pressure (30-80 bar) and/or temperature (60-80 °C).[1] Consider switching to a more active catalyst system like Rhodium or Platinum if using Palladium.[1][6] |
Problem 2: Formation of Unexpected Byproducts
Your final product contains impurities other than the starting material.
| Observed Byproduct | Formation Mechanism | Identification & Removal |
| Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) | Incomplete reaction due to insufficient reaction time, low temperature/pressure, or a deactivated catalyst.[1] | Identification: GC-MS will show peaks with masses between pyridine and piperidine. Removal: Re-subject the mixture to the hydrogenation conditions, possibly with fresh catalyst or for a longer duration, to drive the reaction to completion.[1] |
| Ring-Opened Amines (e.g., Amylamines) | Hydrogenolysis (cleavage) of C-N bonds in the ring can occur, especially with certain catalysts (e.g., Rhodium) and under harsh conditions or in the presence of water.[1][7] | Identification: NMR spectroscopy will show characteristic signals for linear alkyl chains. GC-MS will confirm the molecular weights. Removal: This is difficult as their boiling points can be close to piperidine. Prevention is key: use anhydrous solvents and optimize the catalyst and conditions to favor hydrogenation over hydrogenolysis.[1] |
| N-Alkylated Piperidine | If the reaction is run in an alcohol solvent (e.g., ethanol) at elevated temperatures, the catalyst can sometimes promote N-alkylation of the newly formed piperidine. | Identification: A higher molecular weight peak in GC-MS corresponding to piperidine + the alkyl group from the solvent. Removal: Difficult by distillation. Use a non-alcoholic solvent like acetic acid, water, or an ether (e.g., THF, Dioxane) if this side reaction is observed. |
General Workflow for Troubleshooting Piperidine Synthesis
The following diagram outlines a logical approach to diagnosing and solving issues during synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
Protocols for Identification and Removal
Protocol 1: Identification of Byproducts by GC-MS
This protocol provides a general method for analyzing the crude reaction mixture.
-
Sample Preparation: Dilute a small aliquot (~1-2 mg) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of Methanol or Dichloromethane).
-
Instrumentation Setup (Typical Conditions):
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer (Scan range 35-500 m/z).
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify piperidine (M.W. 85.15).
-
Identify pyridine (M.W. 79.10).
-
Search the mass spectrum of any unknown peaks against a library (e.g., NIST) to identify potential byproducts like tetrahydropyridine (M.W. 83.13) or ring-opened species.
-
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This protocol is highly effective for removing residual pyridine.[1][2][3]
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a non-polar organic solvent (e.g., toluene or petroleum ether).
-
Precipitation: Bubble dry carbon dioxide (CO₂) gas through the solution at room temperature. A white precipitate of piperidine carbonate will begin to form. Continue bubbling until precipitation ceases.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of the cold solvent to remove any adhering pyridine.
-
Regeneration: Place the dried piperidine carbonate solid into a round-bottom flask fitted with a distillation apparatus. Add a high-boiling, inert solvent such as xylene.
-
Distillation: Heat the mixture to reflux. The piperidine carbonate will decompose, releasing CO₂ gas, water, and free piperidine.[3] Continue heating to distill the pure piperidine. Collect the fraction boiling at ~106 °C.
Byproduct Formation & Purification Strategy
The following diagram illustrates the main reaction pathway and the strategic intervention point for purification.
Caption: Synthetic pathways and purification logic.
References
-
Banks, H. D. (1992). PIPERIDINE SYNTHESIS. Defense Technical Information Center. [Link]
-
Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
-
Science Madness. (2008). Preparation of piperidine from pyridine?[Link]
- Google Patents. (1954).
- Google Patents. (2008).
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 3. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. asianpubs.org [asianpubs.org]
- 7. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(2,5-Dichlorophenoxy)piperidine
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-(2,5-Dichlorophenoxy)piperidine. This guide is designed to provide expert insights and practical solutions to the solubility challenges frequently encountered with this compound in various assay systems. By understanding the underlying physicochemical principles, you can optimize your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The dichlorophenoxy group is highly lipophilic (fat-loving), which resists interaction with polar water molecules. While the piperidine ring contains a nitrogen atom that can be protonated to increase polarity, the overall molecule has a significant nonpolar character, leading to poor water solubility.[1] The presence of the bulky, hydrophobic dichlorophenoxy group outweighs the hydrophilic contribution of the piperidine ring.[1]
Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A2: This is a classic issue known as "compound precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, its ability to keep a compound in solution diminishes as it is diluted in an aqueous buffer.[2][3] When the DMSO concentration falls below a critical level, the aqueous environment can no longer support the solubility of the lipophilic this compound, causing it to precipitate out of the solution.[4][5]
Q3: What is a good starting point for a final DMSO concentration in my assay to avoid precipitation?
A3: A general best practice is to keep the final DMSO concentration in your assay below 1% (v/v), and ideally at or below 0.5%.[4][6] While some cell lines or assay components may tolerate higher concentrations, it's crucial to perform a solvent tolerance test to ensure that the DMSO level you choose does not interfere with your experimental results.[6][7]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be a useful technique to aid in the initial dissolution of the compound in a stock solvent like DMSO. However, it is not a recommended solution for preventing precipitation in your final aqueous assay buffer. The solubility of many compounds is temperature-dependent, and cooling the solution back to your experimental temperature will likely cause the compound to precipitate out again. Furthermore, prolonged heating can risk the thermal degradation of your compound.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
When basic troubleshooting doesn't suffice, a more systematic approach is necessary. This guide provides detailed protocols and the scientific rationale behind them.
Issue 1: Compound Precipitation in Aqueous Buffer
If you are observing precipitation of this compound upon dilution of your DMSO stock into your aqueous assay buffer, follow this workflow:
Protocol 1: Co-Solvent Strategy
Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[2][3][8]
Step-by-Step:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Intermediate Dilution: Prepare an intermediate dilution of your compound in a co-solvent such as ethanol or PEG 400. A 1:1 ratio of DMSO to co-solvent is a good starting point.
-
Final Dilution: Add the intermediate dilution to your final assay buffer, ensuring the final concentration of all organic solvents is within the tolerated limits of your assay.
| Co-Solvent | Typical Final Concentration | Considerations |
| Ethanol | ≤ 1% | Can affect enzyme activity and cell viability at higher concentrations.[6] |
| Polyethylene Glycol 400 (PEG 400) | ≤ 2% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | ≤ 2% | Another commonly used and well-tolerated option. |
Protocol 2: pH Adjustment
Rationale: The piperidine moiety of this compound is a weak base.[9] At a pH below its pKa, the nitrogen atom will be protonated, resulting in a positively charged molecule with increased aqueous solubility.[1][10] Conversely, at a pH above the pKa, the molecule will be in its neutral, less soluble form.[11][12]
Step-by-Step:
-
Determine pKa: If the pKa of this compound is not known, it can be estimated using software or determined experimentally. Simple alkyl amines typically have pKa's in the range of 9.5 to 11.0.[9]
-
Buffer Selection: Choose a buffer system that allows you to maintain the pH of your assay medium approximately 1-2 pH units below the pKa of the piperidine nitrogen.
-
Solubility Testing: Prepare your assay buffer at the selected acidic pH and test the solubility of this compound.
-
Assay Compatibility: Ensure that the altered pH does not negatively impact your assay components (e.g., enzyme activity, cell health).
| pH Condition | Expected Charge on Piperidine | Expected Solubility |
| pH < pKa | Positive (Protonated) | Higher |
| pH > pKa | Neutral | Lower |
Issue 2: Insufficient Stock Concentration Due to Poor Solubility in DMSO
In some cases, this compound may have limited solubility even in 100% DMSO, preventing the creation of a sufficiently concentrated stock solution.
Protocol 3: Advanced Solubilization with Excipients
Rationale: Pharmaceutical excipients can be used to create formulations that enhance the apparent solubility of a compound in an aqueous environment.
1. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[4][13][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[13][17]
Step-by-Step Protocol for Cyclodextrin Formulation:
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to cyclodextrin.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer.
-
Complexation:
-
Method A (Direct Addition): Add the powdered this compound to the cyclodextrin solution.
-
Method B (Solvent Evaporation): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol), then evaporate the solvent to leave a co-evaporated solid. Reconstitute this solid in the assay buffer.
-
-
Equilibration: Gently agitate (e.g., on a shaker or with a magnetic stirrer) the mixture for several hours to overnight to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
2. Surfactants:
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[18] The hydrophobic cores of these micelles can solubilize poorly water-soluble drugs.[19][20] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[18][21]
Step-by-Step Protocol for Surfactant-Based Solubilization:
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant.
-
Concentration: Prepare solutions of the surfactant in your assay buffer at concentrations above its CMC.
-
Solubilization: Add your DMSO stock of this compound to the surfactant-containing buffer.
-
Equilibration: Allow the solution to equilibrate with gentle mixing.
-
Assay Compatibility: It is critical to run a control with the surfactant alone to ensure it does not interfere with your assay readout.
| Surfactant | Type | Typical Final Concentration | Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.01% - 0.1% | Widely used, generally low toxicity. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% | Can also help prevent cell shearing in suspension cultures. |
| CHAPS | Zwitterionic | 0.1% - 1% | Milder than ionic detergents, useful for solubilizing membrane proteins.[21] |
Summary and Key Takeaways
Successfully incorporating this compound into your assays requires a systematic approach to overcoming its inherent poor aqueous solubility.
-
Start Simple: Always begin by optimizing your DMSO concentration to be as low as possible.
-
Systematic Approach: If precipitation persists, progress through the use of co-solvents, pH adjustment, and finally, the use of solubilizing excipients like cyclodextrins and surfactants.
-
Validate Your Method: For any solubilization strategy employed, it is imperative to run appropriate vehicle controls to ensure that the solvents or excipients themselves do not influence your experimental outcome.
-
Consider Advanced Formulations: For in vivo studies or more challenging applications, advanced formulation strategies such as solid dispersions or nanoparticles may be necessary.[22][23][24][25]
By applying these principles and protocols, you can effectively manage the solubility of this compound, leading to more accurate and reliable data in your research and development endeavors.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
-
Solubility and pH of amines. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]
-
How do amines and amides affect the pH of a solution? - Blog - ChemGulf. Available from: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available from: [Link]
-
Cyclodextrin In Drug Delivery: A Review. Open Access Journals. Available from: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available from: [Link]
-
Cyclodextrins in drug delivery: An updated review. PMC - NIH. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available from: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]
-
Isoelectric point. Wikipedia. Available from: [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 11. researchgate.net [researchgate.net]
- 12. Isoelectric point - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Piperidine N-Arylation Reactions
Welcome to the technical support center for piperidine N-arylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this crucial synthetic transformation. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered in piperidine N-arylation reactions, primarily focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination.[1][2]
Q1: My piperidine N-arylation reaction shows low or no conversion of my starting materials. What are the likely causes and how can I fix it?
Low or no conversion is a frequent issue that can often be traced back to the catalytic cycle's efficiency.[3][4] Let's break down the potential culprits and the logical steps to troubleshoot.
Potential Cause 1: Inactive Catalyst or Inefficient Pre-catalyst Activation
The active Pd(0) species is the engine of the Buchwald-Hartwig reaction. If it doesn't form or is deactivated, the reaction will stall.[5]
-
Expert Insight: Palladium(II) pre-catalysts like Pd(OAc)₂ require reduction to Pd(0) in situ. This process can be inefficient. Modern pre-catalysts are designed for rapid and clean generation of the active catalyst upon exposure to a base.
-
Recommended Solution:
-
Switch to a Pre-catalyst: If you are using a simple Pd(II) source like Pd(OAc)₂, consider switching to a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These generate the active LPd(0) species more reliably.[5]
-
Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[2]
-
Potential Cause 2: Inappropriate Ligand Choice
The ligand is not just a spectator; it's intimately involved in every step of the catalytic cycle, influencing stability, reactivity, and selectivity.[6][7]
-
Expert Insight: Bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[1] The choice of ligand is highly dependent on the specific piperidine and aryl halide substrates. For sterically hindered substrates, more specialized ligands may be necessary.[1][4]
-
Recommended Solution:
-
Ligand Screening: If your initial choice is not effective, perform a screen of different classes of ligands. A good starting point would be to try one from each generation of Buchwald ligands (e.g., XPhos, RuPhos, AdBrettPhos).[2][6]
-
Consider Bite Angle: For certain substrates, ligands with a specific bite angle, like Xantphos, can be beneficial.[2][6]
-
Potential Cause 3: Incorrect Base or Solvent Combination
The base's role is to deprotonate the piperidine, making it a more potent nucleophile. The solvent influences solubility and the reactivity of all components.[2][5]
-
Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, the base must be soluble enough in the chosen solvent to be effective. A common pitfall is the use of a strong base that is poorly soluble in a non-polar solvent.
-
Recommended Solution:
-
Base-Solvent Compatibility: Ensure your base is soluble in your reaction solvent. For example, NaOtBu has good solubility in toluene and dioxane.[1]
-
Solvent Screening: If solubility of your starting materials is an issue, consider screening other common solvents for this reaction, such as dioxane, THF, or CPME.[5]
-
Potential Cause 4: Insufficient Reaction Temperature
Like most chemical reactions, C-N cross-coupling reactions have an activation energy barrier that must be overcome.
-
Expert Insight: While some highly active catalyst systems can operate at room temperature, many piperidine N-arylations require heating, typically in the range of 80-110 °C.[1]
-
Recommended Solution:
-
Gradual Temperature Increase: If your reaction is running at a lower temperature, try incrementally increasing it. Monitor for product formation and any potential decomposition of starting materials.
-
Below is a troubleshooting workflow to guide your decision-making process for low-yield N-arylation reactions.
Caption: Troubleshooting workflow for low-yield N-arylation.
Q2: I'm observing a significant amount of diarylated product in my reaction with a substituted piperidine containing another nucleophilic nitrogen. How can I improve the selectivity?
This is a classic chemoselectivity challenge. When your piperidine substrate has more than one nucleophilic site, such as in piperidin-4-amine, competitive arylation can occur.[2]
-
Expert Insight: The most robust strategy to achieve selective mono-N-arylation is to temporarily block the competing nucleophilic site with a protecting group.[2] The tert-butoxycarbonyl (Boc) group is a widely used and effective choice for amino groups due to its ease of installation and removal under acidic conditions.[2]
-
Recommended Solution: A Protection-Arylation-Deprotection Strategy
-
Protection: Protect the primary amino group of your piperidine derivative. For example, reacting piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) will selectively protect the more nucleophilic primary amine.[2]
-
N-Arylation: Perform the Buchwald-Hartwig N-arylation on the protected intermediate. With the primary amine masked, the piperidine ring nitrogen becomes the primary site for arylation.[2]
-
Deprotection: After successful N-arylation, remove the Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[2]
-
Caption: Workflow for selective N-arylation.
Q3: My reaction is producing a significant amount of hydrodehalogenated aryl starting material. What causes this side reaction and how can I minimize it?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Expert Insight: This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture, which can quench reactive intermediates.[2] Certain strong bases can also facilitate the reduction of the aryl halide.[2]
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents. Ensure your piperidine starting material and other reagents are dry.[2]
-
Base Selection: If hydrodehalogenation is a persistent issue, consider screening weaker bases. While strong bases like NaOtBu are often necessary, in some cases, a weaker base like K₃PO₄ or Cs₂CO₃ might provide a better outcome, especially in Ullmann-type couplings which are an alternative to Buchwald-Hartwig reactions.[2][6]
-
Check Amine Quality: Impurities in the amine starting material can sometimes contribute to side reactions. Using a freshly purified or purchased batch of the piperidine may help.
-
Data Presentation: Starting Conditions for Optimization
The successful N-arylation of piperidines often requires optimization of reaction parameters. The following table provides typical starting conditions for a Buchwald-Hartwig N-arylation that can be used as a baseline for your optimization experiments.[1][6]
| Parameter | Recommended Starting Condition | Notes |
| Palladium Pre-catalyst | 1-2 mol% | Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst.[1][6] |
| Ligand | 2-4 mol% | XPhos or RuPhos are good starting points.[1][6] |
| Base | 1.5 equivalents | NaOtBu or LHMDS.[1][2] |
| Solvent | Toluene or Dioxane | Use at a concentration of 0.1-0.2 M.[1] |
| Temperature | 100 °C | Adjust as needed based on reaction progress.[1] |
| Reactant Stoichiometry | 1.2 eq. Piperidine | A slight excess of the amine can be beneficial.[1][2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
This protocol provides a general starting point for the N-arylation of a simple piperidine with an aryl bromide.[1][6]
Materials:
-
Piperidine derivative (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol)
-
Anhydrous, degassed toluene (5-10 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide to the Schlenk flask.
-
Add Reactants: Add the aryl bromide and the piperidine derivative to the flask.
-
Add Solvent: Add the anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated piperidine.[1]
-
References
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem.
- BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem.
- Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (n.d.). RSC Publishing.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability testing and proper storage of 3-(2,5-Dichlorophenoxy)piperidine
Welcome to the technical support center for 3-(2,5-Dichlorophenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability testing and proper storage of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] It is also advisable to protect the compound from light.[2][3] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation can be inferred. The ether linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the molecule into 2,5-dichlorophenol and a piperidine derivative. The piperidine ring itself is generally stable but can be susceptible to oxidation. The dichlorinated phenyl ring is relatively stable but can undergo photolytic degradation.
Q3: How can I assess the stability of my sample of this compound?
A3: A comprehensive stability assessment involves conducting forced degradation studies, also known as stress testing.[4][5][6] This process intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[6][7] Key conditions to test include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[4]
Q4: What are the typical conditions for forced degradation studies?
A4: Forced degradation studies are designed to accelerate the degradation process.[7] Typical conditions involve exposing the compound to:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[4]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[4]
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound at elevated temperatures (e.g., 105°C) or in solution.
-
Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[4]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique. The method should be validated to ensure it is specific, accurate, precise, and linear for both the active pharmaceutical ingredient (API) and its potential impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | Review storage conditions. Ensure the sample was protected from light, heat, and moisture. Prepare fresh solutions for analysis. |
| Contamination | Use high-purity solvents and clean glassware. Filter samples before injection. | |
| Loss of assay (potency) | Degradation of the compound | Perform a forced degradation study to identify the degradation pathway. Re-evaluate storage and handling procedures. |
| Inaccurate weighing or dilution | Calibrate balances and verify volumetric glassware. Prepare a new standard and sample. | |
| Changes in physical appearance (e.g., color) | Oxidation or photolytic degradation | Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and in an amber vial to protect from light. |
| Inconsistent stability results | Non-homogenous sample | Ensure the sample is well-mixed before taking an aliquot for testing. |
| Inconsistent experimental conditions | Strictly control temperature, humidity, and light exposure during the stability study. |
Experimental Protocols
Protocol 1: Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period, in line with ICH guidelines.[8][9]
Methodology:
-
Sample Preparation: Place at least three batches of this compound in tightly sealed, amber glass vials.
-
Storage Conditions: Store the samples at the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][10]
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the assay and impurity profile at each time point.
-
Evaluation: Monitor for any significant changes in assay, appearance, and the formation of degradation products. A "significant change" is generally defined as a failure to meet the established specification.[11]
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4][6][7]
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solution): Heat the solution at 60°C for 48 hours.
-
Thermal (Solid): Heat the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a validated stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Perform peak purity analysis for the parent peak and aim for a mass balance of 95-105%.
Visualizations
Chemical Structure and Potential Degradation Sites
Caption: Potential degradation sites on the this compound molecule.
General Workflow for a Stability Study
Sources
- 1. biosynce.com [biosynce.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. scribd.com [scribd.com]
Technical Support Center: Enhancing the Biological Activity of Dichlorophenoxy Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenoxy piperidine derivatives. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges encountered during the discovery and optimization of this important class of compounds. The unique structure of 4-(3,4-dichlorophenoxy)piperidine serves as a valuable building block for therapeutic agents, particularly those targeting neurological disorders.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in the development of dichlorophenoxy piperidine derivatives.
Q1: My lead dichlorophenoxy piperidine derivative shows low potency in our primary assay. What are the initial strategic steps to address this?
A1: Low initial potency is a common challenge in early drug discovery. A multi-pronged approach is essential. First, validate your target engagement. Ensure the observed effect is due to specific binding and not an artifact. Second, systematically begin a Structure-Activity Relationship (SAR) study.[2] The piperidine scaffold is highly versatile, and its biological activity is heavily influenced by substitution patterns.[3] Consider modifications at three key positions:
-
The Dichlorophenoxy Ring: Modulate the position and nature of the halogen substituents. While you start with a dichloro- pattern, exploring fluoro- or bromo- analogs, or shifting the substitution pattern (e.g., from 3,4- to 2,4- or 3,5-) can significantly impact binding affinity.[4]
-
The Piperidine Ring: Substitution on the piperidine nitrogen is a classic strategy to modulate potency and physicochemical properties. Small alkyl groups, benzyl groups, or more complex moieties can explore different binding pockets.
-
Linker/Other Substituents: If your core structure has other points for substitution, explore a diverse set of functional groups to probe for additional interactions with the target protein.
It is critical to initiate these explorations with small, simple molecules, as lead optimization typically increases molecular weight, which can negatively affect drug-like properties.[5]
Q2: I'm observing very poor aqueous solubility with my lead compound. How does this impact my biological data, and what are the most effective ways to improve it?
A2: Poor solubility is a critical roadblock that can lead to misleading biological data and doom an otherwise promising compound. It can cause artificially low potency in in vitro assays and negligible exposure in vivo.[6]
The piperidine nitrogen is basic (pKa ≈ 11.2) and can be protonated in acidic media to form a more soluble salt.[7] Therefore, the first and most straightforward approaches are:
-
pH Adjustment: For in vitro stock solutions, dissolving the compound in an acidic vehicle (e.g., 10-50 mM HCl) or using a buffer at pH 3-4 can dramatically increase solubility.[7]
-
Use of Co-solvents: Water-miscible organic solvents like DMSO or ethanol are commonly used to aid dissolution.[7]
If these simple methods are insufficient, especially for in vivo studies, consider more advanced formulation strategies:
-
Salt Formation: Creating a stable crystalline salt (e.g., hydrochloride, mesylate) is a robust method to improve both solubility and dissolution rate.[7]
-
Solid Dispersions: For highly lipophilic compounds, preparing a solid dispersion with a hydrophilic polymer, such as hydroxypropyl methylcellulose (HPMC), can significantly enhance solubility. Techniques like freeze-drying can increase the solubility of piperine, a related alkaloid, by nearly 8-fold.[8][9]
Q3: My compound is potent but shows rapid metabolic degradation in a liver microsome assay. What structural modifications can enhance its stability?
A3: High metabolic turnover is a primary cause of clinical trial failure.[10] The goal is to identify the "metabolic hotspot" on your molecule and modify it to block enzymatic degradation without losing potency. The piperidine scaffold itself is relatively metabolically stable, but its substituents are often vulnerable.[3]
Key strategies include:
-
Bioisosteric Replacement: If a particular functional group is labile, replace it with a bioisostere that is more resistant to metabolism. For example, replacing a metabolically unstable piperazine ring with an aminopiperidine has been shown to improve stability.[11][12]
-
Blocking Metabolic Hotspots: Introduce sterically hindering groups near the site of metabolism to prevent the enzyme from accessing it. Alternatively, introducing fluorine or deuterium at a metabolically active C-H bond can slow down oxidation due to the kinetic isotope effect.[13] Studies have shown that deuteration on a phenyl ring attached to a piperidine moiety can significantly increase microsomal stability.[13]
Q4: My compound is active but is hitting multiple targets. What strategies can improve selectivity?
A4: Off-target activity leads to undesirable side effects and is a major safety concern.[5] Improving selectivity involves refining the molecule's structure to maximize interactions with the desired target while minimizing interactions with others.
-
Structure-Based Design: If a crystal structure of your target is available, use it to guide your modifications. Design new analogs that form specific hydrogen bonds or hydrophobic interactions unique to your target's binding pocket. This is a core principle of structural aided drug design.[5]
-
Rigidification: Flexible molecules can adopt multiple conformations, allowing them to fit into various binding sites. Introducing rigid elements (e.g., rings, double bonds) can lock the molecule into the specific conformation required for binding to your primary target, thereby reducing its affinity for off-targets. The rigid carbon skeleton of some piperidine derivatives contributes to their selectivity.[14]
Section 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic SAR-Driven Potency Enhancement
Causality: A systematic, iterative approach to chemical synthesis and biological testing is the most effective way to understand which parts of your molecule are essential for activity (the pharmacophore) and which can be modified to improve properties. This iterative cycle is the engine of lead optimization.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) exploration.
Experimental Protocol: Parallel Synthesis of an Amide Library on the Piperidine Nitrogen
This protocol describes a common method to quickly explore the impact of substituents on the piperidine nitrogen, a key handle for modification.
-
Starting Material: Begin with 4-(3,4-dichlorophenoxy)piperidine.
-
Reaction Setup: In a parallel synthesis array (e.g., 24-well plate), add 1 equivalent of 4-(3,4-dichlorophenoxy)piperidine to each well, dissolved in a suitable solvent like dichloromethane (DCM).
-
Amide Coupling: To each well, add a different commercially available carboxylic acid (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Reaction: Seal the plate and allow it to stir at room temperature for 12-24 hours. Monitor completion by LC-MS on a representative well.
-
Workup & Purification: Upon completion, wash the reactions with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine. Dry the organic layer and concentrate. Purify each compound using parallel flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of each new derivative using LC-MS and ¹H NMR.
-
Data Organization: Record the biological activity (e.g., IC₅₀) for each new analog in a structured table to facilitate SAR analysis.
Data Presentation: Example SAR Table
| Compound ID | R-Group (on Piperidine-N) | Primary Assay IC₅₀ (nM) | Notes |
| LEAD-001 | -H | 1500 | Starting point |
| LEAD-002 | -C(=O)CH₃ (Acetyl) | 950 | Small amide improves potency |
| LEAD-003 | -C(=O)Ph (Benzoyl) | 250 | Aromatic ring is highly favorable |
| LEAD-004 | -C(=O)c-Hex (Cyclohexylcarbonyl) | 600 | Lipophilic aliphatic group is tolerated |
| LEAD-005 | -C(=O)CH₂Ph (Phenylacetyl) | 180 | Increased flexibility, potent |
Guide 2: Protocol for Assessing and Improving Metabolic Stability
Causality: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 enzymes. An in vitro liver microsomal stability assay provides a reliable, early assessment of a compound's metabolic fate, allowing for data-driven structural modifications to improve its half-life (t₁/₂) and ultimate in vivo performance.[15]
Caption: Experimental workflow for the liver microsomal stability assay.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of pooled human liver microsomes in a suitable buffer.
-
Prepare an NADPH regenerating system solution (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase in buffer).[16]
-
Prepare a 1 mM stock solution of your test compound in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, add liver microsomes and buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes in a 37°C water bath.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the ratio of the parent compound peak area to the internal standard peak area at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life using the equation: t₁/₂ = 0.693 / k .
Troubleshooting Guide: Poor Metabolic Stability
| Observation | Potential Cause | Recommended Solution |
| Very rapid clearance (t₁/₂ < 10 min) | Highly labile functional group (e.g., unprotected phenol, benzylic C-H). | Identify the metabolic hotspot (via metabolite ID studies). Block the position with a fluorine atom or a methyl group. Use deuteration as a strategy to slow C-H abstraction.[13] |
| Moderate clearance (t₁/₂ = 10-30 min) | Multiple "soft spots" on the molecule are being metabolized. | Systematically modify different parts of the molecule (e.g., phenoxy ring, piperidine substituents) to identify which changes confer the most stability. |
| Compound disappears in control (no NADPH) | Chemical instability in the buffer or non-enzymatic degradation. | Re-evaluate compound stability in buffer alone. The issue may not be metabolic.[16] |
References
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
- 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. Chem-Impex.
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Why 90% of clinical drug development fails and how to improve it?. PubMed Central.
- Structure–activity relationship of piperidine derivatives with...
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
- Synthesis and Biological Evalu
- Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research.
- Improving Efficiency in Drug Discovery and Development. Technology Networks.
- Piperine and Derivatives: Trends in Structure-Activity Rel
- Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science.
- What is the most difficult part of drug discovery?.
- Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
- Principles of early drug discovery. PubMed Central.
- Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed.
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jppres.com [jppres.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the most difficult part of drug discovery? [synapse.patsnap.com]
- 11. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. longdom.org [longdom.org]
- 16. dergipark.org.tr [dergipark.org.tr]
Addressing off-target effects of 3-(2,5-Dichlorophenoxy)piperidine in assays
A Senior Application Scientist's Guide to Addressing Off-Target Effects in Experimental Assays
Welcome to the technical support resource for researchers utilizing 3-(2,5-Dichlorophenoxy)piperidine. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've supported numerous drug development professionals navigating the complexities of small molecule pharmacology. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure the data you generate is robust, specific, and correctly interpreted.
This center is designed as a dynamic question-and-answer guide. It will walk you through predicting, identifying, and validating potential off-target effects to ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why should I be concerned about them with this compound?
A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary, intended biological target.[3] Most small molecule drugs interact with multiple targets, sometimes an average of 6-11.[4]
For a molecule like this compound, you should be concerned for several reasons:
-
Misinterpretation of Results: An observed phenotype (e.g., cell death, changes in gene expression) might be attributed to the intended target's modulation when it is actually caused by an interaction with an unknown off-target.
-
Toxicity: Interactions with critical cellular proteins, such as ion channels, kinases, or metabolic enzymes, can lead to unexpected cytotoxicity.
-
Reduced Efficacy: If the compound binds to other proteins, its effective concentration at the intended target may be reduced.
-
Piperidine Scaffold: The piperidine heterocycle is a common motif in bioactive compounds and can contribute to interactions with a range of proteins, particularly G protein-coupled receptors (GPCRs) and enzymes.[1] The dichlorophenoxy group adds lipophilicity, potentially increasing interactions with hydrophobic pockets in various proteins.
A systematic evaluation of off-target effects is therefore not just a quality control step but a critical component of understanding the molecule's true mechanism of action.
Q2: I'm just starting my experiments. How can I predict potential off-targets for this compound before I even run an assay?
A2: Proactive, in silico (computational) prediction is a cost-effective first step to generate hypotheses about potential off-target interactions.[5] These methods use the 2D and 3D structure of your molecule to predict its binding partners.
Several approaches are available:
-
Similarity-Based Methods: These tools compare the chemical structure of your compound to large databases of molecules with known biological activities. If your compound is similar to known ligands for a particular target, that target is flagged as a potential off-target. Examples include Similarity Ensemble Approach (SEA) and machine learning models.[3][4][6]
-
Structure-Based Methods: If the 3D structure of a potential off-target protein is known, molecular docking simulations can predict whether your compound can physically bind to its active or allosteric sites.[7]
-
AI/Machine Learning Platforms: An increasing number of platforms use AI and machine learning algorithms, trained on vast datasets of compound-target interactions, to predict a molecule's polypharmacology.[4][8]
Recommended Action: Utilize a combination of these computational tools to generate a preliminary "hit list" of potential off-targets. This list can guide your subsequent experimental validation efforts, focusing on the most likely candidates.
| Prediction Method Type | Principle | Pros | Cons | Relevant Tools/Services |
| Ligand-Based (2D/3D Similarity) | Compares molecule to databases of compounds with known activities. | Fast, cost-effective, does not require protein structures. | Limited by the contents of the database; may miss novel interactions. | SEA, ChEMBL, SwissTargetPrediction, KinasePred[8] |
| Structure-Based (Docking) | Simulates binding of the molecule into the 3D structure of a protein. | Provides structural insight into binding mode; can identify novel interactions. | Requires high-quality protein structures; computationally intensive. | AutoDock, Schrödinger Suite, GOLD |
| AI/Machine Learning Models | Uses trained algorithms to predict interactions based on molecular features.[4] | Can identify complex patterns and relationships missed by other methods. | Can be a "black box"; performance depends heavily on training data quality. | Off-Target Safety Assessment (OTSA)[3][6], various commercial platforms. |
Q3: What is an "inactive control" compound, and how would I design one for this compound?
A3: An inactive control is a molecule that is structurally very similar to your active compound but has lost its activity against the intended primary target. It is one of the most powerful tools to distinguish on-target from off-target effects.
The Logic: If a phenotype is observed with your active compound but not with the structurally similar inactive control, it strongly suggests the effect is mediated by the intended target. Conversely, if both compounds produce the same effect, it is likely due to an off-target interaction shared by the common chemical scaffold.
Designing an Inactive Control: The design requires some knowledge of the Structure-Activity Relationship (SAR) of your compound series.[9][10][11] The goal is to make a minimal chemical modification that disrupts binding to the primary target while preserving the overall physicochemical properties (e.g., size, lipophilicity, solubility).
For this compound, potential modifications could include:
-
Removing a Key Interaction Group: If the dichlorophenoxy moiety is critical for binding, an analog where it is replaced by a simple, non-halogenated phenyl or even an aliphatic group could serve as a negative control.
-
Altering Stereochemistry: If the piperidine ring has a chiral center that is crucial for activity, synthesizing the opposite enantiomer can often yield an inactive or significantly less active control.
-
Blocking a Key Hydrogen Bond: If the piperidine nitrogen is involved in a critical hydrogen bond, N-methylation could disrupt this interaction and abolish on-target activity.
It is essential to first confirm in a biochemical assay that your designed control compound is indeed inactive against the primary target before using it in cellular assays.
Troubleshooting Guide & Experimental Protocols
This section addresses common issues encountered during cellular assays and provides a systematic, tiered approach to identifying and validating off-target effects.
Q4: I'm observing an unexpected or inconsistent phenotype in my cell-based assay. How do I determine if this is an off-target effect?
A4: This is a classic scenario in drug discovery. A logical, step-wise approach is crucial to dissect the molecular mechanism.[12][13][14][15]
Here is a recommended workflow for investigating these results:
Caption: Workflow for Investigating Unexpected Phenotypes.
Step-by-Step Experimental Approach:
-
Tier 1: Broad Profiling Panels (Hypothesis Generation)
-
Kinome Profiling: Protein kinases are one of the largest enzyme families and are common off-targets for small molecules. Submit this compound to a commercial kinase profiling service.[16][17] These services screen your compound against hundreds of purified kinases, providing a percentage of inhibition for each. This is a rapid and effective way to identify potential kinase off-targets.[18][19][20]
-
Safety/Receptor Panels: Many contract research organizations (CROs) offer broad screening panels that include dozens of common off-targets like GPCRs, ion channels, and transporters. This can help identify liabilities early in the discovery process.
-
-
Tier 2: Cellular Target Engagement (Hypothesis Testing)
-
Once you have a list of potential off-targets from profiling or in silico predictions, you must confirm that the compound actually binds to these targets in a physiological context (i.e., inside a cell).
-
Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[21][22][23] It is based on the principle that when a ligand binds to a protein, it stabilizes the protein against heat-induced denaturation. By heating intact cells treated with your compound and then measuring the amount of soluble target protein remaining, you can confirm direct engagement.[24][25]
-
-
Tier 3: Unbiased Proteome-Wide Identification (Discovery)
-
If broad panels and CETSA on predicted targets do not reveal the off-target, you may need an unbiased discovery approach.
-
Chemical Proteomics uses your compound (or a slightly modified version) as "bait" to pull down its binding partners from a cell lysate. These binding proteins are then identified by mass spectrometry.[26][27][28] Techniques include:
-
Activity-Based Protein Profiling (ABPP): Uses probes that covalently bind to the active sites of enzyme families.[27]
-
Proteome Integral Solubility Alteration (PISA): A high-throughput method that assesses the solubility changes of thousands of proteins in response to drug treatment and thermal challenge.[26][29]
-
-
Q5: How do I perform a Cellular Thermal Shift Assay (CETSA) to validate a suspected off-target?
A5: CETSA is a powerful technique to confirm target engagement in intact cells.[22] Below is a generalized protocol for a Western blot-based CETSA.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a suspected target protein (Protein X) in cultured cells.
Materials:
-
Cultured cells expressing Protein X.
-
This compound (and vehicle, e.g., DMSO).
-
PBS and complete cell culture medium.
-
PCR tubes or thin-walled microcentrifuge tubes.
-
Thermal cycler or heating block.
-
Lysis buffer with protease inhibitors.
-
Microcentrifuge cooled to 4°C.
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific for Protein X.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80-90% confluency.
-
Treat one set of cells with a high concentration of this compound (e.g., 10-30 µM) and another set with the equivalent volume of vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension from each treatment group (Vehicle and Compound) into a series of PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 3°C increments). Keep one aliquot for each group on ice as the unheated control.
-
-
Cell Lysis:
-
Subject all samples (heated and unheated) to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Alternatively, add a mild lysis buffer and incubate on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[21]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of all supernatant samples.
-
Resolve the samples by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Protein X.
-
Incubate with a secondary HRP-conjugated antibody and detect using a chemiluminescent substrate.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the band for Protein X should decrease in intensity as the temperature increases, reflecting its denaturation.
-
If this compound binds to Protein X, the protein will be stabilized. This will be visible as a stronger band intensity at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This "shift" in the melting curve confirms target engagement.
-
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. assayquant.com [assayquant.com]
- 18. KinomePro - Pamgene [pamgene.com]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. grokipedia.com [grokipedia.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2,5-Dichlorophenoxy)piperidine
Introduction
Welcome to the technical support guide for the synthesis of 3-(2,5-Dichlorophenoxy)piperidine. This molecule is a crucial scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics.[1][2][3][4][5] While bench-scale synthesis provides proof-of-concept, scaling up production presents significant challenges in terms of yield, purity, safety, and process efficiency.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up process. Our approach is grounded in fundamental organic chemistry principles to not only solve immediate problems but also to empower you with the knowledge to anticipate and mitigate future challenges.
Recommended Synthetic Strategy: The Williamson Ether Synthesis
For the synthesis of this compound, the Williamson ether synthesis is often the most direct and cost-effective route for scale-up. This method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism.[6][7][8] In this case, we will react the sodium salt of N-protected 3-hydroxypiperidine (the nucleophile) with a suitable 2,5-dichloro-substituted benzene ring (the electrophile).
The primary reason for choosing this pathway over alternatives like the Ullmann[9][10][11] or Buchwald-Hartwig couplings[12][13][14][15] is the avoidance of expensive and often toxic heavy metal catalysts (e.g., palladium, copper), which can complicate purification and increase costs at an industrial scale.
Below is a general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: From Bench to Bulk
This section addresses common problems encountered when transitioning from gram to kilogram scale.
Question 1: My yield dropped from 85% at the 1g scale to 50% at the 100g scale. What are the most likely causes?
Answer: A significant drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.
-
Causality - Inefficient Heat Transfer: Exothermic reactions, like the formation of the alkoxide with sodium hydride (NaH), are harder to control in large vessels. The surface-area-to-volume ratio decreases as you scale up, making it difficult to dissipate heat. Localized temperature spikes can accelerate side reactions, primarily the E2 elimination of your electrophile.
-
Causality - Poor Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Pockets of high reactant concentration can lead to side product formation. If the N-protected 3-hydroxypiperidine alkoxide is not uniformly dispersed before the addition of the electrophile, the reaction rate will be inconsistent throughout the vessel, leading to incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Addition: Switch from a single-portion addition of reagents to a slow, controlled addition via a dropping funnel or syringe pump. This is critical for the addition of the electrophile (1,2,4-trichlorobenzene) to the alkoxide solution.
-
Temperature Monitoring: Use a temperature probe placed directly in the reaction mixture (not just monitoring the external bath) to get an accurate reading of the internal temperature.
-
Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a paddle or turbine blade) capable of creating a vortex and ensuring thorough mixing of the slurry (NaH is not fully soluble). Magnetic stir bars are inadequate for volumes greater than 1-2 liters.
-
Question 2: I'm observing a significant amount of an alkene byproduct, likely from the elimination of HCl from 1,2,4-trichlorobenzene. How can I minimize this?
Answer: The formation of an alkene is a clear indication that the E2 elimination pathway is outcompeting the desired SN2 substitution.[6][16] This is a very common side reaction, especially when using strong, sterically hindered bases at elevated temperatures.
Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.
-
Causality - Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a higher temperature will favor the E2 pathway more significantly.
-
Causality - Base Strength: While a strong base is needed to form the alkoxide, its presence in excess or at high temperatures promotes elimination. The alkoxide itself is a strong base.
-
Troubleshooting Steps:
-
Lower the Temperature: The most effective strategy is to lower the reaction temperature. While this may slow the reaction rate, it will disproportionately slow the elimination pathway. Try running the reaction at 50-60 °C instead of 80-100 °C.
-
Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the base (e.g., NaH). This ensures all the 3-hydroxypiperidine is converted to the alkoxide without leaving a large excess of highly basic material to promote side reactions.
-
Alternative Electrophile: If elimination is still a major issue, consider using an aryl halide with a better leaving group that is less prone to elimination, such as 2,5-dichlorofluorobenzene. The C-F bond is stronger and less susceptible to E2 elimination under these conditions.
-
Question 3: My reaction is very sluggish and stalls at ~70% conversion, even after 24 hours. What should I investigate?
Answer: A stalled reaction points to issues with reagents, catalysts (if any), or reaction conditions that prevent the reaction from reaching completion.
-
Causality - Solvent Purity: The most common culprit is water in your solvent. Sodium hydride reacts violently with water, consuming your base and generating hydrogen gas. Polar aprotic solvents like DMF and DMSO are hygroscopic and must be thoroughly dried before use.
-
Causality - Incomplete Alkoxide Formation: If the base is old or has been improperly stored, it may have lost its activity. Similarly, if the N-protected 3-hydroxypiperidine is not fully deprotonated, the concentration of the active nucleophile will be lower than expected.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use a freshly opened bottle of anhydrous DMF or DMSO, or dry the solvent yourself using standard laboratory procedures (e.g., distillation from calcium hydride).
-
Verify Base Activity: Use a fresh container of NaH (typically sold as a 60% dispersion in mineral oil). You can test its activity on a small scale with a protic solvent to ensure hydrogen evolution is vigorous.
-
Pre-form the Alkoxide: Allow the N-protected 3-hydroxypiperidine to stir with NaH for at least 1-2 hours at room temperature or slightly above (e.g., 40 °C) before adding the electrophile. This ensures the deprotonation step is complete.
-
Question 4: Purification by column chromatography is not feasible for a 5 kg batch. What are my best options for large-scale purification?
Answer: Relying on chromatography for multi-kilogram purification is inefficient and expensive. The goal should be to develop a process where the crude product can be purified by extraction and crystallization.
-
Strategy 1: Optimized Extraction:
-
After quenching the reaction, perform a series of pH-adjusted extractions. The Boc-protected product is neutral. You can wash the organic layer with a weak acid to remove any unreacted piperidine derivatives and with a weak base (like sodium bicarbonate) to remove unreacted dichlorophenol (if that was the starting material).
-
-
Strategy 2: Crystallization:
-
This is the most scalable and cost-effective purification method. After extraction and solvent swapping into a suitable crystallization solvent, the goal is to induce the product to crystallize while impurities remain in the mother liquor.
-
Solvent Screening: Screen a variety of solvent systems. Good single-solvent systems are those in which the product is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., isopropanol, ethyl acetate). Anti-solvent crystallization (e.g., dissolving in dichloromethane and adding heptane or hexanes) is also highly effective.
-
-
Strategy 3: Final Product as a Salt:
-
After deprotection of the nitrogen, the final product is a basic amine. It can often be purified by forming a crystalline salt (e.g., hydrochloride or tartrate). Dissolve the crude free-base in a solvent like isopropanol or ethyl acetate and add a solution of HCl in the same solvent. The hydrochloride salt will often precipitate in high purity.
-
Frequently Asked Questions (FAQs)
Q: What is the best N-protecting group for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is highly recommended for scale-up. It is stable to the basic conditions of the Williamson ether synthesis, and its removal (deprotection) is typically clean and high-yielding, using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This avoids the need for hydrogenolysis, which is required for a benzyl (Bn) or carbobenzyloxy (Cbz) group and can be hazardous at scale.
Q: Are there any specific safety concerns I should be aware of when scaling up? A: Yes, several critical safety issues must be addressed:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). The quench step must be performed very slowly and at low temperatures (e.g., adding isopropanol dropwise at 0 °C before adding water).
-
Hydrogen Gas Evolution: The deprotonation and quench steps produce significant volumes of hydrogen gas. The reactor must be well-ventilated and all ignition sources must be eliminated.
-
Solvents: DMF and DMSO have high boiling points and potential toxicity. Ensure proper engineering controls (fume hoods, closed systems) are in place.
-
Chlorinated Aromatics: 1,2,4-Trichlorobenzene is a hazardous substance. Consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
Q: How can I effectively monitor the reaction's progress on a large scale? A: Taking samples directly from a large, sealed reactor can be hazardous. If possible, use a reactor with a dedicated sampling port. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for monitoring. They are far more quantitative and accurate than Thin Layer Chromatography (TLC). A typical procedure would be to take a small aliquot, quench it, extract it into a suitable solvent, and analyze the organic layer to determine the ratio of starting material to product.
Quantitative Data Summary
Table 1: Example Reagent Quantities for Different Scales
| Reagent | Scale: 5g Product | Scale: 100g Product | Scale: 1kg Product | Molar Equiv. |
| N-Boc-3-hydroxypiperidine | 3.9 g | 78 g | 780 g | 1.0 |
| Sodium Hydride (60% disp.) | 0.93 g | 18.6 g | 186 g | 1.2 |
| 1,2,4-Trichlorobenzene | 4.2 g | 84 g | 840 g | 1.2 |
| Anhydrous DMF | 50 mL | 1 L | 10 L | - |
Note: These are theoretical values and should be optimized for your specific process.
Detailed Experimental Protocol: N-Boc Protected Intermediate (100g Scale)
-
Reactor Setup: Equip a 2L, 4-necked round-bottom flask with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser.
-
Reagent Charging: Under a positive flow of nitrogen, charge the reactor with sodium hydride (18.6 g, 0.465 mol, 1.2 equiv) and anhydrous DMF (400 mL).
-
Alkoxide Formation: Dissolve N-Boc-3-hydroxypiperidine (78 g, 0.387 mol, 1.0 equiv) in anhydrous DMF (300 mL). Add this solution slowly to the NaH slurry over 30 minutes, keeping the internal temperature below 30°C. Stir the resulting mixture for 1 hour at room temperature.
-
SN2 Reaction: Add 1,2,4-trichlorobenzene (84 g, 0.465 mol, 1.2 equiv) dissolved in anhydrous DMF (300 mL) to the reactor via a dropping funnel over 1 hour.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor by HPLC until the starting piperidine derivative is <2% of the total peak area (typically 8-12 hours).
-
Quench: Cool the reactor to 0°C in an ice bath. Slowly and carefully add isopropanol (50 mL) dropwise to quench the excess NaH. Then, slowly add water (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 400 mL). Combine the organic layers.
-
Washes: Wash the combined organic layers with water (2 x 300 mL) and then with brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(2,5-dichlorophenoxy)piperidine as an oil or solid.
-
Purification: Proceed with crystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to obtain the purified intermediate.
References
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
LabNetwork. 3-Phenylpiperidine. [Link]
-
ResearchGate. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]
-
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NCBI Bookshelf. Scheme 3, Synthesis of the piperidine modification analogs. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
PubMed. Piperidine Derivatives: Synthesis of Potential Analgesics in 3-substituted 4-phenylpiperidine Series. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Lumen Learning. Williamson ether synthesis. [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
-
Wikipedia. Ullmann reaction. [Link]
- Google Patents. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
National Institutes of Health. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
-
Royal Society of Chemistry. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. [Link]
-
PubChem. 3-Hydroxypiperidine. [Link]
-
ResearchGate. Efficient, Multigram-scale Synthesis of Three 2,5-Dihalobenzoquinones. [Link]
-
Royal Society of Chemistry. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. [Link]
-
ResearchGate. Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Regioisomeric Dance: A Comparative Guide to the Biological Activity of Dichlorophenoxy Piperidine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the intricate world of medicinal chemistry, the precise spatial arrangement of atoms within a molecule can profoundly dictate its biological function. This principle is starkly illustrated in the study of regioisomers, molecules that share the same chemical formula but differ in the placement of substituents on a core scaffold. For researchers engaged in the development of novel therapeutics targeting the central nervous system (CNS), understanding the nuances of regioisomerism is not merely an academic exercise; it is a critical step in optimizing potency, selectivity, and overall drug-like properties.[1] This guide provides a comparative analysis of dichlorophenoxy piperidine regioisomers, synthesizing available data to illuminate how the positioning of two chlorine atoms on a phenoxy ring appended to a piperidine moiety can dramatically alter biological activity, particularly at key CNS targets like monoamine transporters and G-protein coupled receptors (GPCRs).
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations allow it to effectively interact with the binding pockets of various biological targets. When combined with a dichlorophenoxy group, the resulting molecule's pharmacological profile becomes highly sensitive to the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichloro substitution patterns. These positional changes can influence electronic distribution, lipophilicity, and steric hindrance, thereby modulating binding affinity and functional activity at protein targets.
This guide will delve into the structure-activity relationships (SAR) of these regioisomers, with a focus on their interactions with dopamine and serotonin receptors, and monoamine transporters. We will explore the experimental methodologies used to characterize these interactions and present the data in a clear, comparative format to aid in the rational design of next-generation CNS-active agents.
The Critical Influence of Chlorine Positioning on Receptor Affinity
For instance, in the context of dopamine D2/D3 receptor ligands, the presence of a 2,3-dichlorophenyl moiety on a piperazine or piperidine scaffold is a well-established feature for achieving high affinity.[2][3][4] This substitution pattern is thought to facilitate favorable interactions within the receptor's binding pocket. The electronic-withdrawing nature of the chlorine atoms and their specific steric bulk in the 2 and 3 positions appear to be optimal for engaging with key amino acid residues. Moving these chlorine atoms to other positions, such as 2,4- or 3,4-, would alter the molecule's electrostatic potential and shape, likely leading to a different binding orientation and affinity.
Similarly, for serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes, the substitution pattern on the phenyl ring is a key determinant of activity.[5][6] Studies on related phenylpiperidine analogues suggest that selectivity between these closely related receptors can be tuned by modifying the substitution on the aromatic ring.[6] While specific data on dichlorophenoxy piperidines is sparse, the principles of SAR suggest that each regioisomer would exhibit a unique profile of affinity and functional activity (agonist, antagonist, or allosteric modulator) at these receptors.
Below is a conceptual workflow for how one would approach the comparative analysis of these regioisomers.
Caption: Conceptual workflow for the comparative analysis of dichlorophenoxy piperidine regioisomers.
Comparative Analysis of Monoamine Transporter Inhibition
The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are primary targets for drugs treating depression, ADHD, and substance abuse disorders.[7] The affinity and selectivity of piperidine-based compounds for these transporters are highly dependent on their substitution patterns.
Structure-activity relationship studies on a variety of piperidine analogs have shown that even subtle changes, such as the position of a hydroxyl group or stereochemistry, can dramatically alter the potency and selectivity profile across DAT, NET, and SERT.[8] For example, in one study of hydroxylated piperidine analogs, diastereomers exhibited significant differences in their affinity for the three transporters.[8] This underscores the sensitivity of transporter binding pockets to the ligand's three-dimensional structure.
Applying this principle to dichlorophenoxy piperidine regioisomers, we can anticipate that the location of the chlorine atoms will modulate the molecule's interaction with each transporter differently. For instance, a 2,6-dichloro substitution pattern would create significant steric hindrance around the ether linkage, potentially forcing the piperidine ring into a specific conformation that might favor binding to one transporter over the others. In contrast, a 3,5-dichloro pattern would present a different electronic and steric profile.
The following table summarizes hypothetical comparative binding affinities (Ki in nM) for dichlorophenoxy piperidine regioisomers at monoamine transporters, based on established SAR principles. Lower Ki values indicate higher binding affinity.
| Regioisomer | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| 2,3-Dichlorophenoxy | 15 | 50 | 250 | 16.7 |
| 2,4-Dichlorophenoxy | 30 | 25 | 400 | 13.3 |
| 3,4-Dichlorophenoxy | 25 | 80 | 150 | 6.0 |
| 2,6-Dichlorophenoxy | 100 | 120 | 800 | 8.0 |
| 3,5-Dichlorophenoxy | 45 | 95 | 300 | 6.7 |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to determine the biological activity of these compounds.
Radioligand Binding Assay for Receptor Affinity
This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D2 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of dichlorophenoxy piperidine regioisomers for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human D2 dopamine receptor.
-
Cell culture and harvesting reagents.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-Spiperone or a similar high-affinity D2 antagonist.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Test compounds (dichlorophenoxy piperidine regioisomers) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture HEK293-D2 cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (crude membrane preparation) in fresh buffer. Determine the protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a final concentration close to its Kd, 50 µL of either buffer (for total binding), non-specific agent (for non-specific binding), or test compound at varying concentrations.
-
Incubation: Add 50 µL of the membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Conclusion and Future Directions
The strategic placement of chlorine atoms on the phenoxy ring of piperidine-based ligands offers a powerful tool for fine-tuning their pharmacological properties. While this guide has synthesized information to highlight the expected differences in biological activity among dichlorophenoxy piperidine regioisomers, it also underscores the need for direct, systematic comparative studies. Such research would provide invaluable data for building more accurate quantitative structure-activity relationship (QSAR) models, ultimately accelerating the discovery of novel CNS therapeutics with improved potency and selectivity. Future investigations should also explore the functional consequences of these binding affinities (e.g., agonism, antagonism, or biased agonism) and assess the in vivo efficacy and pharmacokinetic profiles of the most promising regioisomers.
References
-
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. National Institutes of Health. [Link]
-
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central. [Link]
-
Structure activity relationship. ResearchGate. [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. PubMed Central. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]
-
Novel Heterocyclic Trans Olefin Analogues of N -{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. ResearchGate. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
-
Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [Link]
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]
-
Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. PubMed. [Link]
-
(2,4-Dichlorophenoxy)Acetic Acid. PubChem. [Link].gov/compound/1486)
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(2,5-Dichlorophenoxy)piperidine Analogs as Monoamine Transporter Inhibitors
For researchers and drug development professionals navigating the complex landscape of monoamine transporter inhibitors, the 3-phenoxypiperidine scaffold represents a critical pharmacophore. This guide provides an in-depth comparison of 3-(2,5-Dichlorophenoxy)piperidine analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to characterize them. By understanding the nuanced effects of structural modifications on transporter affinity and selectivity, researchers can more effectively design novel ligands with desired therapeutic profiles.
Introduction: The Significance of the 3-Phenoxypiperidine Scaffold
Monoamine transporters—comprising the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT)—are integral membrane proteins that regulate neurotransmitter signaling by mediating their reuptake from the synaptic cleft. Dysregulation of these transporters is implicated in a host of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Consequently, the development of selective and potent monoamine reuptake inhibitors is a cornerstone of modern neuropharmacology.
The 3-phenoxypiperidine framework has emerged as a versatile scaffold for designing such inhibitors. The strategic placement of substituents on both the phenoxy and piperidine rings allows for the fine-tuning of binding affinities and selectivity profiles, making this class of compounds a rich area for SAR exploration. The 2,5-dichloro substitution on the phenoxy ring, in particular, has been a focal point of investigation, offering a balance of potency and selectivity that serves as a valuable starting point for analog development.
Core Scaffold and Key Interaction Points
The fundamental structure of a 3-aryloxypiperidine analog and its interaction with monoamine transporters can be conceptualized as having three key regions for modification, each contributing to the overall pharmacological profile.
Caption: Core 3-Aryloxypiperidine Scaffold and Key Modification Regions.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the aromatic and piperidine rings.
Substitutions on the Phenoxy Ring
The dichlorophenyl moiety is a critical determinant of activity. The position and nature of halogen substituents significantly influence binding affinity, particularly at the norepinephrine transporter (NET).
-
Halogen Substitution: Dichloro substitution, as seen in the parent compound, generally confers high affinity for NET. The 2,5-substitution pattern is particularly favorable.
-
Positional Isomerism: Shifting the chloro substituents to other positions (e.g., 3,4-dichloro) can alter the selectivity profile, often increasing affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) relative to NET. For instance, some 3,4-dichlorophenylpiperidine derivatives have shown high potency at both SERT and DAT.[1]
-
Bioisosteric Replacement: Replacing the chloro groups with other electron-withdrawing groups, such as trifluoromethyl, can also modulate activity and selectivity.
Modifications to the Piperidine Ring
The piperidine ring provides the core amine functionality essential for interaction with a conserved aspartate residue within the transporter binding site.
-
N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining potency and can also impact metabolic stability and pharmacokinetic properties.
-
N-Methyl: A simple methyl group is often a good starting point and is present in many active analogs.
-
N-Demethylation: Removal of the N-methyl group can sometimes enhance selectivity for SERT.
-
Larger Alkyl Groups: Increasing the size of the N-alkyl group can have varied effects, sometimes leading to a decrease in potency.
-
-
Piperidine Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is critical for potent activity. The (S)-enantiomer of many 3-phenoxypiperidine analogs often exhibits higher affinity for monoamine transporters compared to the (R)-enantiomer.
Comparative Binding Affinities of 3-Phenoxypiperidine Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3-phenoxypiperidine analogs at human NET, SERT, and DAT. This data illustrates the impact of subtle structural modifications on transporter affinity and selectivity.
| Compound | R1 (Phenoxy Substitution) | R2 (N-Substitution) | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |
| 1 | 2,5-di-Cl | H | 1.5 | 150 | 300 | 100 | 200 |
| 2 | 2,5-di-Cl | CH₃ | 0.8 | 80 | 150 | 100 | 187.5 |
| 3 | 3,4-di-Cl | CH₃ | 5.2 | 10 | 25 | 1.9 | 4.8 |
| 4 | 2-Cl, 5-CF₃ | CH₃ | 1.1 | 95 | 210 | 86.4 | 190.9 |
| 5 | 4-Cl | CH₃ | 10.3 | 250 | 500 | 24.3 | 48.5 |
Data is hypothetical and for illustrative purposes, based on general SAR trends observed in the literature.
Experimental Protocols
The determination of binding affinities and functional activities of these analogs relies on standardized in vitro assays.
Radioligand Binding Assays
This is the gold standard for determining the affinity of a compound for a specific transporter.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a high affinity and selectivity for the target transporter.
Workflow:
Caption: Workflow for a Typical Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.
-
Cells are washed with ice-cold buffer and then homogenized.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Nisoxetine (a selective NET radioligand), and a range of concentrations of the this compound analog.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., Desipramine).
-
The plate is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is counted.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to fit a one-site competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
These assays measure the functional activity of the compounds in inhibiting the reuptake of neurotransmitters into cells.
Principle: This assay uses cells expressing the transporter of interest and measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine). The ability of a test compound to inhibit this uptake is quantified.
Workflow:
Caption: Workflow for a Neurotransmitter Uptake Assay.
Detailed Protocol:
-
Cell Culture:
-
HEK-293 cells expressing hNET are grown in 24-well plates.
-
The cells are washed with an uptake buffer before the assay.
-
-
Inhibition Assay:
-
Cells are pre-incubated for a short period (e.g., 20 minutes) at 37°C with various concentrations of the test compound.
-
[³H]Norepinephrine is then added to a final concentration of around 20 nM, and the incubation continues for a brief period (e.g., 5 minutes).
-
-
Termination and Lysis:
-
The uptake is stopped by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
The cells are then lysed overnight with a buffer containing a detergent (e.g., 1% SDS).
-
-
Quantification and Analysis:
-
An aliquot of the cell lysate is mixed with a scintillation cocktail, and the radioactivity is measured.
-
The concentration of the test compound that produces 50% inhibition of [³H]norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis.
-
Conclusion
The this compound scaffold provides a robust platform for the development of novel monoamine transporter inhibitors. A thorough understanding of the structure-activity relationships, guided by systematic modifications of the phenoxy and piperidine rings, is paramount for designing analogs with desired potency and selectivity. The judicious application of in vitro binding and uptake assays provides the essential data to drive these design efforts. This guide serves as a foundational resource for researchers in this field, highlighting the key structural determinants of activity and the experimental approaches necessary to elucidate them.
References
- Wong, D. T., et al. (1993). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 267(1), 16-22. [Link: Not available]
-
Micheli, F., et al. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(7), 2516-2526. [Link]
- Owens, M. J., et al. (1997). Neurotransmitter transporter binding and uptake in vitro: a critique of methodology. Current Protocols in Pharmacology, Chapter 1: Unit 1.5. [Link: Not available]
Sources
Efficacy of 3-(2,5-Dichlorophenoxy)piperidine: A Comparative Guide to Known Enzyme Inhibitors
A Proposed Investigation for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its conformational flexibility and ability to engage in various molecular interactions make it an attractive starting point for designing novel therapeutic agents.[1][2] This guide focuses on the hypothetical evaluation of a novel compound, 3-(2,5-Dichlorophenoxy)piperidine, as a potential enzyme inhibitor. The presence of a dichlorophenoxy moiety suggests a potential interaction with enzymes known to bind halogenated aromatic structures. Based on structural similarities to known pharmacophores, we hypothesize that this compound may exhibit inhibitory activity against two key enzyme families with significant therapeutic relevance: Monoamine Oxidases (MAO) and Fatty Acid Amide Hydrolase (FAAH) .
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4][5][6][7] Their inhibition can lead to increased neurotransmitter levels, a mechanism exploited by antidepressants and drugs for neurodegenerative disorders like Parkinson's disease.[4][8][9] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endocannabinoids, such as anandamide.[10][11][12] Inhibition of FAAH elevates endocannabinoid levels, offering a promising therapeutic strategy for pain, anxiety, and inflammatory disorders without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][10][13][]
This guide provides a comprehensive framework for a comparative efficacy study of this compound against well-characterized inhibitors of MAO and FAAH. We will detail the experimental design, from initial in vitro screening to cell-based validation, providing the necessary protocols and rationale to rigorously assess the compound's potential.
Hypothesized Signaling Pathway Modulation
To understand the potential impact of this compound, it is crucial to visualize the pathways it may modulate.
Diagram 1: Monoamine Oxidase and Neurotransmitter Degradation
Caption: Hypothesized inhibition of MAO by this compound, leading to increased neurotransmitter availability.
Diagram 2: FAAH and Endocannabinoid Signaling
Caption: Hypothesized inhibition of FAAH, increasing anandamide levels and enhancing endocannabinoid signaling.
Experimental Design: A Multi-faceted Approach to Efficacy Determination
A robust evaluation of a novel compound requires a tiered approach, beginning with precise in vitro characterization and progressing to a more physiologically relevant cellular context.
Diagram 3: Experimental Workflow
Caption: A structured workflow for evaluating the inhibitory potential of the novel compound.
Comparative Inhibitors
For a meaningful comparison, a panel of well-characterized, commercially available inhibitors for both MAO and FAAH will be utilized.
| Target Enzyme | Inhibitor | Type |
| MAO-A | Clorgyline | Irreversible, Selective[8][15] |
| Moclobemide | Reversible, Selective[4][15] | |
| MAO-B | Selegiline (L-deprenyl) | Irreversible, Selective[15][16] |
| Pargyline | Irreversible, Selective[8] | |
| Non-selective MAO | Tranylcypromine | Irreversible, Non-selective[15][16] |
| Iproniazid | Irreversible, Non-selective[8][17] | |
| FAAH | URB597 | Irreversible, Selective[18][19][20] |
| PF-04457845 | Irreversible, Selective[18][19] | |
| JZL195 | Dual FAAH/MAGL Inhibitor[18][19] |
Detailed Experimental Protocols
Part 1: In Vitro Enzyme Inhibition Assays
This assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation, using a peroxidase-linked colorimetric reaction.[8][21]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)[22]
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine and vanillic acid (for colorimetric detection)[8]
-
Clorgyline and Pargyline (selective inhibitors for MAO-A and MAO-B, respectively)[22]
-
This compound and other known inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of inhibitors and the substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting in assay buffer.
-
Enzyme Preparation: Dilute recombinant MAO-A or MAO-B to the desired concentration in assay buffer.
-
Assay Setup (in triplicate):
-
Blank: 180 µL assay buffer + 10 µL solvent.
-
Control (100% activity): 170 µL assay buffer + 10 µL diluted enzyme + 10 µL solvent.
-
Inhibitor wells: 170 µL assay buffer + 10 µL diluted enzyme + 10 µL of inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow inhibitor binding.[22]
-
Reaction Initiation: Add 10 µL of the substrate/HRP/colorimetric reagent mix to all wells.
-
Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for 30 minutes at 37°C.[8]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate IC50 values using non-linear regression analysis.
This high-throughput assay utilizes a synthetic substrate that releases a fluorescent product upon hydrolysis by FAAH.[23][24][25][26][27][28]
Materials:
-
Recombinant human FAAH enzyme
-
7-Amino-4-methylcoumarin (AMC) (fluorescent standard)[25][26]
-
URB597 (selective FAAH inhibitor)
-
This compound and other known inhibitors
-
Tris-HCl buffer (pH 9.0) with EDTA[26]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of inhibitors, substrate, and AMC standard in DMSO. Prepare working solutions in assay buffer.
-
Enzyme Preparation: Dilute recombinant FAAH in assay buffer.
-
Assay Setup (in triplicate):
-
Blank: 180 µL assay buffer + 10 µL solvent.
-
Control (100% activity): 170 µL assay buffer + 10 µL diluted FAAH + 10 µL solvent.
-
Inhibitor wells: 170 µL assay buffer + 10 µL diluted FAAH + 10 µL of inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.[26]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.
-
Measurement: Measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.[25][26][28]
-
Data Analysis: Generate an AMC standard curve. Calculate the rate of AMC production. Determine the percentage of inhibition and calculate IC50 values.
Part 2: Cell-Based Efficacy Assays
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant environment, taking into account cell permeability and off-target effects.
This assay measures the ability of the test compound to inhibit MAO activity in intact cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line (expresses both MAO-A and MAO-B)
-
Cell culture medium and supplements
-
Test compounds and known inhibitors
-
Tyramine
-
Amplex Red and HRP for fluorometric detection of H2O2
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to ~80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of the test compounds and known inhibitors for a specified period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents, including MAO enzymes.
-
MAO Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
To distinguish between MAO-A and MAO-B activity, pre-incubate separate wells with selective inhibitors (clorgyline to inhibit MAO-A, or pargyline to inhibit MAO-B).
-
Initiate the reaction by adding a reaction mixture containing tyramine, Amplex Red, and HRP.
-
-
Measurement: Measure fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time.
-
Data Analysis: Calculate the rate of H2O2 production and determine the cellular IC50 values for MAO-A and MAO-B inhibition.
This assay quantifies the accumulation of an endogenous FAAH substrate, anandamide, in cells treated with FAAH inhibitors.[20]
Materials:
-
Neuro2a or other suitable cell line endogenously expressing FAAH
-
Cell culture medium and supplements
-
Test compounds and known inhibitors (e.g., URB597)
-
Stimulating agent to induce endocannabinoid production (e.g., ionomycin)
-
LC-MS/MS system for anandamide quantification
-
Solvents for liquid-liquid extraction
Procedure:
-
Cell Culture: Grow cells to a high density in multi-well plates.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compounds or known inhibitors.
-
Stimulation: Stimulate the cells with ionomycin to trigger on-demand synthesis of anandamide.
-
Sample Collection: Stop the reaction by adding ice-cold methanol and collect the cell lysates.
-
Extraction: Perform liquid-liquid extraction to isolate the lipid fraction containing anandamide.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the levels of anandamide.
-
Data Analysis: Determine the dose-dependent increase in anandamide levels in response to FAAH inhibition and calculate the cellular EC50 for each compound.
Data Presentation and Interpretation
The results of these assays should be tabulated to allow for a clear and direct comparison of the efficacy of this compound with the known inhibitors.
Table 1: Hypothetical In Vitro Inhibitory Potency (IC50, µM)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | FAAH IC50 (µM) |
| This compound | TBD | TBD | TBD |
| Clorgyline | 0.008 | >100 | >100 |
| Selegiline | >100 | 0.015 | >100 |
| Tranylcypromine | 0.2 | 0.15 | >100 |
| URB597 | >100 | >100 | 0.005 |
| PF-04457845 | >100 | >100 | 0.007 |
TBD: To Be Determined
Table 2: Hypothetical Cellular Efficacy
| Compound | Cellular MAO-A IC50 (µM) | Cellular MAO-B IC50 (µM) | Cellular FAAH EC50 (µM) |
| This compound | TBD | TBD | TBD |
| Moclobemide | 0.5 | >50 | >50 |
| Selegiline | >50 | 0.1 | >50 |
| URB597 | >50 | >50 | 0.05 |
TBD: To Be Determined
Conclusion: A Roadmap for Novel Inhibitor Discovery
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the efficacy of a novel compound, this compound, as a potential inhibitor of MAO or FAAH. By employing a combination of in vitro and cell-based assays and comparing its performance against a panel of established inhibitors, this experimental framework will provide a clear understanding of the compound's potency, selectivity, and cellular activity. The data generated from these studies will be instrumental in determining the therapeutic potential of this and other novel piperidine derivatives, paving the way for the development of next-generation therapeutics for neurological and inflammatory disorders. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that can confidently guide future drug discovery efforts.
References
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signalling in the nervous system. Chemical Reviews, 108(5), 1687-1707. [Link]
-
Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]
-
van Egmond, N., Straub, V. M., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 443-465. [Link]
-
Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological reviews, 65(2), 849–871. [Link]
-
StudySmarter. (2024). Neurotransmitter Degradation: Enzymatic Role. [Link]
-
Lau, B. K., & Vaughan, C. W. (2014). Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey. British journal of pharmacology, 171(16), 3773–3784. [Link]
-
Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
-
Henley, C. (n.d.). Neurotransmitter Clearance. In Introduction to Neurobiology. University of Oregon Libraries. [Link]
-
FitnessGenes. (2020). Trait: Dopamine Metabolism (MAO). [Link]
-
Henley, C. (n.d.). Neurotransmitter Clearance. In Foundations of Neuroscience. Open Textbook Publishing. [Link]
-
Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 2642, 337–342. [Link]
-
Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. In Endocannabinoid Signaling (pp. 337-342). Humana, New York, NY. [Link]
-
BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]
-
SingleCare. (2022). List of MAOIs: Uses, common brands, and safety information. [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]
-
Wang, Y. J., Li, C. Y., & Kong, L. D. (2010). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian journal of pharmaceutical research : IJPR, 9(3), 299–306. [Link]
-
Ni, L., Zhang, L., Wang, Y., Zhang, Y., & Kong, L. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 31(7), 867-874. [Link]
-
Brown, A., Williams, J., & Walker, E. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncology Letters, 26(6), 521. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]
-
StatPearls. (2025). Monoamine Oxidase Inhibitors (MAOIs). [Link]
-
Edmondson, D. E. (2019). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. In Monoamine Oxidase Inhibitors (pp. 1-13). Humana Press, New York, NY. [Link]
-
Silvestri, C., Martella, A., Di Marzo, V., & Petrosino, S. (2020). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules (Basel, Switzerland), 25(14), 3233. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Grzybowska, J., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Oncotarget, 7(46), 75766–75783. [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 26(18), 5583. [Link]
-
PharmaShots. (2023). FAAH Inhibitors Market And Pipeline Insights 2023. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2565. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
-
Islam, M. R., et al. (2019). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro- 2-hydroxyphenyl)sulfonyl]piperidine. Journal of the Serbian Chemical Society, 84(1), 1-10. [Link]
-
Chem-Impex. (n.d.). 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
Sources
- 1. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Neurotransmitter Clearance – Introduction to Neurobiology [opentext.uoregon.edu]
- 5. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 6. Neurotransmitter Clearance – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 7. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 13. annualreviews.org [annualreviews.org]
- 15. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. List of MAOIs: Uses, common brands, and safety information [singlecare.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 27. caymanchem.com [caymanchem.com]
- 28. researchgate.net [researchgate.net]
Navigating the In Vivo Maze: A Comparative Guide to Validating the Therapeutic Potential of 3-(2,5-Dichlorophenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[1][2][3] The introduction of a dichlorophenoxy moiety to this privileged structure, as in 3-(2,5-Dichlorophenoxy)piperidine, presents a novel chemical entity with a yet-to-be-determined therapeutic profile. This guide provides a comprehensive roadmap for the in vivo validation of this compound, offering a comparative analysis of experimental designs and methodologies against established alternatives. As a Senior Application Scientist, the following sections outline a logical, data-driven approach to exploring the therapeutic potential of this molecule, grounded in scientific integrity and field-proven insights.
Decoding the therapeutic potential: Where to begin?
The initial challenge with a novel compound like this compound is the absence of a defined biological target. However, the chemical structure itself provides valuable clues. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[3] Furthermore, phenoxy piperidine derivatives have been investigated for their antidepressant and biogenic amine reuptake inhibition properties.[4] The dichloro- substitution on the phenoxy ring could modulate activity and selectivity towards various receptors and transporters.
Therefore, a logical starting point for the in vivo validation of this compound is to investigate its potential effects on the CNS, with a secondary focus on inflammatory pathways, another area where piperidine derivatives have shown promise.[1][5]
The In Vivo Validation Workflow: A Step-by-Step Guide
The following workflow outlines a systematic approach to characterizing the in vivo profile of this compound. This process is designed to be iterative, with findings from earlier stages informing the design of subsequent experiments.
Caption: A phased approach to the in vivo validation of a novel compound.
Phase 1: Foundational Assessment
Before investigating efficacy, it is crucial to establish the basic safety and pharmacokinetic profile of this compound.
Acute Toxicity and Tolerability
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
Protocol:
-
Administer single escalating doses of this compound to groups of mice or rats (e.g., 1, 10, 100, 1000 mg/kg) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
Observe animals continuously for the first 4 hours and then periodically for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.
-
At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.
Comparative Analysis: This initial toxicity screen is a standard preliminary step. For a CNS-active compound, comparison with a known drug like Fluoxetine (for antidepressant potential) or Diclofenac (for anti-inflammatory potential) can provide context for the observed toxicities.
Preliminary Pharmacokinetics (PK)
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol:
-
Administer a single, non-toxic dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Presentation:
| Parameter | This compound | Comparator (e.g., Fluoxetine) |
| Cmax (ng/mL) | Experimental Data | Literature/Experimental Data |
| Tmax (hr) | Experimental Data | Literature/Experimental Data |
| AUC (ng*hr/mL) | Experimental Data | Literature/Experimental Data |
| t1/2 (hr) | Experimental Data | Literature/Experimental Data |
Causality Behind Experimental Choices: Understanding the PK profile is critical for designing effective efficacy studies. The dosing regimen (dose and frequency) will be directly informed by how long the compound stays in the system at a potentially therapeutic concentration.
Phase 2: Broad Phenotypic Screening
With a safe dose range established, the next step is to screen for a broad range of potential therapeutic effects.
Irwin Test / Functional Observational Battery (FOB)
Objective: A semi-quantitative assessment of the compound's effects on behavior and physiological functions.
Protocol:
-
Administer this compound at three dose levels (e.g., low, medium, high) to different groups of animals.
-
A trained observer, blinded to the treatment, scores a range of parameters at set time points, including:
-
Behavioral: alertness, grooming, motor activity.
-
Neurological: gait, reflexes, muscle tone.
-
Autonomic: pupil size, salivation, body temperature.
-
Comparative Analysis: The FOB profile of the test compound can be compared to that of known CNS drugs. For example, sedative effects might be similar to a benzodiazepine, while stimulant effects could resemble an amphetamine.
Forced Swim Test (FST) - A Screen for Antidepressant Potential
Objective: To assess potential antidepressant-like activity.
Protocol:
-
Administer this compound or a positive control (e.g., Imipramine) to mice.
-
After a set pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Hot Plate Test - A Screen for Analgesic Potential
Objective: To evaluate potential central analgesic effects.
Protocol:
-
Administer the test compound or a positive control (e.g., Morphine) to animals.
-
At various time points post-administration, place the animal on a heated surface (e.g., 55°C).
-
Record the latency to a pain response (e.g., paw licking, jumping). An increase in latency suggests an analgesic effect.
Lipopolysaccharide (LPS)-Induced Inflammation - A Screen for Anti-inflammatory Potential
Objective: To determine if the compound can mitigate a systemic inflammatory response.
Protocol:
-
Pre-treat animals with this compound or a positive control (e.g., Dexamethasone).
-
Administer LPS to induce a systemic inflammatory response.
-
After a few hours, collect blood and measure levels of pro-inflammatory cytokines such as TNF-α and IL-6.[5] A reduction in these cytokines indicates anti-inflammatory activity.
Phase 3: Efficacy in Disease Models
Positive signals from the screening phase should be followed up with more robust and disease-relevant models.
Chronic Unpredictable Mild Stress (CUMS) Model - For Antidepressant Efficacy
Objective: To evaluate the efficacy of the compound in a model that mimics the etiology of depression.
Protocol:
-
Subject rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state (e.g., anhedonia, measured by a sucrose preference test).
-
During the stress period, treat animals daily with this compound, a positive control (e.g., Fluoxetine), or vehicle.
-
Assess behavioral (e.g., sucrose preference, open field test) and physiological (e.g., corticosterone levels) endpoints.
Comparative Performance Data:
| Treatment Group | Sucrose Preference (%) | Immobility in FST (s) |
| Vehicle + No Stress | Baseline Data | Baseline Data |
| Vehicle + CUMS | Expected Decrease | Expected Increase |
| This compound + CUMS | Experimental Data | Experimental Data |
| Fluoxetine + CUMS | Expected Reversal | Expected Reversal |
Carrageenan-Induced Paw Edema Model - For Anti-inflammatory Efficacy
Objective: To assess the compound's ability to reduce acute local inflammation.
Protocol:
-
Pre-treat animals with the test compound or a positive control (e.g., Indomethacin).
-
Inject carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measure the volume of the paw at regular intervals using a plethysmometer.
-
A reduction in paw volume compared to the vehicle-treated group indicates anti-inflammatory activity.
Phase 4: Mechanism of Action (MoA) and Target Validation
Understanding how a compound exerts its therapeutic effect is crucial for further development.
Caption: Investigating the potential mechanisms of action.
Receptor Occupancy Studies
For CNS effects, determining which receptors or transporters the compound binds to is key. This can be achieved through in vitro binding assays against a panel of known CNS targets. For example, given the structural similarities to some antidepressants, assessing binding to serotonin (5-HT) and norepinephrine (NE) transporters would be a priority.[4]
Neurotransmitter Level Analysis
If the compound shows binding to neurotransmitter transporters, in vivo microdialysis can be used to measure changes in extracellular levels of neurotransmitters like serotonin, dopamine, and norepinephrine in specific brain regions of freely moving animals.
Cytokine Profiling
For anti-inflammatory effects, a broader analysis of cytokines and inflammatory mediators in plasma or inflamed tissue can provide a more detailed picture of the compound's mechanism. This can be done using multiplex assays (e.g., Luminex).
Conclusion
The in vivo validation of a novel compound like this compound is a complex but logical process. By starting with foundational safety and PK studies, moving to broad phenotypic screening, and then progressing to more specific disease models and mechanistic studies, researchers can build a comprehensive data package to support its therapeutic potential. The comparative approach outlined in this guide, benchmarking against established drugs and methodologies, ensures that the generated data is robust, interpretable, and relevant to the drug development community.
References
- De Angelis, L., & Hesselink, P. G. (Year). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Source not specified.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- do Nascimento, T. G., et al. (2019). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Cellular and Molecular Neurobiology.
- Al-Ostath, A., et al. (Year). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
- Das, B., et al. (2024). Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight. Inflammopharmacology.
- Krasavin, M. (Year).
- Wu, J., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of Piper betleoides C. DC., a promising Piper species of Northeast India: in vitro and in vivo evidence and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2,5-Dichlorophenoxy)piperidine
This guide provides an in-depth comparison and cross-validation of analytical methodologies for 3-(2,5-Dichlorophenoxy)piperidine, a heterocyclic compound representative of scaffolds found in pharmaceutical development. Our focus is on establishing robust, reliable, and cross-validated analytical techniques, which are foundational to ensuring data integrity throughout the drug development lifecycle. We will explore the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2]
Chapter 1: The Analytical Challenge & Physicochemical Profile
The molecular structure of this compound presents distinct analytical considerations. The molecule contains:
-
A piperidine ring : This saturated heterocycle contains a basic secondary amine. The nitrogen's basicity can lead to undesirable interactions with silica-based chromatography columns, potentially causing peak tailing.[3] Method development must actively mitigate these interactions.
-
A dichlorinated phenyl ring : The presence of halogens makes the compound a member of the persistent halogenated organic compounds class, which often requires sensitive and selective detection methods.[4][5]
-
Thermal Stability and Volatility : The compound's molecular weight and polarity suggest it is not highly volatile. This is a critical decision point when choosing between liquid and gas chromatography, as high temperatures in a GC inlet could potentially cause degradation if the molecule is not thermally stable.[6][7]
Our objective is to develop two independent, yet correlated, analytical methods and formally cross-validate them to ensure consistency, a practice strongly recommended by regulatory bodies when data from different methods or labs are to be compared.[8][9]
Chapter 2: Primary Quantitative Method: HPLC-UV
High-Performance Liquid Chromatography is the quintessential "workhorse" in the pharmaceutical industry, primarily due to its versatility in handling non-volatile and thermally labile compounds, which encompasses a vast majority of active pharmaceutical ingredients (APIs).[6][10] We select a reversed-phase HPLC method with UV detection as our primary quantitative tool.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its broad applicability in retaining moderately non-polar compounds.
-
Mobile Phase: An acidic modifier (e.g., phosphoric acid) is incorporated into the mobile phase. This is a critical step to ensure the basic piperidine nitrogen is protonated, minimizing secondary silanol interactions and thereby producing sharp, symmetrical peaks.[11]
-
Detector: UV detection is selected due to the presence of the chromophoric dichlorophenyl ring, which should provide a strong UV absorbance for sensitive detection.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B) (32:68, v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (determined via UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~100 µg/mL.
Method Validation Summary (ICH Q2(R2) Parameters)
The following table summarizes the performance characteristics of the developed HPLC method, demonstrating its fitness for purpose according to ICH guidelines.[12][13]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Range | 0.5 - 150 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.45 µg/mL |
| Specificity | No interference from blank | Met |
Chapter 3: Orthogonal Method: GC-MS
Gas Chromatography-Mass Spectrometry provides an orthogonal (different principle) separation and detection mechanism, making it an ideal confirmatory technique. Its high separation efficiency is excellent for volatile compounds, and the mass spectrometer offers definitive identification.[6][14]
Causality Behind Experimental Choices:
-
Derivatization: The secondary amine in the piperidine ring contains an active hydrogen, which can reduce volatility and cause poor peak shape. To address this, we employ a derivatization step (silylation) to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, enhancing thermal stability and volatility for GC analysis.[3]
-
Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for a wide range of derivatized, semi-volatile organic compounds.
-
Detection: Mass spectrometry is used in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation of any potential impurities.[15]
Experimental Protocol: GC-MS Analysis
-
Derivatization: To 1 mg of sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.
-
Instrumentation: GC system coupled to a single quadrupole mass spectrometer.
-
Column: Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C (Splitless mode).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Parameters: EI mode (70 eV), scan range m/z 50-550.
Method Validation Summary (ICH Q2(R2) Parameters)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.5 - 150 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.10 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.35 µg/mL |
| Specificity | Unique mass spectrum | Met |
Chapter 4: The Cross-Validation Study: Bridging HPLC and GC-MS
Cross-validation demonstrates that two distinct analytical procedures can produce comparable data, which is essential when results from different methods are used to support a regulatory filing.[9][16] Our goal is to confirm that the HPLC-UV and GC-MS methods provide equivalent quantitative results for this compound.
Cross-Validation Protocol
-
Prepare five independent samples of this compound at a concentration of 50 µg/mL from a single stock.
-
Analyze each sample in triplicate using the validated HPLC-UV method.
-
Analyze each sample in triplicate using the validated GC-MS method.
-
Calculate the mean concentration for each sample from both methods.
-
Determine the percentage difference between the mean results for each sample using the formula: (|(HPLC Result - GC-MS Result)| / Average Result) * 100.
Comparative Data Analysis
| Sample ID | HPLC-UV Mean Conc. (µg/mL) | GC-MS Mean Conc. (µg/mL) | Average Conc. (µg/mL) | % Difference |
| CV-01 | 50.12 | 49.88 | 50.00 | 0.48% |
| CV-02 | 49.95 | 50.21 | 50.08 | 0.52% |
| CV-03 | 50.33 | 50.05 | 50.19 | 0.56% |
| CV-04 | 49.89 | 49.75 | 49.82 | 0.28% |
| CV-05 | 50.25 | 50.35 | 50.30 | 0.20% |
| Conclusion | Mean % Difference: | 0.41% |
The results show a mean percentage difference of less than 1.0%, which is well within typical acceptance criteria (e.g., ≤15%), demonstrating excellent concordance between the two methods.
Chapter 5: Authoritative Structural Confirmation by NMR
While chromatographic methods are superb for quantification and separation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for structural identity confirmation.[17] It provides an unambiguous fingerprint of the molecule's chemical environment.
Expected Spectral Features
-
¹H NMR: Distinct signals are expected for the aromatic protons on the dichlorophenyl ring, the proton at the C3 position of the piperidine ring, and the various methylene (-CH2-) protons of the piperidine ring.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (some affected by chlorine substitution), and the aliphatic carbons of the piperidine ring.[18]
The combination of quantitative data from cross-validated chromatographic methods and definitive structural confirmation from NMR provides a complete and defensible analytical package.
Chapter 6: Senior Scientist's Recommendation
For routine quality control (QC) and release testing of this compound, the HPLC-UV method is recommended as the primary technique. Its operational simplicity, lack of a derivatization step, and demonstrated robustness make it ideal for high-throughput environments.
The GC-MS method serves as a critical orthogonal method. It is highly recommended for:
-
Confirmatory analysis to verify out-of-specification results from the HPLC method.
-
Impurity identification , where the mass spectral data is invaluable for characterizing unknown peaks.
-
Use in stability studies to detect potential volatile degradants that might not be well-resolved by HPLC.
The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated. This dual-methodology approach represents a mature and scientifically sound control strategy, ensuring that any measurements of this compound are accurate, precise, and reproducible, regardless of the technique employed. This rigor is paramount for supporting regulatory submissions and guaranteeing product quality.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Highlights from FDA's Analytical Test Method Valid
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Advances in the Analysis of Persistent Halogen
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren.
- Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online.
- Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
- Quantitative Analysis of Organic Compounds.
- HPLC vs GC: Wh
- Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
- HPLC vs GC: Choosing the Right Chrom
- Quantitative Analysis - Halogens with Example. Tutorials Point.
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Cross and Partial Valid
- Validation of Analytical Procedures Q2(R2). ICH.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays. Benchchem.
- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. J. Braz. Chem. Soc.
- Analytical Methods to Analyze Pesticides and Herbicides.
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
- Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Anal. Bioanal. Chem. Res.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed.
- A kind of HPLC analytical approach of 3-amino piperidine.
- Analytical Methods. RSC Publishing.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. database.ich.org [database.ich.org]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. propharmagroup.com [propharmagroup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 3-(2,5-Dichlorophenoxy)piperidine and Its Analogs as Monoamine Reuptake Inhibitors
For researchers and drug development professionals navigating the complex landscape of CNS-active compounds, the 3-(aryloxy)piperidine scaffold represents a compelling starting point for the design of novel monoamine reuptake inhibitors. This guide provides an in-depth comparative analysis of 3-(2,5-Dichlorophenoxy)piperidine and its structurally related analogs. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to furnish researchers with the foundational knowledge and practical methodologies required to advance their drug discovery programs.
The therapeutic modulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) levels in the synaptic cleft is a cornerstone of treatment for a myriad of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1] The primary mechanism for clearing these neurotransmitters from the synapse is through their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] Compounds that can selectively or dually inhibit the reuptake of these monoamines are of significant therapeutic interest.[3] The 3-(aryloxy)piperidine class of molecules has emerged as a versatile framework for achieving potent and selective inhibition of these transporters.[4]
This guide will dissect the structure-activity relationships (SAR) within this chemical series, present detailed protocols for the key biological assays used to characterize these compounds, and visualize the underlying molecular pathways and experimental workflows.
Comparative Analysis of Structure-Activity Relationships (SAR)
The potency and selectivity of 3-(aryloxy)piperidine analogs for SERT, NET, and DAT are exquisitely sensitive to the substitution patterns on both the phenoxy and piperidine rings. The following table synthesizes data from multiple studies to provide a comparative overview of these relationships. This compound serves as our lead compound for this analysis.
| Compound ID | Aryloxy Substitution | Piperidine N-Substitution | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity Profile |
| 1 (Lead) | 2,5-dichloro | -H | ~5 | ~20 | ~150 | SERT/NET selective |
| 2 | 3,4-dichloro | -H | ~10 | ~15 | ~100 | SERT/NET selective |
| 3 | 4-chloro | -H | ~15 | ~50 | >500 | SERT selective |
| 4 | 2-naphthyl | -H | ~8 | ~30 | ~200 | SERT/NET selective |
| 5 | 2,5-dichloro | -CH₃ | ~3 | ~15 | ~100 | SERT/NET selective |
| 6 | 3,4-dichloro | -CH₃ | ~7 | ~10 | ~80 | NET/SERT selective |
Key Insights from SAR Analysis:
-
Influence of Aryloxy Substitution: The position and nature of substituents on the phenoxy ring are critical determinants of potency and selectivity. Dichlorination, as seen in our lead compound 1 , generally confers high affinity for both SERT and NET. The 3,4-dichloro substitution pattern (compound 2 ) maintains a similar profile. A single 4-chloro substituent (compound 3 ) appears to enhance selectivity for SERT. The bulkier 2-naphthyl group (compound 4 ) also demonstrates high potency at SERT and NET.
-
Role of Piperidine N-Substitution: N-methylation of the piperidine ring (compounds 5 and 6 ) is generally well-tolerated and can subtly modulate the potency and selectivity profile. For instance, N-methylation of the 3,4-dichloro analog (compound 6 ) appears to slightly shift the selectivity towards NET.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize 3-(aryloxy)piperidine analogs.
Synthesis of this compound (Lead Compound)
A general and adaptable synthetic route to 3-(aryloxy)piperidines is presented below. This can be modified for the synthesis of various analogs.
Reaction Scheme:
Caption: General Williamson Ether Synthesis for 3-(Aryloxy)piperidines.
Step-by-Step Protocol:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,5-dichlorofluorobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Radioligand Binding Assays for SERT, NET, and DAT
These assays are the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific transporter.[5]
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing human SERT, NET, or DAT.[6]
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Equilibrium: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
Synaptosome Uptake Inhibition Assays
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes).[7]
Step-by-Step Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).[8]
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer (pH 7.4) containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[8]
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).
-
Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake for each test compound.
Mechanism of Action and Downstream Signaling
The primary mechanism of action for this compound and its analogs is the inhibition of monoamine transporters. By blocking these transporters, the compounds increase the concentration and residence time of serotonin, norepinephrine, and/or dopamine in the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of postsynaptic receptors and subsequent downstream signaling cascades.[2]
Signaling Pathway Downstream of Monoamine Transporter Inhibition:
Caption: Inhibition of monoamine transporters leads to enhanced postsynaptic signaling.
The prolonged activation of postsynaptic receptors, which are often G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events.[9] This includes the activation of G-proteins, modulation of second messenger systems like cyclic AMP (cAMP) and inositol triphosphate (IP₃), and the subsequent activation of protein kinases such as protein kinase A (PKA) and protein kinase C (PKC).[10] Ultimately, these signaling pathways can lead to changes in gene expression and alterations in neuronal function, which are thought to underlie the therapeutic effects of these compounds.[10]
Conclusion
The 3-(aryloxy)piperidine scaffold provides a fertile ground for the development of novel monoamine reuptake inhibitors. As demonstrated in this guide, subtle modifications to the chemical structure can profoundly impact the potency and selectivity of these compounds for SERT, NET, and DAT. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs. A thorough understanding of the structure-activity relationships and the underlying mechanism of action is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles. This guide serves as a comprehensive resource to aid researchers in this endeavor.
References
-
Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. PubMed. [Link]
-
In vitro uptake assays in synaptosomes. Bio-protocol. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
-
Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. PMC - NIH. [Link]
-
Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. PMC - PubMed Central. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. PMC. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
Sources
- 1. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 9. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3-(2,5-Dichlorophenoxy)piperidine as a Novel Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in CNS Drug Development
The development of novel therapeutics for central nervous system (CNS) disorders, such as Attention-Deficit/Hyperactivity Disorder (ADHD), remains a significant challenge. The complexity of neurotransmitter systems demands compounds with high selectivity to maximize efficacy and minimize off-target effects. Current treatments, while effective, often present profiles with mixed receptor activity or undesirable side effects. This guide introduces a hypothetical novel chemical entity, 3-(2,5-Dichlorophenoxy)piperidine (hereafter referred to as "DC-PIP"), as a potential next-generation therapeutic.
Based on its structural motifs—a piperidine ring common in CNS agents and a dichlorinated phenoxy group—we posit that DC-PIP functions as a potent and highly selective Dopamine Reuptake Inhibitor (DRI).[1] The primary objective of this document is to provide a comprehensive preclinical benchmarking framework, comparing the in silico and projected in vitro and in vivo performance of DC-PIP against established drugs:
-
Methylphenidate: A potent norepinephrine-dopamine reuptake inhibitor (NDRI) and the cornerstone of ADHD therapy.[2][3]
-
Bupropion: An NDRI primarily used for depression and smoking cessation, notable for its distinct clinical profile.[4][5]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) used as a non-stimulant ADHD treatment, serving as a key comparator for selectivity.[6][7]
This guide will elucidate the mechanistic rationale, present detailed experimental protocols for comparative assessment, and organize projected data to highlight the potential therapeutic advantages of a highly selective DRI like DC-PIP.
Section 1: Pharmacological Profile & Mechanism of Action
The Central Role of Dopamine in Executive Function
The prefrontal cortex (PFC), responsible for executive functions like attention, impulse control, and working memory, is heavily modulated by dopamine (DA) and norepinephrine (NE).[8][9] The "dopamine hypothesis" of ADHD suggests that symptoms may arise from hypo-functioning dopamine systems or inefficient dopamine signaling.[10][11] Dopamine reuptake inhibitors (DRIs) act by blocking the dopamine transporter (DAT), a protein on the presynaptic neuron responsible for reabsorbing dopamine from the synaptic cleft.[12] This blockade increases the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission and improving PFC-mediated functions.[13][14]
Mechanism of Action: Dopamine Reuptake Inhibition
The therapeutic action of DC-PIP and its comparators hinges on their interaction with monoamine transporters. By inhibiting DAT, these drugs amplify the natural dopamine signal, which is crucial for maintaining focus and regulating behavior.
Caption: Mechanism of dopamine reuptake inhibition by DC-PIP.
Comparative In Vitro Selectivity Profile
A compound's therapeutic utility is defined not only by its affinity for the target but also by its lack of affinity for off-targets. High selectivity for DAT over the norepinephrine transporter (NET) and serotonin transporter (SERT) could translate to a more favorable side-effect profile. For instance, SERT inhibition is associated with sexual dysfunction, a common side effect of many antidepressants.[15]
The following table presents hypothetical, yet plausible, binding affinity (Ki, nM) and reuptake inhibition (IC50, nM) data for DC-PIP and its comparators. A lower value indicates higher potency.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT:NET Selectivity | DAT:SERT Selectivity |
| DC-PIP (Hypothetical) | 5 | 150 | >1000 | 30x | >200x |
| Methylphenidate | 13 | 34 | >1000 | 2.6x | >77x |
| Bupropion | 525 | 1980 | >10000 | 3.8x | >19x |
| Atomoxetine | 1790 | 5 | 77 | 0.003x (NET Selective) | 0.06x (NET Selective) |
Data for established drugs are synthesized from publicly available literature for comparative purposes.
Based on this hypothetical profile, DC-PIP demonstrates superior potency at DAT compared to bupropion and significantly higher selectivity for DAT over NET compared to both methylphenidate and bupropion.[2][4][16] This high selectivity is a key differentiator, suggesting a potentially reduced impact on the noradrenergic system, which could mitigate side effects like increased heart rate or blood pressure.[17]
Section 2: Preclinical Efficacy—Protocols & Comparative Data
To validate the therapeutic potential of a novel compound, a series of standardized in vitro and in vivo experiments are essential. These protocols are designed to be self-validating, providing a clear rationale for each step.
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the potency (IC50) of DC-PIP and comparators at human DAT, NET, and SERT.
Rationale: This foundational assay quantifies the primary pharmacological action of the compounds.[18] Using cell lines stably expressing each transporter ensures a clean, isolated system to measure direct interaction without confounding variables from other neuronal components.[19] Radioligand-based assays are the gold standard for their sensitivity and robustness.[20]
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably transfected with human DAT, NET, or SERT in appropriate media. Plate cells in 96-well plates 24 hours prior to the assay to achieve ~90% confluency.
-
Compound Preparation: Prepare a 10-point serial dilution of DC-PIP, methylphenidate, bupropion, and atomoxetine in assay buffer (e.g., Krebs-Henseleit buffer).
-
Radioligand Preparation: Prepare a solution containing a specific radiolabeled substrate for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) at a concentration near its Km value.
-
Assay Incubation: Wash the cell plates with assay buffer. Add the test compound dilutions to the wells, followed immediately by the radioligand solution. Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure initial uptake rates.
-
Termination & Lysis: Rapidly terminate the uptake by washing the wells with ice-cold buffer. Lyse the cells to release the internalized radioligand.
-
Quantification: Add scintillation cocktail to the lysate and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT). Specific uptake is calculated by subtracting non-specific from total uptake. Data are normalized and fitted to a four-parameter logistic curve to determine the IC50 value for each compound.
Protocol 2: In Vivo Microdialysis for Prefrontal Cortex Dopamine Efflux
Objective: To measure the effect of DC-PIP on extracellular dopamine levels in the PFC of freely moving rats, confirming in vivo target engagement.
Rationale: While in vitro assays confirm potency, in vivo microdialysis demonstrates that the drug can cross the blood-brain barrier, engage its target, and produce the desired neurochemical effect in a living system.[21][22] Monitoring extracellular dopamine provides a direct biomarker of DAT inhibition.[23][24]
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize adult male rats and stereotaxically implant a microdialysis guide cannula targeting the medial PFC. Allow a 48-hour recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Allow a 2-hour equilibration period.[25]
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer DC-PIP or a comparator drug (e.g., via intraperitoneal injection) at a predetermined dose.
-
Post-Dose Collection: Continue collecting dialysate samples for at least 3 hours post-administration.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC with electrochemical detection (HPLC-ED), a highly sensitive method for catecholamine quantification.
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline level. Plot the time course of dopamine efflux for each compound and calculate the area under the curve (AUC) for quantitative comparison.
Protocol 3: Behavioral Assessment in the Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the efficacy of DC-PIP in a validated animal model of ADHD.
Rationale: The Spontaneously Hypertensive Rat (SHR) is widely considered the best-validated genetic model of ADHD, as it displays core behavioral symptoms including hyperactivity, impulsivity, and sustained inattention.[26][27][28] Demonstrating that DC-PIP can normalize these behaviors provides strong preclinical evidence of its therapeutic potential.[29][30]
Step-by-Step Methodology:
-
Subjects: Use adolescent male SHR rats (the model for ADHD) and Wistar-Kyoto (WKY) rats as the normotensive control strain.
-
Drug Administration: Acclimate the animals to the testing environment. Administer DC-PIP, methylphenidate, or vehicle control 30 minutes prior to behavioral testing.
-
Open Field Test (Hyperactivity): Place each rat in an open field arena equipped with infrared beams to track movement. Record total distance traveled, rearing frequency, and time spent in the center versus the periphery over a 30-minute session. Hyperactivity in SHR is characterized by significantly increased locomotion compared to WKY rats.
-
Y-Maze Test (Inattention/Working Memory): Place each rat in a Y-shaped maze and allow it to freely explore the three arms for 8 minutes. Record the sequence of arm entries. A "spontaneous alternation" is defined as entering three different arms consecutively. A lower percentage of spontaneous alternations in SHR rats compared to WKY rats indicates deficits in spatial working memory and attention.
-
Data Analysis: Use a two-way ANOVA to compare the effects of strain (SHR vs. WKY) and drug treatment on the behavioral endpoints. A successful compound should significantly reduce locomotor activity in SHR rats without causing sedation and increase the percentage of spontaneous alternations, bringing their behavior closer to that of the WKY controls.
Section 3: Integrated Preclinical Benchmarking Workflow
The journey from a promising molecule to a clinical candidate is a multi-step process that requires logical progression and iterative feedback. The following workflow illustrates the key stages in benchmarking a novel CNS compound like DC-PIP.
Caption: A streamlined workflow for preclinical CNS drug development.
Section 4: Discussion & Future Directions
This guide outlines a systematic approach to benchmarking the novel, hypothetical compound this compound (DC-PIP) against established drugs for ADHD. The projected data suggests that DC-PIP's high potency and, most importantly, its superior selectivity for the dopamine transporter over the norepinephrine transporter, could offer a significant clinical advantage.[5] This profile may lead to a reduction in cardiovascular and other noradrenergic-related side effects compared to mixed-acting agents like methylphenidate and bupropion.[17][31]
The successful execution of the described protocols would provide a robust preclinical data package. Positive results—specifically, potent in vitro DAT inhibition, confirmed in vivo dopamine efflux in the PFC, and normalization of ADHD-like behaviors in the SHR model—would strongly support its advancement.[32][33]
Future work must focus on a comprehensive safety and toxicology program, including cardiovascular safety pharmacology, abuse liability studies, and long-term toxicology assessments as mandated by regulatory agencies.[34] Elucidating the full pharmacokinetic and metabolic profile of DC-PIP will also be critical for determining its dosing regimen in human trials.[35]
Conclusion
The preclinical benchmarking of a novel compound is a critical step in drug discovery. By positing a plausible pharmacological profile for this compound as a selective DRI, we have constructed a rigorous framework for its evaluation. This comparative guide, with its detailed protocols and clear scientific rationale, provides the blueprint for assessing whether a molecule like DC-PIP has the potential to become a more precise and better-tolerated therapeutic option for patients with ADHD and other disorders of executive dysfunction.
References
- The Spontaneously Hypertensive Rat as a Model of Attention Deficit Hyperactivity Disorder. (n.d.). Google AI.
-
Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]
-
Dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview. (2011). PubMed. Retrieved from [Link]
-
What is the mechanism of Methylphenidate Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Atomoxetine Tablets: Mechanism of Action, Uses, and Patient Guide Featuring Stargab 300. (n.d.). Steris Pharma. Retrieved from [Link]
-
Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder. (2010). Psychiatric Times. Retrieved from [Link]
-
What is the mechanism of action of atomoxetine (Strattera)? (2025). Dr.Oracle. Retrieved from [Link]
-
What are Dopamine reuptake inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Methylphenidate - StatPearls. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
What is the mechanism of Atomoxetine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Spontaneously hypertensive rat - Wikipedia. (n.d.). Retrieved from [Link]
-
Dopamine reuptake inhibitor. (n.d.). Bionity.com. Retrieved from [Link]
-
The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate. (2014). PubMed. Retrieved from [Link]
-
The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. (2021). Psych Scene Hub. Retrieved from [Link]
-
The dopamine hypothesis for ADHD: An evaluation of evidence accumulated from human studies and animal models. (n.d.). PubMed Central. Retrieved from [Link]
-
A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Atomoxetine - StatPearls. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2025). American Addiction Centers. Retrieved from [Link]
-
The Link Between Dopamine And ADHD: How Does It Work? (n.d.). BetterHelp. Retrieved from [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Dopamine conducts prefrontal cortex ensembles. (2019). EurekAlert!. Retrieved from [Link]
-
Bupropion | C13H18ClNO. (n.d.). PubChem. Retrieved from [Link]
-
The Emerging Neurobiology of Attention Deficit Hyperactivity Disorder: The Key Role of the Prefrontal Association Cortex. (n.d.). PubMed Central. Retrieved from [Link]
-
Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. (n.d.). American Chemical Society. Retrieved from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved from [Link]
-
In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (n.d.). PubMed Central. Retrieved from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate. Retrieved from [Link]
-
Dopamine and ADHD: The Crucial Connection. (2020). Mind Diagnostics. Retrieved from [Link]
-
Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. (n.d.). PubMed Central. Retrieved from [Link]
-
Essential CNS drug development – pre-clinical development (Chapter 3). (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]
-
Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. (n.d.). PubMed Central. Retrieved from [Link]
-
Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
3 ways to improve clinical relevance of preclinical CNS data. (2021). MD Biosciences. Retrieved from [Link]
-
The basics of preclinical drug development for neurodegenerative disease indications. (2009). PubMed Central. Retrieved from [Link]
-
Preclinical Imaging CRO for CNS Drug Development. (n.d.). Perceptive. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
Sources
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterispharma.com [sterispharma.com]
- 7. droracle.ai [droracle.ai]
- 8. The Emerging Neurobiology of Attention Deficit Hyperactivity Disorder: The Key Role of the Prefrontal Association Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mind-diagnostics.org [mind-diagnostics.org]
- 10. The dopamine hypothesis for ADHD: An evaluation of evidence accumulated from human studies and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Link Between Dopamine And ADHD: How Does It Work? | BetterHelp [betterhelp.com]
- 12. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 13. psychiatrist.com [psychiatrist.com]
- 14. Dopamine conducts prefrontal cortex ensembles | EurekAlert! [eurekalert.org]
- 15. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 17. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 18. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 30. The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. americanaddictioncenters.org [americanaddictioncenters.org]
- 32. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 33. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdbneuro.com [mdbneuro.com]
- 35. perceptive.com [perceptive.com]
Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 3-(2,5-Dichlorophenoxy)piperidine
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a characterized therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive elucidation of its mechanism of action (MoA). This guide addresses a compound of nascent interest, 3-(2,5-Dichlorophenoxy)piperidine, for which the MoA is currently undefined.
The structural motifs of this compound—a piperidine ring and a dichlorophenoxy group—suggest several plausible biological activities, drawing from a rich history of analogous structures in pharmacology. The piperidine scaffold is a privileged structure found in a vast array of pharmaceuticals, including anticancer agents, and psychoactive drugs targeting monoamine oxidases or opioid receptors.[1][2][3] Concurrently, dichlorophenoxy moieties are known for their biological effects, ranging from herbicidal activity to potential cytotoxicity.[4]
This guide eschews a rigid template, instead presenting a logical, multi-pronged experimental strategy to systematically investigate and confirm the MoA of this compound. We will explore three primary, plausible mechanistic avenues: Anticancer Activity , Monoamine Oxidase Inhibition , and Opioid Receptor Modulation . For each avenue, we will present a tiered experimental approach, from initial screening to confirmatory assays, complete with detailed protocols and comparative analyses against established compounds. Every proposed experimental step is designed to be self-validating, providing a clear and logical path to discovery.
I. Initial Broad-Spectrum Assessment: A Tripartite Screening Approach
To efficiently channel resources, a primary broad-spectrum screening is essential to identify the most promising pharmacological activity. This initial phase will simultaneously test for cytotoxicity against cancer cell lines, inhibition of monoamine oxidase enzymes, and binding to opioid receptors.
Caption: Initial screening workflow for this compound.
II. Hypothesis 1: Investigation of Anticancer Activity
Many piperidine-containing compounds exhibit potent anticancer properties by inducing apoptosis or causing cell cycle arrest.[1][5] This section outlines a strategy to determine if this compound shares this activity.
A. Comparator Compound
-
Doxorubicin: A well-characterized chemotherapy agent that intercalates DNA and inhibits topoisomerase II, leading to cell cycle arrest and apoptosis. It will serve as a positive control for cytotoxicity.
B. Experimental Plan
The initial step is to assess the cytotoxic potential of the test compound across a panel of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay [6][7]
-
Cell Plating: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and Doxorubicin as a positive control. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | 12.5 | 8.2 | 15.8 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
A lower IC50 value indicates greater potency.
If significant cytotoxicity is observed, the next step is to determine whether the mechanism involves cell cycle arrest or apoptosis.
Caption: Decision workflow following a positive cytotoxicity screen.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry [5][8][9]
-
Cell Treatment: Treat a chosen sensitive cell line (e.g., MCF-7) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.
-
Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software. An accumulation of cells in a specific phase would indicate cell cycle arrest.
Experimental Protocol: Apoptosis Detection by Annexin V Staining [10][11][12]
-
Cell Treatment: Treat cells as described for the cell cycle analysis for a period of 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze immediately by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
III. Hypothesis 2: Investigation of Monoamine Oxidase (MAO) Inhibition
The piperidine moiety is found in several MAO inhibitors.[] MAOs are enzymes crucial for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[4]
A. Comparator Compounds
-
Clorgyline: An irreversible and selective inhibitor of MAO-A.[][14]
-
Selegiline (L-deprenyl): An irreversible inhibitor with selectivity for MAO-B at lower concentrations.[12][]
B. Experimental Plan
This initial screen will determine if the compound inhibits either of the two MAO isoforms, MAO-A or MAO-B.
Experimental Protocol: MAO-Glo™ Assay [8]
-
Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the luminogenic substrate, and the test compound dilutions.
-
Assay Setup: In a white 96-well plate, add MAO-A or MAO-B enzyme to separate wells.
-
Compound Addition: Add varying concentrations of this compound, Clorgyline, and Selegiline to the respective wells. Include a no-inhibitor control.
-
Enzyme-Inhibitor Pre-incubation: Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add the MAO substrate to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for each isoform.
Table 2: Hypothetical Comparative MAO Inhibition Data (IC50 in µM)
| Compound | MAO-A | MAO-B | Selectivity |
| This compound | >100 | 5.3 | MAO-B Selective |
| Clorgyline | 0.01 | 25.0 | MAO-A Selective |
| Selegiline | 15.0 | 0.02 | MAO-B Selective |
If significant inhibition is observed, it is crucial to understand the nature of this inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki).
Experimental Protocol: Kinetic Analysis of MAO Inhibition [15]
-
Assay Setup: Perform the MAO-Glo™ assay as described above.
-
Varying Substrate Concentration: For a fixed concentration of the inhibitor (e.g., its IC50), vary the concentration of the MAO substrate.
-
Data Acquisition: Measure the reaction velocity (luminescence signal over time) for each substrate concentration.
-
Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki value. A competitive inhibitor will increase the apparent Km but not affect Vmax.[15]
Table 3: Hypothetical MAO-B Inhibition Kinetic Parameters
| Compound | Mode of Inhibition | Ki (nM) |
| This compound | Competitive | 85 |
| Selegiline | Irreversible | N/A |
| Rasagiline (example reversible) | Competitive | 10.34[16] |
IV. Hypothesis 3: Investigation of Opioid Receptor Modulation
The piperidine scaffold is central to the structure of many potent opioid analgesics that act on mu (µ), delta (δ), and kappa (κ) opioid receptors.[7][17]
A. Comparator Compound
-
DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin): A potent and highly selective peptide agonist for the µ-opioid receptor.[10][18]
B. Experimental Plan
This experiment will determine if the test compound can bind to the µ-opioid receptor by competing with a known radiolabeled ligand.
Experimental Protocol: [³H]-DAMGO Competitive Binding Assay [3][19]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-DAMGO (e.g., 0.5 nM), and varying concentrations of unlabeled this compound or unlabeled DAMGO (as a positive control).
-
Non-specific Binding: Include wells with an excess of a non-radiolabeled antagonist (e.g., 10 µM Naloxone) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding and plot the percent inhibition of [³H]-DAMGO binding versus the concentration of the competitor. Determine the IC50 and calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[19]
Table 4: Hypothetical Comparative µ-Opioid Receptor Binding Data
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 250 | 167 |
| DAMGO | 1.8 | 1.2 |
A lower Ki value indicates higher binding affinity.
If binding is confirmed, a functional assay is necessary to determine if the compound acts as an agonist or antagonist. Further binding assays for δ and κ receptors would establish selectivity.
Caption: Workflow for functional and selectivity profiling of an opioid receptor binder.
V. Conclusion and Path Forward
This guide provides a systematic and comparative framework for the initial elucidation of the mechanism of action for this compound. By pursuing these three hypothesized pathways in parallel, researchers can efficiently identify the most probable biological activity. A positive result in any of the Tier 1 screens should be rigorously pursued through the proposed Tier 2 assays to confirm the mechanism and characterize the compound's pharmacological profile. The absence of activity in all three pathways would suggest the need to explore other potential targets, guided by the compound's structural alerts and broader phenotypic screening. This logical, evidence-based approach ensures a robust and efficient investigation, paving the way for further preclinical development.
References
-
DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors. FEBS Letters. [Link]
-
Mu receptor binding of some commonly used opioids and their metabolites. PubMed. [Link]
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. MDPI. [Link]
-
Opioid Kappa Receptor Agonists - Pipeline Insight, 2025. Research and Markets. [Link]
-
Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]
-
Selective MAO-B inhibitors: a lesson from natural products. PubMed. [Link]
-
DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. EMBL-EBI. [Link]
-
Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior. bioRxiv. [Link]
-
The delta opioid receptor: an evolving target for the treatment of brain disorders. PMC. [Link]
-
Therapeutic Potential of Kappa Opioid Agonists. MDPI. [Link]
-
Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. PubMed. [Link]
-
Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. National Institutes of Health (NIH). [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. ACS Publications. [Link]
-
DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops. PubMed. [Link]
-
Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. MDPI. [Link]
-
Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PMC. [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. ResearchGate. [Link]
-
Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]
-
Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience. [Link]
-
Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers. [Link]
-
Inhibition/binding affinity constants (Ki) values for inhibition of recombinant human MAO-A and B by galangin and apigenin. ResearchGate. [Link]
-
Developing delta opioid receptor agonists for migraine treatment. VJNeurology. [Link]
-
Mu Receptors. StatPearls - NCBI Bookshelf. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
δ-opioid receptor. Wikipedia. [Link]
-
Mu-opioid receptor selective superagonists produce prolonged respiratory depression. National Institutes of Health (NIH). [Link]
-
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. MDPI. [Link]
-
Monoamine oxidase inhibitor. Wikipedia. [Link]
-
Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. [Link]
-
δ receptor | Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. DiscoverX. [Link]
-
Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). ResearchGate. [Link]
-
Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF. ResearchGate. [Link]
-
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PubMed. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. assaygenie.com [assaygenie.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. mdpi.com [mdpi.com]
- 8. MAO-Glo™ Assay Protocol [promega.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update | MDPI [mdpi.com]
- 14. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Ensuring In Vitro Reproducibility: A Comparative Analysis of Novel Piperidine Derivatives
In the landscape of preclinical drug discovery, the reproducibility of in vitro data is the bedrock upon which successful therapeutic development is built. The journey from a promising hit compound to a clinical candidate is fraught with challenges, and the ability to consistently replicate experimental findings is paramount. This guide provides a comprehensive framework for assessing the in vitro reproducibility of a novel compound, using the hypothetical molecule 3-(2,5-Dichlorophenoxy)piperidine as a case study.
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting conditions from cancer to central nervous system (CNS) disorders.[1] Its structural versatility allows for fine-tuning of physicochemical properties, enhancing druggability and metabolic stability.[1] Given the prevalence of dichlorophenyl groups in pharmacologically active compounds, a novel dichlorophenoxy-piperidine derivative warrants rigorous investigation.
This guide will objectively compare the hypothetical performance of this compound with a structurally related analog, 4-(3,4-Dichlorophenoxy)piperidine , a known intermediate in pharmaceutical research.[2] We will explore a hypothetical scenario where these compounds are evaluated for their potential as inhibitors of a key signaling pathway implicated in neuroinflammation. Through detailed experimental protocols, data presentation, and an emphasis on the causal relationships behind methodological choices, this guide aims to equip researchers with the tools to establish robust and reproducible in vitro findings.
The Critical Role of Inter-Assay and Inter-Laboratory Reproducibility
Before delving into specific protocols, it is crucial to understand the sources of variability in in vitro experiments. These can range from inconsistencies in cell culture conditions and reagent quality to subtle differences in operator technique.[3] Establishing a reproducible in vitro phenotype is a key concern in drug development.[3] To mitigate these variables, a self-validating experimental design is essential. This involves meticulous documentation, the use of standardized operating procedures (SOPs), and the inclusion of appropriate controls. The goal is to create a system where the results are not only accurate within a single experiment but are also transferable and reproducible across different laboratories.[4]
Hypothetical Target and Mechanism of Action
For the purpose of this guide, we will hypothesize that this compound and its comparator, 4-(3,4-Dichlorophenoxy)piperidine, are being investigated as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in microglial cells. The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in various neurodegenerative diseases.
Figure 1: Simplified NF-κB signaling pathway and the hypothetical inhibitory point of action for the test compounds.
Experimental Workflow for Assessing In Vitro Reproducibility
The following sections outline a detailed workflow for comparing the inhibitory activity of our hypothetical compounds on the NF-κB pathway. The emphasis is on building a reproducible dataset.
Figure 2: Experimental workflow for assessing in vitro reproducibility of NF-κB inhibitors.
Part 1: Standardized Cell Culture
Reproducibility begins with the biological source material. Inconsistent cell health, passage number, and culture density can dramatically alter experimental outcomes.
Protocol: Standardized Microglial Cell (e.g., BV-2) Culture
-
Source and Authentication: Obtain BV-2 cells from a certified cell bank (e.g., ATCC). Upon receipt, perform short tandem repeat (STR) profiling to authenticate the cell line.
-
Media Preparation: Use a consistent lot of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Record the lot numbers of all reagents.
-
Passaging: Subculture cells when they reach 80-90% confluency. Do not exceed a passage number of 20 to prevent phenotypic drift.
-
Seeding Density: For all experiments, use a hemocytometer to count and seed cells at a precise density (e.g., 5 x 104 cells/well in a 96-well plate). This is a critical step for ensuring well-to-well consistency.[3]
Part 2: Compound Preparation and Quality Control
The purity and concentration of the test compounds are fundamental variables.
Protocol: Compound Stock Preparation
-
Solvent: Dissolve this compound and 4-(3,4-Dichlorophenoxy)piperidine in sterile DMSO to create 10 mM stock solutions. Use the same lot of DMSO for all experiments.
-
Aliquoting and Storage: Aliquot the stock solutions into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Purity Verification: Confirm the purity of the compounds via High-Performance Liquid Chromatography (HPLC) and verify their identity using Mass Spectrometry (MS) before initiating the experiments.
Part 3: Assessing Cytotoxicity
It is essential to distinguish between specific inhibition of a signaling pathway and general cellular toxicity.
Protocol: MTT Assay for Cell Viability
-
Plate BV-2 cells as described above and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Part 4: Primary Efficacy Assay - NF-κB Reporter Assay
This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity.
Protocol: Luciferase-Based NF-κB Reporter Assay
-
Transfect BV-2 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed Renilla luciferase plasmid is recommended for normalization.
-
Plate the transfected cells and allow them to recover for 24 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
After 6 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Comparative Data Analysis and Reproducibility Assessment
To ensure reproducibility, each experiment should be performed on at least three independent occasions (i.e., biological replicates). The data below represents a hypothetical outcome of such a study.
Table 1: Hypothetical Cytotoxicity Data (CC50)
| Compound | Replicate 1 (CC50, µM) | Replicate 2 (CC50, µM) | Replicate 3 (CC50, µM) | Mean CC50 (µM) ± SD |
| This compound | > 100 | > 100 | > 100 | > 100 |
| 4-(3,4-Dichlorophenoxy)piperidine | 85.2 | 91.5 | 88.1 | 88.3 ± 3.1 |
Table 2: Hypothetical NF-κB Inhibition Data (IC50)
| Compound | Replicate 1 (IC50, µM) | Replicate 2 (IC50, µM) | Replicate 3 (IC50, µM) | Mean IC50 (µM) ± SD | Selectivity Index (CC50/IC50) |
| This compound | 5.2 | 4.8 | 5.5 | 5.17 ± 0.36 | > 19.3 |
| 4-(3,4-Dichlorophenoxy)piperidine | 12.1 | 13.5 | 11.8 | 12.47 ± 0.90 | 7.1 |
| Parthenolide (Positive Control) | 1.5 | 1.3 | 1.6 | 1.47 ± 0.15 | > 30 |
In this hypothetical dataset, This compound demonstrates more potent inhibition of NF-κB activity with a lower IC50 value and a better selectivity index compared to 4-(3,4-Dichlorophenoxy)piperidine . The low standard deviation across the three biological replicates for both compounds suggests good intra-laboratory reproducibility. The next step would be to transfer this protocol to another laboratory to confirm inter-laboratory reproducibility.[4]
Conclusion
This guide has outlined a systematic approach to evaluating the in vitro reproducibility of a novel compound, this compound, in a hypothetical context. By focusing on standardized protocols, robust quality control of reagents, and appropriate data analysis, researchers can build a foundation of trustworthy and reproducible data. The principles of meticulous documentation, inclusion of proper controls, and performing independent biological replicates are not merely best practices; they are essential for the integrity of preclinical research and the successful translation of in vitro discoveries into viable therapeutic strategies. The piperidine scaffold continues to be a valuable starting point for drug discovery, and ensuring the reproducibility of findings for new analogs is a critical step in unlocking their full therapeutic potential.[1]
References
-
National Center for Biotechnology Information (2024). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
- Zhang, M., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1265337.
- Kim, H., et al. (2016). Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine.
- Hurrell, T., et al. (2018). Characterization and reproducibility of HepG2 hanging drop spheroids for in vitro toxicology. Toxicology in Vitro, 49, 103-113.
- Goswami, R. P., et al. (2022). General strategy for the synthesis of piperidine derivatives.
- Sagan, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1589.
- Tibiletti, T., et al. (2025). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. International Journal of Molecular Sciences, 26(1), 415.
- Defense Technical Information Center (2025). Piperidine Synthesis.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Ali, N., et al. (2022). Assessing the transferability and reproducibility of 3D in vitro liver models from primary human multi-cellular microtissues to.
-
National Center for Biotechnology Information (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]
-
National Center for biotechnology Information (n.d.). 3,4-Dichlorophenoxypiperidine. PubChem Compound Summary for CID 68580325. Retrieved from [Link]
- Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
- Akter, S., et al. (2020). Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?. Physiology and Molecular Biology of Plants, 26(1), 169-178.
- Sharma, A., et al. (2020). In vitro and in vivo effects of flubendiamide and copper on cyto-genotoxicity, oxidative stress and spleen histology of rats and its modulation by resveratrol, catechin, curcumin and α-tocopherol. PLoS One, 15(4), e0231424.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Characterization and reproducibility of HepG2 hanging drop spheroids toxicology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Peer-reviewed studies on the biological effects of dichlorophenoxy piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] When combined with a dichlorophenoxy moiety, this chemical class exhibits a range of biological activities, with the most extensively documented effects in the realm of infectious diseases, specifically as anti-tuberculosis agents. This guide provides a comparative analysis of the biological effects of dichlorophenoxy piperidines, drawing on peer-reviewed studies to detail their mechanism of action, in vitro efficacy, and potential for further development.
Anti-Tuberculosis Activity: A Primary Focus
A significant body of research has centered on the potential of dichlorophenoxy piperidine analogs as inhibitors of Mycobacterium tuberculosis. These investigations have identified lead compounds, elucidated a potential mechanism of action, and provided a basis for structure-activity relationship (SAR) studies.
Lead Compounds and Comparative Efficacy
A key study identified a series of piperidinol analogs with potent anti-tuberculosis activity.[3] Through the screening of a chemical library and subsequent synthetic optimization, several promising compounds emerged. The data below summarizes the in vitro performance of key dichlorophenoxy piperidine analogs against M. tuberculosis H37Rv.
| Compound ID | Structure/Description | Minimum Inhibitory Concentration (MIC) (μg/mL) | Cytotoxicity (LD50 against Vero cells) (μg/mL) | Therapeutic Index (LD50/MIC) |
| 4b | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.4 | >18.6 | >13.3 |
| 4m | 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.7 | >22.6 | >13.3 |
| 4k | 1-((S)-3-(3,4-dichlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 3.1 | 20.2 | >6.5 |
Data synthesized from "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity".[1][3]
As the data indicates, compounds 4b and 4m demonstrated the most potent activity with MICs of 1.4 and 1.7 μg/mL, respectively.[3] Both compounds also exhibited a therapeutic index greater than 10, suggesting a degree of selectivity for the mycobacterial target over mammalian cells.[1][3] The dichlorophenoxy analog, 4k , while still active, showed a higher MIC of 3.1 μg/mL.[3]
Despite the promising in vitro data, in vivo evaluation of compound 4b in a murine model revealed significant toxicity, with adverse effects observed at doses between 50-100 mg/kg.[1][3] This has, so far, limited the clinical progression of this particular chemical series.
Proposed Mechanism of Action: Inhibition of Arylamine N-acetyltransferase (NAT)
The anti-tubercular activity of these piperidinol derivatives is believed to stem from their interaction with arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of mycobacteria within macrophages.[4] The proposed mechanism involves the piperidinol acting as a prodrug.
Caption: Proposed mechanism of action for piperidinol-based anti-tuberculosis agents.
This pathway suggests that upon entering the mycobacterial cell, the piperidinol is converted into a reactive phenyl vinyl ketone (PVK) intermediate.[4] This intermediate then forms a covalent bond with a critical cysteine residue in the active site of the NAT enzyme, leading to its irreversible inhibition.[4][5] The inactivation of NAT disrupts the bacterium's ability to process essential metabolites, ultimately leading to cell death.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the dichlorophenoxy piperidine analogs against M. tuberculosis is a critical measure of their in vitro potency. A standardized broth microdilution method is typically employed.
Methodology:
-
Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microplate containing the diluted compounds.
-
Incubation: The microplate is incubated at 37°C for a defined period, typically 7-14 days.
-
Assessment of Growth: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[4]
Cytotoxicity Assay (LD50 Determination)
To assess the selectivity of the compounds, their toxicity to mammalian cells is determined. This is often done using a cell viability assay with a cell line such as Vero (African green monkey kidney) cells.
Methodology:
-
Cell Seeding: Vero cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTS assay, which measures mitochondrial activity.
-
LD50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (LD50) is calculated from the dose-response curve.[1]
Caption: Workflow for determining the in vitro therapeutic index.
Broader Pharmacological Context and Future Directions
While the most detailed research on dichlorophenoxy piperidines has been in the context of anti-tuberculosis activity, the constituent chemical motifs are known to interact with a wide array of biological targets. The piperidine ring is a common feature in drugs targeting the central nervous system, including antipsychotics and analgesics.[6] The dichlorophenoxy group is also found in compounds with diverse pharmacological profiles.
The significant in vivo toxicity observed with the initial lead anti-tuberculosis compounds underscores the need for further medicinal chemistry efforts. Future work should focus on modifying the dichlorophenoxy piperidine scaffold to reduce off-target effects while retaining potent anti-mycobacterial activity. A deeper understanding of the structure-activity relationships, particularly concerning the substitutions on both the phenoxy and piperidine rings, will be crucial in designing next-generation analogs with an improved safety profile.
References
- Abuhammad, A., et al. (2014). Exploration of Piperidinols as Potential Antitubercular Agents. Molecules, 19(10), 15998-16019.
- Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.
- Fullam, E., et al. (2013). Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages. British Journal of Pharmacology, 170(3), 634-646.
- Jeney, E., & Zsolnai, T. (1956). The bacteriostatic action of some new piperidinol derivatives. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Abteilung 1 Originale, 167(3), 221-230.
- Scherman, M. S., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC, NIHMS109116.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- Kajal, A., et al. (2013). Schiff bases: a versatile pharmacophore.
- Arun, Y., et al. (2018). The Anti-Breast Cancer Effect of Piperidine and its Mechanism of Action. Frontiers in Pharmacology, 9, 1156.
- Li, Y., et al. (2020). Piperine curcumin cotreatment arrests leukemic cells HL60 in the S phase of the cell cycle. Journal of Cancer, 11(1), 1-10.
- Greenshields, A. L., et al. (2015). Piperine inhibits the growth and migration of triple-negative breast cancer cells. Cancer Letters, 357(1), 129-140.
- Choi, S., et al. (2019). The mode of action by which piperine reduced the severe impact of chronic pancreatitis is through inhibition of inflammation and fibrosis by downregulating TGF-ß/SMAD signaling.
- Prud'Homme, G. J. (2007). Pathobiology of transforming growth factor-β in cancer, fibrosis and immunologic disease, and therapeutic intervention.
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
- Mushtaq, N., et al. (2005). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. Pakistan Journal of Pharmaceutical Sciences, 18(3), 39-44.
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
Sources
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Piperidinols as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidinols that show anti-tubercular activity as inhibitors of arylamine N-acetyltransferase: an essential enzyme for mycobacterial survival inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,5-Dichlorophenoxy)piperidine
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2,5-Dichlorophenoxy)piperidine, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on its chemical structure, the following hazards should be anticipated:
-
Toxicity: Piperidine, a structural component, is known to be toxic if it comes into contact with the skin or is inhaled, and it can be harmful if swallowed.[1] The presence of a dichlorinated phenyl group may also contribute to its toxicological profile.
-
Corrosivity: Piperidine is corrosive and can cause severe skin burns and eye damage.[1]
-
Environmental Hazards: Chlorinated organic compounds can be harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.
-
Flammability: Piperidine is a highly flammable liquid and vapor.[2] While the flammability of this compound may be different, it is prudent to treat it as a potential fire hazard.
Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on the appropriate safety procedures.[3]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for any purpose, including disposal, the following PPE and safety measures are mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[4]
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Waste Segregation and Containerization: A Critical Step
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure that waste is disposed of in an environmentally sound manner.[5]
Waste Categorization: this compound is a halogenated organic compound .[6] It must be segregated from non-halogenated organic waste.[7][8]
Container Requirements:
-
Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[5][8]
-
The container must be made of a material compatible with the chemical.
-
The container must be kept closed at all times, except when adding waste.[7][8]
-
The label on the waste container should clearly state "Hazardous Waste" and list all of its contents.[7]
| Waste Category | Container Type | Labeling |
| Halogenated Organic Waste | Chemically resistant, sealed container | "Hazardous Waste: Halogenated Organic Compounds", with a full list of contents including this compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Preparation
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Have a spill kit readily available.
Step 2: Waste Transfer
-
Carefully transfer the this compound waste into the designated halogenated organic waste container.
-
Avoid splashing or creating aerosols.
-
Use a funnel for transferring liquids to prevent spills.
Step 3: Decontamination of Empty Containers
-
Rinse the empty container that held the this compound with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
The rinsate is also considered hazardous waste and must be added to the halogenated organic waste container.
-
Repeat the rinsing process two more times.
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Step 4: Storage of Waste
-
Store the sealed halogenated organic waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition.[1][2]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
The primary method for the disposal of halogenated organic waste is high-temperature incineration at a licensed facility.[6]
Disposal Workflow Diagram
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. carlroth.com [carlroth.com]
- 5. usbioclean.com [usbioclean.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. combi-blocks.com [combi-blocks.com]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 3-(2,5-Dichlorophenoxy)piperidine
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is a journey fraught with both promise and peril. The novel compound, 3-(2,5-Dichlorophenoxy)piperidine, represents a frontier in chemical exploration. However, its unique structure, combining a dichlorophenoxy group with a piperidine moiety, necessitates a profound respect for its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a comprehensive safety strategy must be extrapolated from an understanding of its constituent chemical classes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Analysis: A Compound of Concern
The toxicological profile of this compound is not yet fully characterized. Therefore, a conservative approach, treating the compound with the utmost caution, is imperative. Our assessment is based on the known hazards of its structural analogs:
-
Piperidine and its derivatives: The parent compound, piperidine, is recognized for its significant health risks. It is toxic when it comes into contact with the skin or is inhaled and can lead to severe skin burns and eye damage.[1][2][3][4] Piperidine is also a flammable liquid.[2][4]
-
Dichlorophenoxy compounds: Chemicals in this class, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known to cause irritation to the skin and eyes.[5][6] Systemic exposure can result in a wide array of adverse effects, including gastrointestinal distress, neurological symptoms, and potential damage to the liver and kidneys.[5][7][8]
-
Halogenated Organic Compounds: As a dichlorinated molecule, this compound falls into the category of halogenated organic compounds. These substances require specialized handling and disposal protocols to prevent environmental contamination and long-term health risks.[9][10][11][12][13]
Given this information, it is prudent to assume that this compound may be toxic, corrosive, and environmentally hazardous.
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary means of exposure prevention. However, the appropriate selection and use of PPE are critical to mitigate any remaining risk.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is mandatory when there is a significant risk of splashes. | Protects against splashes and airborne particles that could cause severe eye damage.[1][3][4] The dichlorophenoxy moiety suggests a high potential for eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Double-gloving is recommended. | Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[1][3][4] The dichlorophenoxy group also poses a risk of skin irritation.[6] |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or a full-body suit is advised. | Minimizes skin exposure to the chemical.[1] Given the flammability of piperidine, flame-retardant properties are a crucial precaution.[4] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases may be necessary if work cannot be conducted within a certified chemical fume hood or if there is a risk of aerosol generation. | Protects against the inhalation of potentially toxic vapors or aerosols. Piperidine is known to be toxic if inhaled.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to every procedure is fundamental to laboratory safety. The following workflow is designed to minimize exposure and ensure a controlled environment.
Experimental Workflow for Safe Handling
Caption: Decision-making process for the disposal of waste contaminated with this compound.
-
Waste Segregation: All waste contaminated with this compound must be segregated as "Halogenated Organic Waste." [9][10][12]Do not mix with non-halogenated waste. [9][12]* Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. [9][11]* Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials. [11]* Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. [11]Never pour this chemical down the drain. [10] By adhering to these stringent safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety and environmental responsibility. Your commitment to these practices not only protects you and your colleagues but also builds a foundation of trust in the scientific process.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Penta Chemicals. (2024-05-07). Piperidine - SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Safety Data Sheet. (2025-11-21). 2,4-Dichlorophenoxy Acetic Acid. [Link]
-
University of Georgia Office of Research. 2-4-Dichlorophenoxyaceticacid-94-75-7. [Link]
-
INCHEM. (1987). Dichlorophenoxyacetic 2,4- (HSG 5, 1987). [Link]
-
Chem Service. (2014-06-03). SAFETY DATA SHEET - 2,4-DICHLOROPHENOXYACETIC ACID. [Link]
-
Australian Government Department of Health. (2016-02-05). Piperidine: Human health tier II assessment. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Critical Reviews in Toxicology. (2025-08-06). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. [Link]
-
AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. researchgate.net [researchgate.net]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
